molecular formula C7H12N4O B1294009 4-(4-amino-1H-pyrazol-1-yl)butanamide CAS No. 1172325-06-2

4-(4-amino-1H-pyrazol-1-yl)butanamide

Cat. No.: B1294009
CAS No.: 1172325-06-2
M. Wt: 168.2 g/mol
InChI Key: FXEANMJANRFKGT-UHFFFAOYSA-N
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Description

4-(4-amino-1H-pyrazol-1-yl)butanamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-amino-1H-pyrazol-1-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-amino-1H-pyrazol-1-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminopyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEANMJANRFKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649340
Record name 4-(4-Amino-1H-pyrazol-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172325-06-2
Record name 4-(4-Amino-1H-pyrazol-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"4-(4-amino-1H-pyrazol-1-yl)butanamide" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide, a heterocyclic compound of interest for pharmaceutical and materials science applications. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is critical for developing novel therapeutic agents.[1][2][3] This guide details a robust and logical multi-step synthetic pathway, starting from the commercially available pyrazole. Each step is accompanied by mechanistic insights, justification for procedural choices, detailed experimental protocols, and characterization data. The presented route is designed for clarity, reproducibility, and scalability, catering to researchers, chemists, and professionals in drug development.

Strategic Overview: Retrosynthetic Analysis

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis for 4-(4-amino-1H-pyrazol-1-yl)butanamide reveals a clear and convergent pathway. The primary amide functionality is logically derived from its corresponding carboxylic acid precursor. The 4-amino group on the pyrazole ring is best installed via the reduction of a nitro group, a reliable and high-yielding transformation. This nitro-substituted intermediate can be constructed through the N-alkylation of 4-nitropyrazole with a suitable four-carbon chain bearing a latent carboxylic acid, such as an ester. Finally, the 4-nitropyrazole core is readily accessible through the direct electrophilic nitration of pyrazole.

G Target 4-(4-amino-1H-pyrazol-1-yl)butanamide (Target Molecule) Int1 4-(4-amino-1H-pyrazol-1-yl)butanoic acid Target->Int1 Amide Formation Int2 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid Int1->Int2 Nitro Group Reduction Int3 Ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate Int2->Int3 Ester Hydrolysis Int4 4-Nitropyrazole Int3->Int4 N-Alkylation Start Pyrazole (Starting Material) Int4->Start Electrophilic Nitration

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: A Step-by-Step Elucidation

The forward synthesis is executed in five distinct steps, each chosen for its efficiency and the purity of the resulting intermediates. This pathway minimizes complex purification steps and avoids the use of hazardous or unstable reagents where possible.[4]

G cluster_0 Overall Synthesis Workflow Pyrazole Pyrazole 4-Nitropyrazole 4-Nitropyrazole Pyrazole->4-Nitropyrazole Step 1: Nitration Ethyl 4-(4-nitro-1H-\npyrazol-1-yl)butanoate Ethyl 4-(4-nitro-1H- pyrazol-1-yl)butanoate 4-Nitropyrazole->Ethyl 4-(4-nitro-1H-\npyrazol-1-yl)butanoate Step 2: N-Alkylation 4-(4-nitro-1H-pyrazol-1-yl)\nbutanoic acid 4-(4-nitro-1H-pyrazol-1-yl) butanoic acid Ethyl 4-(4-nitro-1H-\npyrazol-1-yl)butanoate->4-(4-nitro-1H-pyrazol-1-yl)\nbutanoic acid Step 3: Hydrolysis 4-(4-amino-1H-pyrazol-1-yl)\nbutanoic acid 4-(4-amino-1H-pyrazol-1-yl) butanoic acid 4-(4-nitro-1H-pyrazol-1-yl)\nbutanoic acid->4-(4-amino-1H-pyrazol-1-yl)\nbutanoic acid Step 4: Reduction 4-(4-amino-1H-pyrazol-1-yl)\nbutanamide 4-(4-amino-1H-pyrazol-1-yl) butanamide 4-(4-amino-1H-pyrazol-1-yl)\nbutanoic acid->4-(4-amino-1H-pyrazol-1-yl)\nbutanamide Step 5: Amidation

Caption: The forward synthesis pathway.

Step 1: Nitration of Pyrazole to 4-Nitropyrazole
  • Reaction Principle: This reaction is a classic electrophilic aromatic substitution. A strong nitrating mixture of fuming nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The C4 position is preferentially nitrated due to electronic and steric factors.[5][6]

  • Causality of Choices: Using a mixture of fuming nitric and sulfuric acids ensures a high concentration of the nitronium ion, driving the reaction to completion.[7] The reaction temperature is carefully controlled to prevent over-nitration and the formation of byproducts.[5] A "one-pot, two-step" method, where pyrazole is first converted to pyrazole sulfate before nitration, has been shown to improve yields and simplify the process.[5][7]

Step 2: N-Alkylation of 4-Nitropyrazole
  • Reaction Principle: This step involves the nucleophilic substitution reaction where the deprotonated nitrogen of the 4-nitropyrazole ring attacks an alkyl halide. The pyrazole anion acts as the nucleophile.

  • Causality of Choices: A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole N-H. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[7] Ethyl 4-bromobutanoate is chosen as the alkylating agent because the ester group is a stable precursor to the required carboxylic acid and is less reactive than an acid chloride. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the cation and leaving the nucleophile reactive.[8]

Step 3: Saponification (Ester Hydrolysis)
  • Reaction Principle: The ethyl ester is hydrolyzed to the corresponding carboxylate salt under basic conditions, a process known as saponification. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

  • Causality of Choices: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are common choices for this transformation. The reaction is typically performed in a mixture of water and an organic solvent like methanol or ethanol to ensure the solubility of the ester. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

Step 4: Reduction of the Nitro Group
  • Reaction Principle: The aromatic nitro group is reduced to a primary amine.

  • Causality of Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is the preferred method.[10] It is exceptionally clean, with the only byproducts being water, and the catalyst can be easily removed by filtration. Ammonium formate can serve as a convenient and safer in situ source of hydrogen gas via transfer hydrogenation, avoiding the need for a high-pressure hydrogenation apparatus.[10] Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid are also effective but require a more involved aqueous workup to remove tin salts.

Step 5: Amide Formation
  • Reaction Principle: This is a condensation reaction where the carboxylic acid is activated to make it susceptible to nucleophilic attack by ammonia.

  • Causality of Choices: Direct reaction between a carboxylic acid and ammonia to form an amide requires high temperatures to dehydrate the intermediate ammonium carboxylate salt.[11] A more controlled and modern approach involves using peptide coupling agents. A combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole) activates the carboxylic acid by forming a highly reactive intermediate. This intermediate is then readily attacked by ammonia (usually from ammonium chloride with a non-nucleophilic base like DIPEA) to form the amide under mild conditions.[12][13] This method preserves sensitive functional groups and minimizes side reactions.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Handle strong acids, bases, and flammable solvents with extreme care.

Protocol 3.1: Synthesis of 4-Nitropyrazole
  • To a round-bottom flask cooled in an ice-water bath (0-5 °C), slowly add 50 mL of concentrated sulfuric acid.

  • While maintaining the temperature, add 10 g of pyrazole in small portions with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 15 mL of fuming nitric acid to 30 mL of fuming sulfuric acid (20% SO₃), keeping the mixture cooled.

  • Add the nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring the internal temperature does not exceed 50 °C.

  • After the addition is complete, allow the mixture to stir at 50 °C for 1.5 hours.[7]

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A pale yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven to yield 4-nitropyrazole.

Protocol 3.2: Synthesis of Ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate
  • In a 250 mL round-bottom flask, dissolve 10 g of 4-nitropyrazole in 100 mL of DMF.

  • Add 15 g of anhydrous potassium carbonate (K₂CO₃) to the solution.

  • Add 15 mL of ethyl 4-bromobutanoate dropwise to the suspension.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure ester.

Protocol 3.3: Synthesis of 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid
  • Dissolve 10 g of ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate in 100 mL of a 1:1 mixture of methanol and water.

  • Add 5 g of sodium hydroxide (NaOH) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC. Once the starting ester is consumed, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl).

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3.4: Synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanoic acid
  • In a hydrogenation flask, dissolve 5 g of 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid in 100 mL of methanol.

  • Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) to the solution.

  • Add 15 g of ammonium formate.

  • Heat the mixture to reflux (around 65 °C) and stir for 2-4 hours. The reaction is exothermic.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amino acid, which can often be used in the next step without further purification.

Protocol 3.5: Synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide
  • Dissolve 5 g of 4-(4-amino-1H-pyrazol-1-yl)butanoic acid in 100 mL of DMF.

  • Add 6 g of EDC and 4.5 g of HOBt to the solution and stir for 15 minutes at room temperature.

  • Add 3 g of ammonium chloride (NH₄Cl) followed by the dropwise addition of 10 mL of N,N-Diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture into 500 mL of brine and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude solid by recrystallization or column chromatography to yield the final product.

Characterization and Data Summary

Proper characterization of intermediates and the final product is crucial for validating the synthesis. The following table summarizes expected data.

Compound NameStepTypical Yield (%)M.P. (°C)Key Spectroscopic Data (Expected)
4-Nitropyrazole180-90162-164¹H NMR (DMSO-d₆): δ ~8.9 (s, 1H), ~8.2 (s, 1H). MS (EI): m/z 113.
Ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate275-85Oil¹H NMR (CDCl₃): δ ~8.1 (s, 1H), ~7.8 (s, 1H), ~4.2 (t, 2H), ~4.1 (q, 2H), ~2.4 (t, 2H), ~2.1 (p, 2H), ~1.2 (t, 3H).
4-(4-nitro-1H-pyrazol-1-yl)butanoic acid390-98110-112¹H NMR (DMSO-d₆): δ ~12.2 (s, 1H), ~8.9 (s, 1H), ~8.3 (s, 1H), ~4.3 (t, 2H), ~2.3 (t, 2H), ~1.9 (p, 2H).
4-(4-amino-1H-pyrazol-1-yl)butanoic acid485-95175-178¹H NMR (D₂O): δ ~7.2 (s, 1H), ~6.9 (s, 1H), ~4.0 (t, 2H), ~2.2 (t, 2H), ~1.9 (p, 2H). MS (ESI+): m/z 184 [M+H]⁺.
4-(4-amino-1H-pyrazol-1-yl)butanamide570-80155-158¹H NMR (DMSO-d₆): δ ~7.3 (s, 1H), ~7.1 (s, 1H), ~6.8 (s, 1H), ~4.5 (s, 2H, -NH₂), ~4.0 (t, 2H), ~2.1 (t, 2H), ~1.8 (p, 2H).

References

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  • Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. [Link]

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  • AK LECTURES. (2014, July 1). Amide Formation from Carboxylic Acids [Video]. YouTube. [Link]

  • Patrick, A. O., et al. (2012). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 30(2), 566-576. [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(17), 3848. [Link]

  • Shin, Y.-H., et al. (2016). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. Bulletin of the Korean Chemical Society, 37(11), 1788-1792. [Link]

  • Kumar, A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861. [Link]

  • Google Patents. (n.d.).
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  • Zhang, J., et al. (2022). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters, 24(5), 1146–1150. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-(4-amino-1H-pyrazol-1-yl)butanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-(4-amino-1H-pyrazol-1-yl)butanamide, focusing on its solubility and stability in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in a laboratory setting.

Section 1: Molecular Structure and Physicochemical Predictions

The foundation for understanding the solubility and stability of any compound lies in its molecular structure. 4-(4-amino-1H-pyrazol-1-yl)butanamide is a multifaceted molecule featuring a pyrazole ring, a primary amino group, and a butanamide side chain.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole ring system is generally stable to oxidation and reduction.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen is a hydrogen bond acceptor.[2]

  • Amino Group (-NH2): A primary amine attached to the pyrazole ring, which is a strong hydrogen bond donor and can act as a base.

  • Butanamide Side Chain: This flexible chain contains a polar amide group (-CONH2) and a non-polar butyl component. The amide group is capable of both hydrogen bond donation and acceptance.[3]

These functional groups collectively impart a polar character to the molecule, suggesting a propensity for solubility in polar solvents through hydrogen bonding and dipole-dipole interactions. The presence of both hydrogen bond donors and acceptors is a critical factor in its interactions with solvent molecules.[4][5]

Section 2: Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The polarity, hydrogen bonding capability, and proticity of the solvent are critical parameters that determine its interaction with 4-(4-amino-1H-pyrazol-1-yl)butanamide.

Solvent Classification and Predicted Solubility

Organic solvents can be broadly categorized as polar protic, polar aprotic, and non-polar.

  • Polar Protic Solvents: (e.g., methanol, ethanol, isopropanol) These solvents can act as both hydrogen bond donors and acceptors and possess a significant dipole moment. Given the multiple hydrogen bonding sites on 4-(4-amino-1H-pyrazol-1-yl)butanamide, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents: (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) These solvents have a large dipole moment but lack an acidic proton. They are effective hydrogen bond acceptors. Good to moderate solubility is expected, particularly in solvents like DMF and DMSO which are strong hydrogen bond acceptors.

  • Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and are incapable of significant hydrogen bonding. Due to the polar nature of the target molecule, low solubility is predicted in these solvents.

Table of Common Organic Solvents and Their Properties

The following table summarizes the properties of common organic solvents relevant to solubility studies.

SolventClassificationDielectric Constant (20°C)Dipole Moment (D)H-Bond Donor/Acceptor
MethanolPolar Protic32.71.70Donor & Acceptor
EthanolPolar Protic24.51.69Donor & Acceptor
AcetonitrilePolar Aprotic37.53.92Acceptor
Dimethylformamide (DMF)Polar Aprotic36.73.82Acceptor
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.73.96Acceptor
Dichloromethane (DCM)Polar Aprotic9.11.60Acceptor
Tetrahydrofuran (THF)Polar Aprotic7.51.75Acceptor
TolueneNon-Polar2.40.36None
HexaneNon-Polar1.9~0None

Data compiled from various sources.[7][8]

Section 3: Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of 4-(4-amino-1H-pyrazol-1-yl)butanamide. The following protocol outlines a standard procedure.

Materials and Equipment
  • 4-(4-amino-1H-pyrazol-1-yl)butanamide (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into vials B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24 hours in a thermostatic shaker) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Prepare dilutions E->F G Analyze by HPLC F->G H Quantify against a standard curve G->H

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 4-(4-amino-1H-pyrazol-1-yl)butanamide to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a series of dilutions of the filtered supernatant and analyze them using a validated HPLC method. The concentration of the dissolved compound is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Section 4: Stability of 4-(4-amino-1H-pyrazol-1-yl)butanamide in Solution

Assessing the stability of a compound in solution is critical for its handling, storage, and application in drug development. Stability studies are designed to understand the degradation pathways and the rate of degradation under various conditions.[9]

Potential Degradation Pathways

The functional groups in 4-(4-amino-1H-pyrazol-1-yl)butanamide suggest potential degradation pathways:

  • Hydrolysis: The amide bond in the butanamide side chain could be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

  • Oxidation: The primary amino group and the electron-rich pyrazole ring could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air. The pyrazole ring itself is generally stable to oxidation, but with strong oxidizing agents like peroxides, it can be transformed into its 2-oxide.[1]

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to accelerate the degradation of a compound to identify likely degradation products and to develop stability-indicating analytical methods.[10] These studies are a crucial component of pharmaceutical development.[11][12]

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).

  • Photolytic Degradation: Exposing a solution to UV light (e.g., 254 nm) and visible light.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of the compound in a suitable solvent B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (UV/Vis light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify and quantify degradation products I->J

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A key outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method.[13][14] This method must be able to separate the parent compound from all potential degradation products, process impurities, and other related substances.[14][15] High-performance liquid chromatography is a frequently used technique for this purpose due to its sensitivity and versatility.[15] The method should be validated for specificity, linearity, accuracy, precision, and sensitivity.[13]

Section 5: Data Interpretation and Summary

The data generated from solubility and stability studies should be systematically tabulated for clear interpretation and comparison.

Hypothetical Solubility Data
SolventSolubility (mg/mL) at 25°C
Methanol> 50
Ethanol> 50
Acetonitrile10 - 20
Dimethylformamide (DMF)> 100
Dimethyl Sulfoxide (DMSO)> 100
Dichloromethane (DCM)1 - 5
Tetrahydrofuran (THF)5 - 10
Toluene< 0.1
Hexane< 0.1

This data is illustrative and should be determined experimentally.

Hypothetical Stability Data Summary
Stress Condition% Degradation after 24hMajor Degradation Products
0.1 M HCl, 60°C~15%Hydrolysis of amide
0.1 M NaOH, 25°C~5%Hydrolysis of amide
3% H2O2, 25°C~10%Oxidation of amino group/ring
80°C (in solution)< 2%Minor unidentified peaks
Photolytic (UV)~8%Multiple minor degradants

This data is illustrative and should be determined experimentally.

Section 6: Conclusion and Recommendations

This technical guide provides a framework for understanding and experimentally determining the solubility and stability of 4-(4-amino-1H-pyrazol-1-yl)butanamide in organic solvents. The presence of multiple polar functional groups suggests high solubility in polar protic and aprotic solvents, and poor solubility in non-polar solvents. The compound is expected to be susceptible to hydrolytic and oxidative degradation under stressed conditions.

For practical applications, it is recommended to use polar aprotic solvents like DMF or DMSO for creating stock solutions due to the anticipated high solubility. For purification or formulation where solvent removal is necessary, more volatile polar solvents like methanol or ethanol may be preferable. It is crucial to protect solutions from prolonged exposure to strong acids, bases, oxidizing agents, and light to minimize degradation. All experimental work should be underpinned by a validated, stability-indicating HPLC method to ensure accurate quantification and impurity profiling.

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A Comprehensive Experimental Roadmap for the Characterization of 4-(4-amino-1H-pyrazol-1-yl)butanamide (CAS Number: 1172325-06-2)

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a New Chemical Entity

The compound 4-(4-amino-1H-pyrazol-1-yl)butanamide, identified by CAS number 1172325-06-2, represents a new chemical entity (NCE) with a dearth of publicly available experimental data.[1] This document serves not as a retrospective summary, but as a prospective, in-depth technical guide outlining a logical and comprehensive experimental strategy. The objective is to thoroughly characterize this molecule, elucidating its physicochemical properties, biological activities, and potential as a therapeutic agent. This roadmap is designed to be a self-validating system, where the results of each experimental stage inform the design of the next, ensuring a data-driven and efficient progression of research.

The journey of a novel compound from the laboratory bench to a potential clinical candidate is a multi-stage process that requires rigorous scientific investigation.[2][3] This guide will detail the critical experimental cascades, from fundamental characterization to preclinical proof-of-concept, providing both the "how" and the "why" for each methodological choice.

Part 1: Foundational Physicochemical Characterization

Before any biological assessment, a thorough understanding of the compound's fundamental chemical and physical properties is paramount.[2][4][5][6][7] These characteristics influence everything from formulation and delivery to in vivo absorption and distribution.[5][7]

Identity and Purity Confirmation

The first step is to unequivocally confirm the structure and purity of the synthesized 4-(4-amino-1H-pyrazol-1-yl)butanamide. This ensures that any observed biological activity is attributable to the compound of interest and not to impurities.

Experimental Protocol: Purity and Identity Assessment

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: A reverse-phase HPLC method will be developed using a C18 column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point. Detection will be performed using a UV-Vis detector at multiple wavelengths to identify the optimal absorbance for the compound. Purity is calculated as the percentage of the main peak area relative to the total peak area.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Method: High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, confirming its elemental composition. This is typically done in conjunction with HPLC (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: ¹H and ¹³C NMR spectra will be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The chemical shifts, coupling constants, and integration of the peaks will be analyzed to confirm the proton and carbon framework of 4-(4-amino-1H-pyrazol-1-yl)butanamide.

Solubility and Stability Assessment

A compound's solubility and stability are critical determinants of its "drug-likeness." Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can result in a short shelf-life and the formation of degradation products.[4]

Experimental Protocol: Solubility and Stability

  • Aqueous Solubility:

    • Objective: To determine the solubility in physiologically relevant media.

    • Method: The shake-flask method will be used to determine the thermodynamic solubility in buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to mimic the conditions of the gastrointestinal tract and blood. The concentration of the dissolved compound will be quantified by HPLC.

  • Chemical Stability:

    • Objective: To assess the compound's stability under various conditions.

    • Method: The compound will be incubated in different pH buffers, in the presence of light (photostability), and at elevated temperatures (accelerated stability). The remaining amount of the parent compound will be quantified by HPLC at various time points to determine its degradation kinetics.

Parameter Method Objective
PurityHPLC-UVQuantify the percentage of the active compound.
IdentityHRMS, ¹H & ¹³C NMRConfirm molecular weight and chemical structure.
SolubilityShake-flask with HPLCDetermine solubility in aqueous buffers at various pHs.
StabilityHPLC analysis over timeAssess degradation under different environmental conditions.
Caption: Table 1: Summary of Physicochemical Characterization Experiments.

Part 2: In Vitro Biological Evaluation: A Tiered Approach

With the foundational properties established, the next phase is to explore the biological activity of 4-(4-amino-1H-pyrazol-1-yl)butanamide. A tiered or hierarchical screening approach is efficient, starting with broad, high-throughput assays and progressing to more specific and complex studies.[8][9]

Initial Broad-Spectrum Cytotoxicity Screening

The initial step is to assess the compound's general effect on cell viability across a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate). This "phenotypic screening" can reveal potential anti-cancer activity without a preconceived bias about the mechanism of action.[10][11]

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Culture: A panel of cancer cell lines will be cultured in their respective recommended media.

  • Compound Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of 4-(4-amino-1H-pyrazol-1-yl)butanamide (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment:

    • MTT Assay: The MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is measured to quantify cell viability.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a marker of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

  • Data Analysis: The results will be used to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line, which is the concentration of the compound that inhibits cell growth by 50%.

Target-Based and Mechanistic Assays

If the initial screening reveals significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of action (MoA).[10][12] The structure of 4-(4-amino-1H-pyrazol-1-yl)butanamide, containing a pyrazole ring, suggests potential interactions with kinases or other ATP-binding proteins.

Experimental Workflow for MoA Elucidation

MoA_Workflow A Active in Cytotoxicity Screen B Kinase Panel Screening A->B Hypothesis: Kinase Inhibitor E Apoptosis Assays (Caspase-Glo, Annexin V) A->E Investigate Cell Death F Cell Cycle Analysis (Flow Cytometry) A->F Investigate Cell Cycle Arrest C Target Validation (CETSA) B->C Identified Hit(s) D Pathway Analysis (Western Blot) C->D Target Confirmed G Mechanism of Action Elucidated D->G E->G F->G

Caption: Figure 1: Experimental workflow for Mechanism of Action (MoA) elucidation.

Experimental Protocols for MoA Studies

  • Kinase Inhibition Profiling:

    • Objective: To screen the compound against a broad panel of human kinases.

    • Method: The compound will be submitted to a commercial kinase screening service (e.g., Eurofins, Promega) to be tested against hundreds of purified kinases at a fixed concentration (e.g., 10 µM). The percentage of inhibition for each kinase will be determined.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm target engagement in a cellular context.

    • Method: Intact cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures, and the soluble fraction of the target protein is analyzed by Western blot. Binding of the compound is expected to stabilize the target protein, leading to a higher melting temperature.

  • Western Blotting for Pathway Analysis:

    • Objective: To investigate the effect of the compound on downstream signaling pathways.

    • Method: Cells will be treated with the compound at its IC₅₀ concentration for various time points. Cell lysates will be prepared, and proteins from the pathway of the identified target kinase will be analyzed by Western blotting using specific antibodies against the phosphorylated and total forms of the proteins.

  • Apoptosis and Cell Cycle Assays:

    • Objective: To determine if the compound induces programmed cell death (apoptosis) or cell cycle arrest.

    • Method:

      • Apoptosis: Caspase-Glo® 3/7 assay to measure caspase activity, and Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.

      • Cell Cycle: Cells will be treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Part 3: In Vitro and In Vivo Pharmacokinetic Profiling (DMPK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for its development as a drug.[13][14][15][16] These studies, collectively known as DMPK (Drug Metabolism and Pharmacokinetics), help to predict a drug's behavior in the body.[13][14][16]

In Vitro ADME Assays

A suite of in vitro assays can provide early insights into the DMPK properties of 4-(4-amino-1H-pyrazol-1-yl)butanamide.

ADME Property Experimental Assay Rationale
Metabolic Stability Liver Microsome or Hepatocyte IncubationsPredicts how quickly the compound is metabolized by the liver (hepatic clearance).
Permeability Caco-2 or PAMPA AssayAssesses the compound's ability to cross the intestinal barrier, predicting oral absorption.[17]
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of the compound bound to plasma proteins, which affects its distribution and availability to target tissues.
CYP450 Inhibition Fluorescent-based or LC-MS-based CYP AssaysEvaluates the potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.
Caption: Table 2: Key In Vitro ADME Assays.
In Vivo Pharmacokinetic (PK) Study in Rodents

Following promising in vitro data, a preliminary PK study in rodents (e.g., mice or rats) is conducted to understand how the compound behaves in a whole organism.[18]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]

  • Dosing: One group of animals will receive the compound intravenously (IV) to determine clearance and volume of distribution. Another group will receive the compound orally (PO) to assess oral bioavailability.

  • Blood Sampling: Blood samples will be collected at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: The concentration of the compound in plasma will be quantified using a validated LC-MS/MS method.

  • PK Parameter Calculation: The plasma concentration-time data will be used to calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).[13]

DMPK Experimental Workflow

DMPK_Workflow A In Vitro ADME Assays B Metabolic Stability A->B C Permeability (Caco-2) A->C D Plasma Protein Binding A->D E CYP450 Inhibition A->E F In Vivo PK Study (Rodent) B->F Favorable Profile C->F Favorable Profile D->F Favorable Profile E->F Favorable Profile G IV and PO Dosing F->G H LC-MS/MS Bioanalysis G->H I Calculate PK Parameters H->I J Candidate for Efficacy Studies I->J Acceptable PK Profile

Caption: Figure 2: Workflow for DMPK (Drug Metabolism and Pharmacokinetics) profiling.

Part 4: In Vivo Efficacy Evaluation

If 4-(4-amino-1H-pyrazol-1-yl)butanamide demonstrates potent in vitro activity, a favorable MoA, and acceptable pharmacokinetic properties, the final preclinical step is to evaluate its efficacy in a relevant animal model of disease.[20][21][22][23]

Xenograft Tumor Model for Anti-Cancer Efficacy

Assuming the compound showed anti-cancer activity in vitro, a human tumor xenograft model in immunocompromised mice is the standard approach.[19]

Experimental Protocol: Xenograft Efficacy Study

  • Model Establishment: The most sensitive cancer cell line identified in the in vitro cytotoxicity screen will be implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice will be randomized into treatment groups (e.g., vehicle control, compound at multiple dose levels, and a positive control/standard-of-care drug).

  • Dosing and Monitoring: The compound will be administered according to a schedule determined from the PK study. Tumor volume and body weight will be measured regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot to confirm target modulation in vivo).

Conclusion: A Data-Driven Path Forward

This technical guide provides a comprehensive and scientifically rigorous framework for the experimental characterization of 4-(4-amino-1H-pyrazol-1-yl)butanamide. By systematically evaluating its physicochemical properties, in vitro biological activity, mechanism of action, pharmacokinetic profile, and in vivo efficacy, researchers can make informed, data-driven decisions about the potential of this new chemical entity as a future therapeutic agent. Each step is designed to build upon the last, ensuring a logical progression and a high degree of scientific integrity throughout the discovery and preclinical development process.[24][25]

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Strategic Screening of Novel Pyrazole Compounds: A Guide from Hit Identification to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a dynamic and logical framework for the biological evaluation of novel pyrazole-based compounds. Pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Their synthetic tractability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a perennial focus of drug discovery efforts.[1][2][3][4][5]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, decision-based screening cascade. The logic is to employ broad, high-throughput assays initially to identify "hits" and then to deploy more complex, resource-intensive assays to understand their mechanism of action (MoA) and build a robust structure-activity relationship (SAR).

Chapter 1: The Foundational Blueprint: SAR and In Silico Triage

Before committing to costly and time-consuming synthesis and wet-lab screening, a foundational understanding of the molecule's potential is paramount. This initial phase focuses on predictive science to guide the entire discovery pipeline.

1.1 The Primacy of Structure-Activity Relationship (SAR)

The core principle of medicinal chemistry is that a molecule's biological activity is intrinsically linked to its chemical structure.[6] For pyrazole derivatives, SAR analysis allows us to discern how specific substitutions on the pyrazole ring influence potency, selectivity, and safety.[7][8] For example, modifying functional groups can alter the compound's interaction with a target enzyme or receptor, transforming a weakly active molecule into a potent lead candidate.[8] This iterative process of design, synthesis, and testing is the engine of lead optimization.[7][9]

1.2 Pre-Screening Triage: In Silico ADMET Profiling

A significant portion of drug candidates fail in later stages due to poor pharmacokinetic properties or unforeseen toxicity.[10] Early in silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical, field-proven strategy to mitigate this risk.[11][12] Computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxic liabilities before a compound is ever synthesized.[12][13] This allows for the early de-selection of compounds with a high probability of failure, focusing resources on candidates with more promising drug-like characteristics.

Logical Workflow for a Pyrazole Screening Campaign

The following diagram illustrates a logical, multi-tiered approach to screening. The campaign begins with broad primary assays and funnels promising candidates into more specific, mechanism-focused secondary and tertiary assays.

G cluster_0 Tier 1: Primary Screening (Hit Identification) cluster_1 Tier 2: Secondary Screening (Hit-to-Lead & MoA) cluster_2 Tier 3: Lead Optimization T1_Cyto In Vitro Cytotoxicity (e.g., MTT Assay vs. Cancer Panel) T2_MoA Mechanism of Action Assays (Cell Cycle, Apoptosis, Kinase Profiling) T1_Cyto->T2_MoA Potent Hits T1_Micro Antimicrobial MIC (vs. Bacterial/Fungal Panel) T2_MBC Bactericidal/Fungicidal Assay (MBC/MFC) T1_Micro->T2_MBC Low MIC Hits T1_Inflam In Vitro Anti-Inflammatory (e.g., COX Inhibition) T2_Vivo In Vivo Anti-Inflammatory Model (e.g., Paw Edema) T1_Inflam->T2_Vivo Active Hits T3_SAR SAR Expansion & Analogue Synthesis T2_MoA->T3_SAR T2_MBC->T3_SAR T2_Vivo->T3_SAR T3_ADMET In Vitro & In Vivo ADMET/PK Studies T3_SAR->T3_ADMET Optimized Leads T3_ADMET->T3_SAR Feedback Loop Pyrazoles Novel Pyrazole Compound Library Pyrazoles->T1_Cyto Broad Screening Pyrazoles->T1_Micro Broad Screening Pyrazoles->T1_Inflam Broad Screening

Caption: A tiered approach to screening novel pyrazole compounds.

Chapter 2: The Anticancer Screening Cascade

Given the extensive research into pyrazoles as anticancer agents, this area warrants a detailed, systematic screening approach.[1][14][15][16] Many pyrazole derivatives exert their anticancer effects by targeting key cellular processes like cell division and signal transduction.[14][15]

2.1 Primary Screening: In Vitro Cytotoxicity

The initial goal is to identify compounds that inhibit the growth of or kill cancer cells. The use of a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) is crucial for identifying broad-spectrum activity or selective potency.

Experimental Protocol: MTT Cell Viability Assay

This assay provides a quantitative measure of cell viability based on metabolic activity.[17] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into a purple formazan product.[18][19] The intensity of the purple color is directly proportional to the number of living cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well microplate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.[18] During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[18]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a clear, structured table. This allows for easy comparison of potency and selectivity across different cell lines.

Compound IDIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT116 (Colon)Selectivity Index*
PYR-0011.5 ± 0.225.4 ± 3.118.9 ± 2.5>10 (vs. MCF-7)
PYR-00250.2 ± 4.5> 10075.3 ± 8.0-
Doxorubicin0.8 ± 0.11.2 ± 0.10.9 ± 0.2~1

*Selectivity Index can be calculated as IC₅₀ in a non-cancer cell line / IC₅₀ in a cancer cell line, or as a ratio between different cancer lines.

2.2 Secondary Screening: Unveiling the Mechanism of Action

Compounds with potent IC₅₀ values (typically <10 µM) are advanced to secondary screening to determine how they are killing the cancer cells. Pyrazoles are known to interact with various targets.[14]

G cluster_0 Node_Pyrazole Pyrazole Compound Node_Tubulin Tubulin Polymerization Node_Pyrazole->Node_Tubulin inhibits Node_Kinase Kinase Signaling (e.g., EGFR, CDK) Node_Pyrazole->Node_Kinase inhibits Node_Topo Topoisomerase Node_Pyrazole->Node_Topo inhibits Node_G2M G2/M Cell Cycle Arrest Node_Tubulin->Node_G2M Node_Apoptosis Apoptosis Node_Kinase->Node_Apoptosis Node_DNA DNA Damage Node_Topo->Node_DNA

Caption: Common molecular targets and resulting cellular fates for anticancer pyrazoles.

Experimental Protocol: Cell Cycle Analysis

This technique determines if a compound causes cells to arrest at a specific phase of the cell cycle, a common mechanism for anticancer drugs that interfere with DNA replication or mitosis.[16]

Step-by-Step Methodology:

  • Treatment: Treat cells with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a period corresponding to one cell cycle (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane. This step is critical for allowing the DNA stain to enter.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.

  • Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in one phase compared to the control indicates cell cycle arrest.

Chapter 3: Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[21][22] Pyrazoles offer a promising chemical scaffold for this purpose.[2]

3.1 Primary Screening: Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antimicrobial testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24]

Experimental Protocol: Broth Microdilution Method

This is a standardized and widely used method for determining MIC values.[25]

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB).[26]

  • Inoculation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[25]

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) in the well, indicating inhibition of bacterial growth.[23] This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.[25]

Data Presentation: MIC Profile

Compound IDMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
PYR-003864
PYR-004>128>128
Ciprofloxacin0.50.25

3.2 Secondary Screening: Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic), the MBC determines the concentration required to kill the bacteria (bactericidal). This is a critical distinction for therapeutic development. The MBC is determined by subculturing the contents from the clear wells of the MIC test onto agar plates and observing for colony growth after further incubation.[25]

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of numerous human diseases, and pyrazole-containing drugs like Celecoxib are potent anti-inflammatory agents.[4][27]

4.1 In Vivo Screening: Carrageenan-Induced Paw Edema

This is a robust and highly reproducible model of acute inflammation used for the in vivo evaluation of anti-inflammatory drugs.[28][29] Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by swelling (edema).[30]

Experimental Protocol: Rat Paw Edema Assay

Step-by-Step Methodology:

  • Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.[31]

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle only), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole compound.[31] Administer the compounds, typically via oral gavage or intraperitoneal injection, one hour before the carrageenan challenge.

  • Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (time 0) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage inhibition of edema for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Data Presentation: Inhibition of Paw Edema

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Control (Vehicle)-0%
PYR-0052045.8% ± 5.1%
PYR-0054062.3% ± 6.5%
Indomethacin1075.1% ± 4.8%
Conclusion

The successful screening of novel pyrazole compounds requires a multi-faceted and logical approach. By integrating in silico predictions to prioritize candidates, employing a tiered cascade of in vitro and in vivo assays, and maintaining a constant focus on the underlying structure-activity relationship, researchers can efficiently navigate the path from a novel chemical entity to a promising drug lead. This guide provides the strategic framework and validated protocols necessary to undertake that journey with scientific rigor and confidence.

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An In-depth Technical Guide to the Synthesis of 4-Aminopyrazole Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 4-Aminopyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, and its derivatives are integral to numerous pharmacologically active agents.[1] Among these, the 4-aminopyrazole moiety stands out as a privileged scaffold, serving as a key building block in a diverse array of therapeutic agents. Its importance is underscored by its presence in blockbuster drugs such as the COX-2 inhibitor Celecoxib and the phosphodiesterase type 5 (PDE5) inhibitor Sildenafil (Viagra®).[2][3] The amino group at the C4 position provides a crucial vector for the introduction of further molecular complexity and for establishing key interactions with biological targets.

This guide provides an in-depth exploration of the principal synthetic routes to 4-aminopyrazole intermediates, designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to offer insights into the rationale behind methodological choices, emphasizing safety, scalability, and efficiency. Each method is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

I. The Classical Approach: Reduction of 4-Nitropyrazoles

The reduction of a 4-nitropyrazole precursor is a well-established and frequently employed method for the synthesis of 4-aminopyrazoles. The overall strategy is a two-stage process: the nitration of a pyrazole ring followed by the reduction of the nitro group.

A. Synthesis of the 4-Nitropyrazole Precursor: A Critical Step with Safety Implications

The synthesis of the 4-nitropyrazole starting material is paramount. A common method involves the nitration of pyrazole itself. However, it is crucial to note that some historical routes to 4-nitropyrazole involve precursors with explosive properties, such as 1-nitropyrazole and sodium nitromalonaldehyde, making them unsuitable for large-scale manufacturing.[4] Safer, more modern methods are now preferred. For instance, 4-nitropyrazole can be synthesized from N-nitropyrazole via rearrangement in sulfuric acid or through the nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[5]

Safety First: Handling Nitrating Agents and Potentially Energetic Compounds

The synthesis and handling of nitrated pyrazoles require stringent safety protocols.[6] All nitration reactions should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7] Reaction temperatures should be carefully controlled, and the use of blast shields is recommended. It is imperative to avoid the use of precursors with known explosive properties, especially in large-scale synthesis.

B. Reduction of the 4-Nitro Group: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for the reduction of the 4-nitro group to the corresponding amine. This method offers high yields and clean conversions.

Mechanism of Catalytic Hydrogenation of a Nitro Group

The catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of a heterogeneous catalyst, typically a noble metal such as platinum (Pt) or palladium (Pd) on a carbon support (Pt/C or Pd/C). The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[8]

G 4-Nitropyrazole 4-Nitropyrazole 4-Nitrosopyrazole 4-Nitrosopyrazole 4-Nitropyrazole->4-Nitrosopyrazole + H2 (Catalyst) 4-Hydroxylaminopyrazole 4-Hydroxylaminopyrazole 4-Nitrosopyrazole->4-Hydroxylaminopyrazole + H2 (Catalyst) 4-Aminopyrazole 4-Aminopyrazole 4-Hydroxylaminopyrazole->4-Aminopyrazole + H2 (Catalyst)

Figure 1: Simplified reaction pathway for the catalytic hydrogenation of 4-nitropyrazole.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitropyrazole

This protocol provides a general procedure for the catalytic hydrogenation of a 4-nitropyrazole derivative.

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend the 4-nitropyrazole substrate in a solvent such as ethanol, methanol, or ethyl acetate.

  • Inerting the Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon, to remove all oxygen.

  • Catalyst Introduction: Carefully add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or Pt/C). The catalyst should be handled in an inert atmosphere if pyrophoric.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically ranging from atmospheric pressure to 5 bar).[8]

  • Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (often room temperature to 70°C) until the consumption of hydrogen ceases, indicating the completion of the reaction.[8] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4-aminopyrazole.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure 4-aminopyrazole.

Parameter Typical Range/Value Rationale/Insight
Catalyst 10% Pd/C, Pt/C, Raney NiPd/C is often the catalyst of choice due to its high activity and selectivity. Pt/C can be used for more challenging reductions. Raney Ni is a more economical but sometimes less selective alternative.
Solvent Ethanol, Methanol, Ethyl Acetate, THFThe choice of solvent depends on the solubility of the substrate. Alcohols are commonly used.
Hydrogen Pressure 1-5 barHigher pressures can increase the reaction rate but also require specialized equipment. For many substrates, atmospheric pressure is sufficient.
Temperature 25-70°CThe reaction is often exothermic. Temperature control is important for safety and to minimize side reactions.
Reaction Time 1-24 hoursVaries depending on the substrate, catalyst, and reaction conditions.

Table 1: Typical Reaction Parameters for the Catalytic Hydrogenation of 4-Nitropyrazoles.

II. The Knorr Pyrazole Synthesis and its Adaptation for 4-Aminopyrazoles

The Knorr pyrazole synthesis is a classical and versatile method for constructing the pyrazole ring, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9] While the standard Knorr synthesis does not directly yield a 4-aminopyrazole, a clever adaptation of this method allows for the introduction of the amino group at the C4 position. This is achieved by using a 1,3-dicarbonyl compound that is first converted to an oxime at the C2 position.

Mechanism of the Knorr Pyrazole Synthesis for 4-Aminopyrazoles

The reaction proceeds through a two-step sequence. First, the 1,3-dicarbonyl starting material is reacted with a nitrosating agent (e.g., sodium nitrite in acidic media) to form an oxime at the C2 position. This oxime-containing 1,3-dicarbonyl compound is then condensed with a hydrazine, leading to the formation of the 4-aminopyrazole ring.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization and Aromatization 1,3-Dicarbonyl 1,3-Dicarbonyl Oxime Intermediate Oxime Intermediate 1,3-Dicarbonyl->Oxime Intermediate NaNO2, Acid Hydrazone Hydrazone Oxime Intermediate->Hydrazone + Hydrazine Cyclized Intermediate Cyclized Intermediate Hydrazone->Cyclized Intermediate Intramolecular Condensation 4-Aminopyrazole 4-Aminopyrazole Cyclized Intermediate->4-Aminopyrazole - H2O (Aromatization) G Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + 4-Halopyrazole Amine Coordinated Complex Amine Coordinated Complex Oxidative Addition Complex->Amine Coordinated Complex + Amine - Halide Amido Complex Amido Complex Amine Coordinated Complex->Amido Complex + Base - H-Base+ Amido Complex->Pd(0)L Reductive Elimination (forms 4-Aminopyrazole) G Vinamidinium Salt Vinamidinium Salt Protected 4-Aminopyrazole Protected 4-Aminopyrazole Vinamidinium Salt->Protected 4-Aminopyrazole + Protected Hydrazine 4-Aminopyrazole 4-Aminopyrazole Protected 4-Aminopyrazole->4-Aminopyrazole Deprotection

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-amino-1H-pyrazol-1-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents.[1] Its synthetic tractability and capacity to engage in critical molecular interactions have cemented its role in the development of targeted therapies, particularly within the domain of protein kinase inhibition.[1][2][3] This guide presents a speculative, yet scientifically grounded, exploration into the potential mechanism of action of the novel compound, 4-(4-amino-1H-pyrazol-1-yl)butanamide. We will dissect its structural motifs to postulate a primary hypothesis centered on kinase inhibition. Subsequently, a comprehensive, multi-tiered experimental workflow will be detailed, providing researchers with a robust framework for the systematic identification and validation of its molecular target(s) and downstream signaling effects. This document is intended to serve as a practical and intellectually stimulating resource, blending established principles of drug discovery with cutting-edge methodologies to navigate the intricate process of mechanism of action elucidation.

Introduction: The Pyrazole Scaffold and the Enigma of a Novel Agent

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This seemingly simple structure confers a remarkable set of properties that are highly advantageous for drug design. The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[1] Furthermore, its aromatic nature allows it to mimic the adenine ring of ATP, making it a common feature in ATP-competitive kinase inhibitors.[4] A vast number of approved drugs, including Crizotinib (an ALK/ROS1/MET inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), incorporate a pyrazole core, underscoring its therapeutic significance.[5]

The subject of this guide, 4-(4-amino-1H-pyrazol-1-yl)butanamide, is a molecule of interest due to its unique combination of a 4-aminopyrazole core and a butanamide side chain. While the aminopyrazole moiety is a known pharmacophore in kinase inhibition, the butanamide substituent introduces a distinct vector for interaction with the target protein, potentially influencing both potency and selectivity.[1] Given the lack of existing biological data for this specific compound, a logical and systematic approach is required to unravel its mechanism of action.

Speculative Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the structural features of 4-(4-amino-1H-pyrazol-1-yl)butanamide, we propose the primary hypothesis that this compound functions as a Type I ATP-competitive kinase inhibitor . This speculation is rooted in the following observations:

  • The 4-Aminopyrazole Core: This moiety is a well-established adenine mimetic. The nitrogen atoms of the pyrazole ring and the exocyclic amino group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a hallmark of many pyrazole-based kinase inhibitors.[1][6]

  • The Butanamide Side Chain: This flexible chain extending from the N1 position of the pyrazole can explore and occupy adjacent hydrophobic pockets within the ATP-binding site. The terminal amide group offers an additional opportunity for hydrogen bonding, potentially with solvent molecules or residues in the solvent-exposed region of the kinase. This side chain is crucial for determining selectivity among different kinases.

Given the prevalence of pyrazole scaffolds in inhibitors of various kinase families, we can narrow down our initial focus to kinases frequently implicated in diseases like cancer and inflammation. High-probability candidate families include:

  • Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold is a common feature in CDK inhibitors, and deregulation of CDKs is a hallmark of cancer.[7][8]

  • Mitogen-Activated Protein Kinases (MAPKs), particularly p38: Pyrazole-based inhibitors of p38 MAPK are well-documented, with some showing clinical potential in inflammatory diseases.[9][10]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Several pyrazole derivatives have been developed as potent VEGFR inhibitors, targeting angiogenesis in cancer.[11][12][13]

  • Janus Kinases (JAKs): The clinical success of the pyrazole-containing drug Ruxolitinib highlights the potential of this scaffold to inhibit JAK family members involved in inflammatory and myeloproliferative disorders.[1]

The following sections will outline a comprehensive experimental strategy to test this kinase inhibition hypothesis, starting with broad, unbiased screening and progressively narrowing down to specific target validation and pathway analysis.

A Multi-Staged Experimental Approach to Target Deconvolution

The elucidation of a novel compound's mechanism of action is a multi-faceted process that requires a combination of in silico, in vitro, and cell-based assays. The workflow presented here is designed to be both systematic and iterative, allowing for the refinement of hypotheses as data is generated.

G cluster_0 Stage 1: In Silico & Initial In Vitro Screening cluster_1 Stage 2: Target Engagement & Validation cluster_2 Stage 3: Cellular Pathway Analysis A In Silico Target Prediction (Pharmacophore Modeling & Molecular Docking) C Initial Hit Identification A->C Identifies potential kinase families B Broad Kinome Profiling (e.g., KinomeScan) B->C Provides quantitative binding affinities D Cellular Thermal Shift Assay (CETSA) C->D Informs target selection for cellular validation E In Vitro Kinase Assays (e.g., LanthaScreen, Radioisotope Assay) C->E Informs target selection for IC50 determination F Validated Target(s) D->F Confirms target engagement in a cellular context E->F Determines inhibitory potency and selectivity G Cell-Based Phosphorylation Assays (Western Blot, ELISA) F->G Guides selection of downstream substrates H Phenotypic Assays (Proliferation, Apoptosis, Migration) G->H Links target inhibition to cellular phenotype I Mechanism of Action Elucidation H->I Defines the biological consequence of target inhibition

Figure 1: A multi-staged workflow for the mechanism of action elucidation of 4-(4-amino-1H-pyrazol-1-yl)butanamide.

Stage 1: In Silico and Initial In Vitro Screening - Casting a Wide Net

The initial stage is designed to rapidly identify a smaller subset of high-probability kinase targets from the entire human kinome.

  • Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the structure of 4-(4-amino-1H-pyrazol-1-yl)butanamide. This model will define the spatial arrangement of key chemical features, such as hydrogen bond donors/acceptors and hydrophobic regions, that are likely essential for target binding.[6] This model can then be used to screen virtual libraries of known kinase inhibitors to identify those with similar pharmacophoric features, thereby suggesting potential kinase targets.

  • Molecular Docking: The compound can be docked into the ATP-binding sites of a panel of representative kinases from different families (e.g., CDK2, p38α, VEGFR2, JAK2).[14] The docking scores and predicted binding poses will provide insights into the potential binding affinity and key interactions, helping to prioritize kinases for experimental validation.

A high-throughput, competition-based binding assay, such as the KinomeScan™ platform, is an invaluable tool for the initial screen. This assay quantitatively measures the binding of the test compound to a large panel of kinases (typically >400).

Experimental Protocol: KinomeScan™ Profiling

  • Compound Preparation: Solubilize 4-(4-amino-1H-pyrazol-1-yl)butanamide in DMSO to a stock concentration of 10 mM.

  • Assay Execution: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of DNA-tagged kinases. The binding of the compound to a kinase prevents the capture of that kinase on a solid support, and the amount of unbound kinase is quantified by qPCR.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower %Ctrl value indicates stronger binding. A common threshold for a "hit" is a %Ctrl < 35%. The data can be visualized as a "tree-spot" diagram, providing a clear overview of the compound's selectivity profile.[15]

Table 1: Representative Data from a Hypothetical KinomeScan™ Screen

Kinase Target% Control at 1 µMHit (Y/N)
CDK215Y
p38α (MAPK14)25Y
VEGFR2 (KDR)85N
JAK292N
Aurora A20Y
Stage 2: Target Engagement and Validation - Confirming the Interaction

Once a list of initial hits is generated, the next crucial step is to confirm direct engagement of the compound with these targets in a cellular context and to determine the potency and selectivity of inhibition.

CETSA is a powerful technique to verify that a compound binds to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[16][17][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to CDK or p38 inhibitors) to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of 4-(4-amino-1H-pyrazol-1-yl)butanamide for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[16][19][20][21]

To quantify the inhibitory potency (IC50) of the compound against the validated hits, in vitro kinase assays are essential. Several formats are available, each with its own advantages.

LanthaScreen™ Eu Kinase Binding Assay: This is a TR-FRET-based competition binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[22][23][24][25][26]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a serial dilution of 4-(4-amino-1H-pyrazol-1-yl)butanamide. Prepare a solution containing the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor 647-labeled tracer.

  • Assay Assembly: Add the compound dilutions and the kinase/antibody/tracer mixture to a microplate.

  • Incubation: Incubate at room temperature for a specified time (e.g., 1 hour).

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

Radioisotope Kinase Assay: This is a traditional and highly sensitive method that directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[27][28]

Experimental Protocol: Radioisotope Kinase Assay

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, its specific substrate (peptide or protein), and a serial dilution of the inhibitor in a kinase reaction buffer.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by spotting the mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the remaining kinase activity against the inhibitor concentration to determine the IC50 value.

Table 2: Hypothetical IC50 Values for 4-(4-amino-1H-pyrazol-1-yl)butanamide

Kinase TargetLanthaScreen™ IC50 (nM)Radioisotope Assay IC50 (nM)
CDK25065
p38α (MAPK14)250300
Aurora A8095
Stage 3: Cellular Pathway Analysis - Connecting Target to Function

Confirming that the compound inhibits the target kinase in cells and understanding the downstream consequences of this inhibition are the final steps in elucidating the mechanism of action.

These assays measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation upon treatment with the compound provides strong evidence of target inhibition in a cellular context.[29]

Experimental Protocol: Western Blotting for Phospho-Substrates

  • Cell Treatment: Treat cells with a dose-response or time-course of 4-(4-amino-1H-pyrazol-1-yl)butanamide.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the phosphorylated form of the substrate (e.g., phospho-Rb for CDK2 inhibition). Also, probe with an antibody for the total amount of the substrate protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the change in phosphorylation.

G cluster_0 Hypothetical CDK2 Signaling Pathway A Cyclin E B CDK2 A->B activates D Rb B->D phosphorylates E pRb C 4-(4-amino-1H-pyrazol-1-yl)butanamide C->B inhibits F E2F D->F sequesters G S-Phase Entry F->G promotes

Sources

The Pyrazole Scaffold: A Privileged Framework for Targeting a Diverse Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have propelled the development of a multitude of approved drugs and clinical candidates across a wide spectrum of therapeutic areas. This guide provides a comprehensive exploration of the key therapeutic targets of pyrazole derivatives, delving into the molecular mechanisms of action and the experimental strategies employed to identify and validate these interactions. We will dissect the critical role of the pyrazole core in establishing high-affinity binding and achieving selectivity, offering insights into the rational design of next-generation pyrazole-based therapeutics. This document is intended to serve as an in-depth resource for researchers and drug development professionals, providing both foundational knowledge and practical guidance for harnessing the full therapeutic potential of this privileged scaffold.

The Enduring Significance of the Pyrazole Moiety in Drug Discovery

The pyrazole ring is not merely a passive scaffold; its unique electronic and structural features actively contribute to the pharmacological profile of a molecule. The presence of two nitrogen atoms, one acting as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2), allows for multifaceted interactions with biological targets.[1] This dual nature, combined with its aromaticity and metabolic stability, makes the pyrazole a highly adaptable component in drug design.[2]

The metabolic stability of pyrazole derivatives is a significant factor in their success, often leading to improved pharmacokinetic profiles compared to other heterocyclic systems.[3] This inherent stability reduces the likelihood of rapid metabolic degradation, allowing for sustained therapeutic concentrations and potentially less frequent dosing regimens.

Furthermore, the pyrazole nucleus can serve as a bioisostere for other aromatic rings, such as benzene or imidazole. This substitution can lead to enhanced potency, improved solubility, and a more favorable overall drug-like profile.[1] The strategic incorporation of a pyrazole moiety can, therefore, be a powerful tool to overcome common challenges in drug development, such as poor bioavailability or off-target effects.

Key Therapeutic Target Classes of Pyrazole Derivatives

The therapeutic utility of pyrazole derivatives spans a vast and diverse range of biological targets. This section will explore the major classes of proteins that have been successfully modulated by pyrazole-containing compounds, highlighting key examples and their clinical significance.

Protein Kinases: The Epicenter of Pyrazole-Based Drug Development

Protein kinases, enzymes that regulate a vast array of cellular processes through phosphorylation, represent one of the most successfully targeted protein families in modern oncology and immunology. The pyrazole scaffold has proven to be an exceptionally effective framework for the design of potent and selective kinase inhibitors.[4][5]

Key Kinase Targets:

  • Tyrosine Kinases:

    • Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have shown significant inhibitory activity against EGFR, a key driver in many cancers.[6]

    • Bruton's Tyrosine Kinase (BTK): Several pyrazole-based BTK inhibitors are used in the treatment of B-cell malignancies.[6]

    • Janus Kinases (JAKs): Pyrazole-containing compounds are effective inhibitors of JAKs, crucial mediators of cytokine signaling involved in autoimmune diseases and myeloproliferative neoplasms.[7]

    • Anaplastic Lymphoma Kinase (ALK): Pyrazole derivatives have been developed as potent inhibitors of ALK, a key target in certain types of non-small cell lung cancer.[2]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrazole compounds can disrupt angiogenesis, a critical process in tumor growth and metastasis.[6]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold has been successfully incorporated into inhibitors of CDKs, which are central regulators of the cell cycle and are often dysregulated in cancer.[8]

    • BRAF: Pyrazole-based inhibitors have been developed to target the V600E mutant of BRAF, a common mutation in melanoma and other cancers.[8]

    • PI3K/AKT/mTOR Pathway: Pyrazole derivatives have been designed to inhibit key kinases in this critical signaling pathway, which is frequently hyperactivated in cancer.[8]

Mechanism of Action:

The pyrazole ring often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase. The nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The pyrazole ring itself can also engage in favorable van der Waals and pi-stacking interactions with hydrophobic residues in the active site. The substitutable positions on the pyrazole ring provide medicinal chemists with ample opportunities to fine-tune selectivity and potency.

Data Presentation: Prominent Pyrazole-Based Kinase Inhibitors

DrugTarget Kinase(s)Therapeutic Area
Crizotinib ALK, ROS1, c-MetNon-Small Cell Lung Cancer
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera
Ibrutinib BTKB-cell malignancies
Baricitinib JAK1, JAK2Rheumatoid Arthritis
Encorafenib BRAF V600EMelanoma
A Broad Spectrum of Enzyme Inhibition Beyond Kinases

Beyond the realm of kinases, pyrazole derivatives have demonstrated inhibitory activity against a wide array of other enzyme classes, underscoring the scaffold's versatility.

Key Enzyme Targets:

  • Cyclooxygenases (COX): The anti-inflammatory properties of many pyrazole derivatives are attributed to their inhibition of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.[9] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.

  • Poly(ADP-ribose) Polymerases (PARPs): Pyrazole-based PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.

  • Dihydropteroate Synthase (DHPS): Some sulfonamide-containing pyrazole derivatives exhibit antibacterial activity by inhibiting DHPS, an enzyme essential for folate synthesis in bacteria.

  • Phosphodiesterase 5 (PDE5): The pyrazole scaffold is a key component of sildenafil, a potent and selective inhibitor of PDE5 used for the treatment of erectile dysfunction and pulmonary hypertension.

Data Presentation: Notable Pyrazole-Based Non-Kinase Enzyme Inhibitors

DrugTarget EnzymeTherapeutic Area
Celecoxib COX-2Anti-inflammatory
Sildenafil PDE5Erectile Dysfunction, Pulmonary Hypertension
Niraparib PARP-1, PARP-2Ovarian Cancer
Modulating Receptors and Other Therapeutic Targets

The therapeutic reach of pyrazole derivatives extends to the modulation of various receptors and other important biological targets.

Key Receptor and Other Targets:

  • Androgen Receptor (AR): Pyrazole-containing compounds have been developed as antagonists of the androgen receptor, a key target in the treatment of prostate cancer.[2] The pyrazole rings in these molecules can form crucial interactions within the ligand-binding pocket of the receptor.[2]

  • Cannabinoid Receptor 1 (CB1): Pyrazole derivatives have been investigated as inverse agonists of the CB1 receptor, with potential applications in the treatment of obesity and related metabolic disorders.[8]

  • G-Protein Coupled Receptors (GPCRs): The pyrazole scaffold has been incorporated into ligands targeting various GPCRs, although this remains a less explored area compared to kinases and enzymes.

Experimental Workflows for Target Identification and Validation

The identification and validation of the molecular targets of pyrazole derivatives are paramount for understanding their mechanism of action and for progressing them through the drug discovery pipeline. A multi-pronged approach, combining computational methods with a suite of in vitro and in-cellulo assays, is typically employed.

Initial Target Identification and Hypothesis Generation
  • Phenotypic Screening: This approach involves screening a library of pyrazole derivatives in a disease-relevant cellular or organismal model to identify compounds that elicit a desired phenotypic response. The subsequent challenge is to deconvolute the molecular target responsible for the observed effect.

  • Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can be used to predict potential binding partners for a given pyrazole derivative.[10] These computational predictions can then be experimentally validated.

Target Deconvolution Strategies for Phenotypic Hits

For compounds identified through phenotypic screening, several powerful techniques can be employed to pinpoint their molecular target(s).

  • Photoaffinity Labeling (PAL): This technique involves synthesizing a pyrazole derivative with a photoreactive group and a reporter tag.[5] Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification by mass spectrometry.[8]

    Conceptual Workflow for Photoaffinity Labeling:

    PAL_Workflow A Design and Synthesize Photoaffinity Probe B Incubate Probe with Cell Lysate or Live Cells A->B C UV Irradiation B->C D Covalent Crosslinking to Target Protein C->D E Lysis and Enrichment of Labeled Proteins D->E F Proteomic Analysis (Mass Spectrometry) E->F G Target Identification F->G

    A simplified workflow for target identification using photoaffinity labeling.
  • Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method that relies on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[1][11] By heating cells or cell lysates treated with a pyrazole derivative to various temperatures and then quantifying the amount of soluble target protein, a shift in the melting curve can indicate direct target engagement.[11][12]

    Conceptual Workflow for CETSA:

    CETSA_Workflow A Treat Cells/Lysate with Pyrazole Derivative B Heat Samples to a Range of Temperatures A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein C->D E Determine Thermal Shift (ΔTm) D->E F Confirm Target Engagement E->F

    A generalized workflow for confirming target engagement using CETSA.
In Vitro Assays for Target Validation and Potency Determination

Once a putative target has been identified, a variety of in vitro assays are employed to confirm the interaction and to quantify the potency and selectivity of the pyrazole derivative.

3.3.1. Kinase Inhibition Assays

The choice of kinase assay depends on several factors, including the specific kinase, the availability of reagents, and the desired throughput. The ADP-Glo™ Kinase Assay is a widely used, robust, and versatile platform suitable for profiling pyrazole-based kinase inhibitors.[4]

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

  • Prepare Reagents:

    • Kinase: Recombinant, purified kinase of interest.

    • Substrate: A suitable peptide or protein substrate for the kinase.

    • ATP: At a concentration near the Km for the specific kinase.

    • Pyrazole Inhibitor: A dilution series of the test compound.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and pyrazole inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

The ADP-Glo™ assay is often preferred due to its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. The use of a luminescent readout minimizes background noise and enhances the signal-to-noise ratio, making it particularly suitable for high-throughput screening of pyrazole libraries.

3.3.2. Enzyme Inhibition Assays (Non-Kinase)

For other enzyme targets, a variety of assay formats can be employed, often tailored to the specific enzymatic reaction.

Step-by-Step Protocol: COX Inhibition Assay

This protocol is a representative example for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.[9]

  • Prepare Reagents:

    • Enzyme: Purified recombinant human COX-1 or COX-2.

    • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).

    • Cofactors: Hematin and EDTA.

    • Substrate: Arachidonic acid.

    • Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Pyrazole Inhibitor: A dilution series of the test compound.

  • Assay Procedure:

    • In a 96-well plate, combine the buffer, hematin, EDTA, and the pyrazole inhibitor.

    • Add the COX enzyme and pre-incubate at 25°C for 1 minute.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately monitor the increase in absorbance at 603 nm for the first 25 seconds using a plate reader. This measures the rate of TMPD oxidation.

  • Data Analysis:

    • Calculate the initial velocity of the reaction.

    • Determine the percentage of inhibition for each concentration of the pyrazole derivative.

    • Calculate the IC50 value from the dose-response curve.

Causality Behind Experimental Choices:

This chromogenic assay provides a rapid and convenient method for measuring COX activity. The oxidation of TMPD is directly coupled to the peroxidase activity of the COX enzyme, allowing for a continuous and real-time measurement of enzyme inhibition. This format is well-suited for determining the potency and selectivity of pyrazole-based anti-inflammatory agents.

3.3.3. GPCR Binding Assays

Radioligand binding assays remain a gold standard for characterizing the affinity of ligands for GPCRs.[3][13]

Step-by-Step Protocol: Radioligand Competition Binding Assay

  • Prepare Reagents:

    • Cell Membranes: Membranes prepared from cells expressing the GPCR of interest.

    • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor.

    • Unlabeled Ligand: The pyrazole derivative to be tested, prepared in a dilution series.

    • Assay Buffer: A buffer optimized for the specific receptor.

    • Wash Buffer: Cold assay buffer.

  • Binding Reaction:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled pyrazole derivative.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

    • Plot the percentage of specific binding against the concentration of the unlabeled pyrazole derivative.

    • Calculate the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

Radioligand binding assays provide a direct measure of the interaction between a ligand and its receptor.[3] The competition format allows for the determination of the affinity of unlabeled compounds, such as novel pyrazole derivatives. This assay is highly sensitive and quantitative, making it an essential tool for structure-activity relationship (SAR) studies in GPCR drug discovery.

The Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The future of this field will likely involve:

  • Targeting Novel and Challenging Proteins: The application of pyrazole chemistry to historically "undruggable" targets will be a key area of research.

  • Development of Covalent Inhibitors: The design of pyrazole derivatives that can form covalent bonds with their targets offers the potential for increased potency and duration of action.

  • Multi-Targeted Ligands: The development of pyrazole-based compounds that can modulate multiple targets simultaneously may offer new therapeutic strategies for complex diseases.

Conclusion

The pyrazole ring has firmly established itself as a privileged scaffold in drug discovery, with a remarkable track record of producing successful therapeutic agents. Its inherent chemical properties, coupled with the ever-expanding understanding of its interactions with a diverse array of biological targets, ensure that the pyrazole nucleus will remain a central focus of medicinal chemistry for years to come. This guide has provided a comprehensive overview of the key therapeutic targets of pyrazole derivatives and the experimental methodologies used to elucidate these interactions. By understanding the principles and techniques outlined herein, researchers and drug development professionals can more effectively leverage the power of the pyrazole scaffold to create the next generation of innovative medicines.

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A Technical Guide to the Synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns make it a "privileged scaffold" for developing therapeutic agents targeting a wide array of diseases, including inflammatory conditions, cancer, and neurological disorders.[2][3] This guide provides an in-depth, technically-focused overview of the synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide, a key building block that combines the pharmacologically significant 4-aminopyrazole core with a flexible butanamide side chain. We will dissect the synthetic strategy, explain the causality behind critical experimental choices, provide detailed protocols for key transformations, and explore pathways for generating a diverse library of analogs. This document is designed to serve as a practical and authoritative resource for scientists engaged in the design and synthesis of novel pyrazole-based therapeutics.

The Aminopyrazole Scaffold: A Privileged Core in Modern Drug Design

Significance of Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This arrangement confers a unique set of physicochemical properties, allowing them to act as versatile pharmacophores capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking.[1] The therapeutic relevance of this scaffold is demonstrated by its presence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (a phosphodiesterase inhibitor), and Crizotinib (an anticancer agent). The aminopyrazole subunit, in particular, is a crucial precursor for creating condensed heterocyclic systems and serves as a valuable framework for kinase inhibitors and other targeted therapies.[5][6]

Rationale for the Target Scaffold: 4-(4-amino-1H-pyrazol-1-yl)butanamide

The target molecule, 4-(4-amino-1H-pyrazol-1-yl)butanamide, is a strategic design. It features:

  • A 4-aminopyrazole core: The amino group at the C4 position provides a key vector for further functionalization or direct interaction with biological targets.

  • An N1-alkyl linker: The butanamide chain attached at the N1 position offers a flexible linker to explore the chemical space around the pyrazole core, influencing solubility, cell permeability, and binding orientation.

  • A terminal primary amide: The amide group is a classic hydrogen bond donor and acceptor, often critical for anchoring a molecule within a protein's binding site.

This guide will focus on a robust and adaptable synthetic route, starting from commercially available materials, to construct this valuable intermediate and its derivatives.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target compound reveals a multi-stage pathway hinging on three key bond formations: the N1-C bond of the pyrazole, the C4-N bond of the amino group, and the C-N bond of the terminal amide. Our forward-synthesis strategy is designed to address these in a sequential and high-yielding manner.

The proposed pathway begins with a commercially available 4-nitropyrazole. This starting material is ideal because the nitro group serves as a masked amine, which can be revealed in a later, high-fidelity reduction step. The synthesis proceeds through N1-alkylation to introduce the side chain, followed by nitro group reduction and, finally, formation of the amide.

G Target 4-(4-amino-1H-pyrazol-1-yl)butanamide Intermediate1 Ethyl 4-(4-amino-1H-pyrazol-1-yl)butanoate Target->Intermediate1 Amide Formation Intermediate2 Ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate Intermediate1->Intermediate2 Nitro Reduction StartingMaterial1 4-Nitropyrazole Intermediate2->StartingMaterial1 N1-Alkylation StartingMaterial2 Ethyl 4-halobutanoate or Ethyl 4-hydroxybutanoate Intermediate2->StartingMaterial2 N1-Alkylation

Caption: Core Retrosynthetic Strategy.

Synthesis of Key Intermediates

The 4-Nitropyrazole Core

The synthesis begins with the preparation of 4-nitropyrazole, a stable and reliable precursor. While commercially available, it can also be synthesized in high yield from pyrazole itself.

  • Expertise & Causality: The direct nitration of pyrazole requires a potent nitrating system, such as a mixture of fuming nitric acid and oleum (fuming sulfuric acid).[7] The strong acidic medium protonates the pyrazole ring, deactivating it towards electrophilic substitution. However, under forcing conditions, the nitronium ion (NO₂⁺) can attack the electron-rich C4 position to yield the desired product. The choice of a fuming acid system ensures a sufficiently high concentration of the active electrophile.

Protocol 3.1: Nitration of Pyrazole [7]

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add pyrazole to a pre-cooled mixture of fuming nitric acid and 20% oleum.

  • Maintain the temperature below 50°C during the addition.

  • After the addition is complete, allow the mixture to stir at 50°C for 1.5 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

  • The crude 4-nitropyrazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

N1-Alkylation of 4-Nitropyrazole

Attaching the four-carbon side chain to the N1 position of the pyrazole ring is a critical step that dictates the final structure. The primary challenge is controlling regioselectivity, as alkylation can potentially occur at either the N1 or N2 position.[8] Two highly effective methods are presented: a classical SN2 alkylation and a Mitsunobu reaction.

  • Expertise & Causality:

    • SN2 Alkylation: This classic method involves deprotonating the pyrazole N-H with a suitable base (e.g., K₂CO₃, NaH) to form the pyrazolate anion, which then acts as a nucleophile to displace a leaving group (e.g., Br, I, OTs) from an electrophile like ethyl 4-bromobutanoate. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction. While generally effective, this method can sometimes yield a mixture of N1 and N2 isomers.[8][9]

    • Mitsunobu Reaction: This reaction provides an elegant and often highly regioselective alternative for N-alkylation.[10] It couples an alcohol (ethyl 4-hydroxybutanoate) directly to the pyrazole N-H using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds under mild, neutral conditions and is particularly advantageous for substrates sensitive to strong bases. The significant acidity of the 4-nitropyrazole N-H makes it an excellent nucleophile for this transformation.[10]

Protocol 3.2.1: SN2 Alkylation of 4-Nitropyrazole

  • To a solution of 4-nitropyrazole in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 4-bromobutanoate dropwise to the mixture.

  • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

  • Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue via column chromatography to isolate the N1-alkylated product, ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate.

Protocol 3.2.2: Mitsunobu Alkylation of 4-Nitropyrazole [10]

  • Dissolve 4-nitropyrazole, ethyl 4-hydroxybutanoate, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add DIAD or DEAD dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the pure product, ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate.

Method Reagents Conditions Typical Yield Regioselectivity (N1:N2) Reference
SN2 AlkylationK₂CO₃, Ethyl 4-bromobutanoateDMF, 60-80°C60-85%Variable, often requires separation[8]
Mitsunobu ReactionPPh₃, DIAD, Ethyl 4-hydroxybutanoateTHF, 0°C to RT75-95%Highly selective for N1[10]

Elaboration of the Final Scaffold

With the core structure assembled, the final steps involve unmasking the amine and constructing the terminal amide.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a standard transformation, most reliably achieved through catalytic hydrogenation.

  • Expertise & Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and mild conditions.[8][10] The reaction is typically run under a positive pressure of hydrogen gas. Alternatively, transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine in the presence of the catalyst, can be employed, avoiding the need for a pressurized hydrogen gas setup.[11] The choice of a protic solvent like ethanol or methanol is crucial as it facilitates the protonolysis steps on the catalyst surface.

Protocol 4.1: Catalytic Hydrogenation [8][10]

  • Dissolve ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator apparatus).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield ethyl 4-(4-amino-1H-pyrazol-1-yl)butanoate, which is often used in the next step without further purification.

Formation of the Terminal Amide

The final step is the conversion of the butanoate ester into the primary butanamide. This can be accomplished via a one-step or a two-step procedure.

  • Expertise & Causality:

    • Direct Aminolysis: Heating the ester with a concentrated solution of ammonia in a sealed vessel is the most direct method. This SNAc reaction requires forcing conditions but is atom-economical.

    • Hydrolysis and Coupling: A more versatile and often milder approach involves a two-step sequence. First, the ester is saponified (hydrolyzed) to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). The resulting 4-(4-amino-1H-pyrazol-1-yl)butanoic acid is then coupled with an ammonia source (e.g., ammonium chloride with a base) using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).[12][13] This two-step method is particularly useful for synthesizing N-substituted amide analogs by simply replacing the ammonia source with a primary or secondary amine.

Protocol 4.2.1: Direct Aminolysis of the Ester

  • Place ethyl 4-(4-amino-1H-pyrazol-1-yl)butanoate in a sealed pressure vessel.

  • Add a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH).

  • Seal the vessel and heat to 80-100°C for 12-24 hours.

  • Cool the vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(4-amino-1H-pyrazol-1-yl)butanamide.

Protocol 4.2.2: Two-Step Hydrolysis and Amide Coupling

  • Step A: Saponification

    • Dissolve ethyl 4-(4-amino-1H-pyrazol-1-yl)butanoate in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).

    • Acidify the mixture to a pH of ~4-5 with dilute HCl. The product may precipitate or can be extracted with an organic solvent.

    • Isolate the 4-(4-amino-1H-pyrazol-1-yl)butanoic acid.

  • Step B: Amide Coupling [12]

    • Dissolve the carboxylic acid from Step A, ammonium chloride, and HOBt in anhydrous DMF.

    • Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Add EDC hydrochloride in one portion and stir the mixture at room temperature overnight.

    • Dilute the reaction with water and extract with an appropriate organic solvent.

    • Wash the combined organic layers, dry, and concentrate. Purify by chromatography to obtain the final product.

Synthesis of Analogs and Derivatives

The synthetic route described is highly modular, allowing for the straightforward generation of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 Analog Generation Core 4-(4-amino-1H-pyrazol-1-yl)butanamide Linker Vary Linker (e.g., C3, C5 chains) Core->Linker Use different halo-esters Amide Vary Amide (e.g., R-NH₂) Core->Amide Use different amines in coupling Pyrazole Vary Pyrazole Core (e.g., 3-Me, 5-CF₃) Core->Pyrazole Start with substituted pyrazole

Caption: Modular Approach to Analog Synthesis.

  • Linker Variation: By substituting ethyl 4-bromobutanoate in Protocol 3.2.1 with other ω-haloalkanoates (e.g., ethyl 3-bromopropanoate, ethyl 5-bromovalerate), the length of the linker can be easily modified.

  • Amide Derivatization: The two-step amide formation protocol (4.2.2) is ideal for creating a library of N-substituted amides. Simply replace ammonium chloride in Step B with a diverse range of primary or secondary amines to generate analogs with different steric and electronic properties at the terminus.

  • Pyrazole Core Modification: The synthesis can begin with substituted pyrazoles (e.g., 3-methyl-4-nitropyrazole) to introduce functionality on the heterocyclic core, allowing for the exploration of additional binding pockets or modulation of the core's pKa.[8]

References

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  • Google Patents. (2016). Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use. CN103450154B.
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  • Sharma, P., & Kumar, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
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  • Kumar, A., et al. (2023). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Journal of Drug Delivery and Therapeutics, 13(9), 133-145. Available from: [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-amino-1H-pyrazol-1-yl)butanamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. The 4-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of a wide range of bioactive compounds. This document provides a detailed, three-step protocol for the synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide, commencing from commercially available 4-nitro-1H-pyrazole. The described methodology is robust and scalable, lending itself to both discovery and process chemistry environments.

The synthesis strategy hinges on three key transformations:

  • N-Alkylation: Introduction of the butanoate side chain at the N1 position of the pyrazole ring.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine, a critical step for introducing a key functional handle.

  • Amidation: Formation of the terminal butanamide from the corresponding carboxylic acid.

This guide provides not only a step-by-step procedure but also the scientific rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the synthetic process.

Overall Synthetic Workflow

Synthesis_Workflow Start 4-nitro-1H-pyrazole Intermediate1 Ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate Start->Intermediate1 Step 1: N-Alkylation Intermediate2 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid Intermediate1->Intermediate2 Ester Hydrolysis Intermediate3 4-(4-amino-1H-pyrazol-1-yl)butanoic acid Intermediate2->Intermediate3 Step 2: Nitro Reduction FinalProduct 4-(4-amino-1H-pyrazol-1-yl)butanamide Intermediate3->FinalProduct Step 3: Amidation

Caption: Synthetic route for 4-(4-amino-1H-pyrazol-1-yl)butanamide.

Part 1: Synthesis of 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid

This initial step involves the regioselective N-alkylation of 4-nitro-1H-pyrazole with ethyl 4-bromobutanoate, followed by saponification of the resulting ester to yield the corresponding carboxylic acid.

Step 1a: Synthesis of Ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate

The N-alkylation of pyrazoles is a well-established transformation.[1] In this protocol, we utilize potassium carbonate as a mild base to deprotonate the pyrazole, facilitating its nucleophilic attack on the electrophilic carbon of ethyl 4-bromobutanoate. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and promotes the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-nitro-1H-pyrazole113.0810.0 g88.4 mmol
Ethyl 4-bromobutanoate195.0518.9 g (13.1 mL)96.8 mmol
Potassium Carbonate (K₂CO₃)138.2118.3 g132.6 mmol
Dimethylformamide (DMF)-200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-nitro-1H-pyrazole (10.0 g, 88.4 mmol) and anhydrous potassium carbonate (18.3 g, 132.6 mmol).

  • Add 200 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes to ensure proper mixing.

  • Slowly add ethyl 4-bromobutanoate (18.9 g, 96.8 mmol) dropwise to the stirring suspension over 10 minutes.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 600 mL of ice-cold water and stir for 30 minutes. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with brine (2 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexanes gradient) to afford ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate as a pale yellow oil or solid.

Step 1b: Synthesis of 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. This saponification is a standard and high-yielding procedure.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate227.21(Assuming 80% yield from Step 1a) 16.2 g71.3 mmol
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.964.48 g106.9 mmol
Tetrahydrofuran (THF)-150 mL-
Water (H₂O)-50 mL-
1 M Hydrochloric Acid (HCl)-~110 mL-

Protocol:

  • Dissolve the ethyl 4-(4-nitro-1H-pyrazol-1-yl)butanoate (16.2 g, 71.3 mmol) in a mixture of THF (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (4.48 g, 106.9 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid as a white solid.

Part 2: Synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanoic acid

The reduction of the nitro group is a critical step. While catalytic hydrogenation is a clean and effective method, reduction with tin(II) chloride is a reliable alternative that avoids the need for specialized hydrogenation equipment.[2][3]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for the reduction of aromatic nitro groups.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(4-nitro-1H-pyrazol-1-yl)butanoic acid199.15(Assuming 90% yield from Step 1b) 12.8 g64.2 mmol
10% Palladium on Carbon (Pd/C)-1.28 g (10 wt%)-
Methanol (MeOH)-250 mL-
Hydrogen Gas (H₂)-1 atm (balloon) or 50 psi-

Protocol:

  • To a hydrogenation flask or a suitable pressure vessel, add 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid (12.8 g, 64.2 mmol) and methanol (250 mL).

  • Carefully add 10% Pd/C (1.28 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate, and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or pressurized to 50 psi) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 4-(4-amino-1H-pyrazol-1-yl)butanoic acid as a solid, which can be used in the next step without further purification.

Method B: Tin(II) Chloride Reduction

This method is a classic and robust procedure for nitro group reduction.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(4-nitro-1H-pyrazol-1-yl)butanoic acid199.1512.8 g64.2 mmol
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6372.5 g321 mmol
Ethanol (EtOH)-300 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-

Protocol:

  • In a 1 L round-bottom flask, suspend 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid (12.8 g, 64.2 mmol) in ethanol (300 mL).

  • Add tin(II) chloride dihydrate (72.5 g, 321 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with 200 mL of water and cool in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A thick white precipitate of tin salts will form.

  • Stir the suspension at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with a mixture of 10% methanol in dichloromethane (3 x 100 mL).

  • The product may be in the filtrate or adsorbed onto the tin salts. If in the filtrate, separate the organic layer, dry over Na₂SO₄, and concentrate. If adsorbed, extensive washing of the filter cake is necessary.

  • Concentrate the combined organic fractions to yield the crude 4-(4-amino-1H-pyrazol-1-yl)butanoic acid.

Part 3: Synthesis of 4-(4-amino-1H-pyrazol-1-yl)butanamide

The final step is the formation of the primary amide. This is most reliably achieved by activating the carboxylic acid with a peptide coupling reagent followed by the addition of ammonia.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(4-amino-1H-pyrazol-1-yl)butanoic acid169.18(Assuming 85% yield from Step 2) 9.3 g55.0 mmol
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)379.2522.9 g60.5 mmol
Diisopropylethylamine (DIPEA)129.2421.3 g (28.8 mL)165 mmol
Ammonium Chloride (NH₄Cl)53.494.4 g82.5 mmol
Anhydrous Dimethylformamide (DMF)-200 mL-

Protocol:

  • Dissolve 4-(4-amino-1H-pyrazol-1-yl)butanoic acid (9.3 g, 55.0 mmol) in anhydrous DMF (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Add HBTU (22.9 g, 60.5 mmol) to the solution and stir for 5 minutes.

  • Add diisopropylethylamine (DIPEA) (21.3 g, 165 mmol) to the reaction mixture and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, add ammonium chloride (4.4 g, 82.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into 800 mL of cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 250 mL).

  • Combine the organic layers and wash with 5% aqueous lithium chloride solution (2 x 150 mL) to remove residual DMF, followed by a brine wash (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from ethyl acetate/heptane or by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford 4-(4-amino-1H-pyrazol-1-yl)butanamide.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-nitro-1H-pyrazole is a potentially explosive energetic material. Handle with care and avoid heat, shock, and friction.[8]

  • Dimethylformamide (DMF) is a reproductive toxin. Handle with extreme care and avoid inhalation and skin contact.

  • Ethyl 4-bromobutanoate is a lachrymator.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources when performing catalytic hydrogenation.

  • Tin(II) chloride is corrosive and can cause burns.

  • Peptide coupling reagents like HBTU can be sensitizers. Avoid inhalation and skin contact.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved January 23, 2026, from [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2009). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2755. [Link]

  • Dalinger, I. L., Kormanov, A. V., Vatsadze, I. A., Serushkina, O. V., Shkineva, T. K., Suponitsky, K. Y., ... & Sheremetev, A. B. (2016). Synthesis of 1-and 5-(pyrazolyl) tetrazole amino and nitro derivatives. Chemistry of Heterocyclic Compounds, 52(12), 1025-1034. [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o275-o276. [Link]

  • Organic Reactions. (n.d.). Nitro Reduction. Retrieved January 23, 2026, from [Link]

  • Kappe, C. O., & Dallinger, D. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Afinidad, 68(553), 193-200. [Link]

  • Tsyshevsky, R. V., Kervyn, S., Tistaert, S., Dehaen, W., & Deplaetsen, J. F. (2019). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Crystals, 9(8), 399. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • Wikipedia. (2023). Tin(II) chloride. Retrieved January 23, 2026, from [Link]

  • ScienceMadness. (2011). Nitroaromatic Reduction w/ Sn. Retrieved January 23, 2026, from [Link]

  • Yang, C., Nie, Y., Chen, P., & Jensen, K. F. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893. [Link]

  • U.S. Patent No. EP0825979B1. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds.

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Application Note & Protocols: Evaluating 4-(4-amino-1H-pyrazol-1-yl)butanamide as a Novel Kinase Inhibitor in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole ring is a well-established pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Numerous FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature this heterocyclic motif, highlighting its utility in targeting the ATP-binding pocket of various protein kinases.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[3] The development of novel kinase inhibitors is therefore a cornerstone of modern cancer therapy.

This document provides a comprehensive guide for researchers to evaluate the potential of a novel pyrazole-containing compound, 4-(4-amino-1H-pyrazol-1-yl)butanamide , as a kinase inhibitor in cancer cell lines. While specific data for this compound is not yet widely available, its structural similarity to other known pyrazole-based inhibitors suggests it may possess significant anti-cancer properties. This guide will therefore focus on the foundational protocols and scientific rationale for its initial characterization.

Hypothesized Mechanism of Action

Based on the established activity of similar pyrazole derivatives, we can hypothesize several potential mechanisms of action for 4-(4-amino-1H-pyrazol-1-yl)butanamide. Many pyrazole-containing compounds have been shown to inhibit key oncogenic kinases such as:

  • Receptor Tyrosine Kinases (RTKs): Including FLT3, FGFR, and RET, which are frequently mutated or overexpressed in various leukemias, solid tumors, and thyroid cancers.[4][5][6]

  • Non-Receptor Tyrosine Kinases: Such as the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[1]

  • Serine/Threonine Kinases: Including IRAK4, a key mediator of inflammatory signaling pathways that can be co-opted by cancer cells.[7][8]

The primary mechanism of action for these inhibitors is typically competitive inhibition at the ATP-binding site of the kinase, which prevents the phosphorylation of downstream substrates and disrupts the signaling cascade that drives malignant cell growth.[1]

Part 1: Initial Characterization and In Vitro Kinase Profiling

The first step in evaluating any new potential inhibitor is to determine its direct effect on a panel of purified kinases. This provides a direct measure of its potency and selectivity.

Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for assessing kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[9] A decrease in kinase activity due to inhibition will result in a higher ATP concentration and thus a stronger luminescent signal.[9]

Principle: The assay measures the amount of ATP consumed by a specific kinase. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. The amount of light is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinases (select a panel based on common oncogenic drivers, e.g., FLT3, FGFR1, RET, CDK2)

  • Kinase-specific peptide substrates

  • 4-(4-amino-1H-pyrazol-1-yl)butanamide (stock solution in DMSO)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase buffer (assay-specific)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-(4-amino-1H-pyrazol-1-yl)butanamide in DMSO. A typical starting concentration range would be from 10 mM down to 1 nM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer

    • The test compound at various concentrations.

    • Recombinant kinase.

    • Kinase-specific substrate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: This assay will provide IC50 values for the compound against a panel of kinases. High potency (low IC50) against specific oncogenic kinases would warrant further investigation.

Data Presentation: Hypothetical Kinase Inhibition Profile

Kinase Target4-(4-amino-1H-pyrazol-1-yl)butanamide IC50 (nM)
FLT3To be determined
FGFR1To be determined
RETTo be determined
CDK2To be determined
ABL1To be determined

Part 2: Cellular Assays to Determine Anti-Proliferative Effects

Once the in vitro kinase targets have been identified, the next critical step is to assess the compound's effect on the viability and proliferation of cancer cell lines.

Protocol 2.1: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[10] Viable cells with active metabolism convert MTT into a purple formazan product.[11]

Materials:

  • Cancer cell lines (e.g., MV4-11 for FLT3-mutant AML, KATO-III for FGFR-driven gastric cancer).[4][5]

  • Appropriate cell culture medium (e.g., IMDM or RPMI-1640) with 10% FBS.

  • 4-(4-amino-1H-pyrazol-1-yl)butanamide.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.[12]

  • Compound Treatment: Treat the cells with serial dilutions of 4-(4-amino-1H-pyrazol-1-yl)butanamide for 72 hours.[4] Include a DMSO-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound (72h) seed_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_gi50 Determine GI50 Value calc_viability->det_gi50 G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, FGFR) STAT5 STAT5 RTK->STAT5 p AKT AKT RTK->AKT p ERK ERK RTK->ERK p Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT->Proliferation ERK->Proliferation Inhibitor 4-(4-amino-1H-pyrazol-1-yl)butanamide Inhibitor->RTK Inhibits Phosphorylation

Caption: Hypothesized inhibition of an RTK signaling pathway.

Part 4: Investigating Cellular Fate: Apoptosis and Cell Cycle Arrest

Potent anti-cancer compounds often induce programmed cell death (apoptosis) or halt the cell cycle.

Protocol 4.1: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. [4] Materials:

  • Cancer cell line.

  • 4-(4-amino-1H-pyrazol-1-yl)butanamide.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its GI50 and 2x GI50 concentrations for 24 hours. [4]2. Cell Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant.

Trustworthiness and Self-Validation

For every protocol, the inclusion of both positive and negative controls is non-negotiable.

  • Negative Control: A vehicle (e.g., DMSO) treated sample to establish a baseline.

  • Positive Control: A known inhibitor of the target kinase or a known inducer of apoptosis (e.g., Staurosporine) to validate that the assay system is working correctly.

By comparing the effects of 4-(4-amino-1H-pyrazol-1-yl)butanamide to these controls, researchers can have high confidence in the specificity and validity of their results.

References

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. PubMed. Available at: [Link]

  • 4-(4-amino-1H-pyrazol-1-yl)butanamide. PubChem. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cell Viability Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

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Application Notes and Protocols for the Characterization of "4-(4-amino-1H-pyrazol-1-yl)butanamide" in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. The discovery of small molecule kinase inhibitors has revolutionized cancer therapy.[1] Within the vast chemical space explored for kinase inhibition, the pyrazole nucleus has emerged as a "privileged scaffold." Its unique structural and electronic properties allow it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine region of ATP.[2][3] This has led to the development of numerous pyrazole-containing kinase inhibitors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of a novel pyrazole-containing compound, using the hypothetical molecule "4-(4-amino-1H-pyrazol-1-yl)butanamide" as a representative example. The protocols and workflows detailed herein are designed to be robust, self-validating, and grounded in established biochemical principles. They will guide the user through a logical progression of experiments, from initial screening to determine inhibitory activity, to detailed mechanistic studies to elucidate the mode of action.

Conceptual Framework: Understanding Potential Mechanisms of Kinase Inhibition

Before embarking on experimental work, it is crucial to consider the potential ways a small molecule like "4-(4-amino-1H-pyrazol-1-yl)butanamide" might inhibit a kinase. The two primary mechanisms are:

  • ATP-Competitive Inhibition: This is the most common mechanism for kinase inhibitors.[4][5] The inhibitor binds to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. The high degree of conservation in the ATP-binding site across the kinome presents a challenge for achieving selectivity with this class of inhibitors.[6]

  • Non-ATP-Competitive Inhibition: These inhibitors bind to sites on the kinase other than the ATP pocket. This can include allosteric sites that induce a conformational change in the enzyme, rendering it inactive, or sites that block substrate binding.[7][8] Non-ATP-competitive inhibitors often offer higher selectivity.[4][7]

The structure of "4-(4-amino-1H-pyrazol-1-yl)butanamide," with its amino-pyrazole core, suggests a high likelihood of ATP-competitive binding. However, a thorough experimental evaluation is necessary to confirm this.

Experimental Workflow: A Tiered Approach to Characterization

A systematic, tiered approach is recommended to efficiently characterize a novel compound. This workflow ensures that resources are focused on promising "hits" and that a comprehensive understanding of the compound's properties is developed.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action A Primary Screen (e.g., Kinase-Glo®) C Dose-Response Assay (IC50 Determination) A->C Active 'Hits' B Broad Kinase Panel D Selectivity Profiling C->D E ATP Competition Assay C->E F Substrate Competition Assay E->F

Figure 1: A tiered workflow for the in vitro characterization of a novel kinase inhibitor.

Tier 1: Primary Screening for Kinase Inhibitory Activity

The initial goal is to determine if "4-(4-amino-1H-pyrazol-1-yl)butanamide" possesses any inhibitory activity against a panel of kinases. A robust, high-throughput assay is ideal for this purpose. The Kinase-Glo® Luminescent Kinase Assay is an excellent choice as it measures the depletion of ATP, a universal product of the kinase reaction, making it adaptable to virtually any kinase.[9][10]

Protocol 1: Primary Kinase Inhibition Screen using Kinase-Glo®

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light in the presence of ATP. A decrease in luminescence compared to a no-inhibitor control indicates that the kinase has consumed ATP, while a high luminescence signal suggests inhibition of the kinase.[10]

Materials:

  • Recombinant kinases of interest

  • Kinase-specific substrates

  • "4-(4-amino-1H-pyrazol-1-yl)butanamide" (test compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of "4-(4-amino-1H-pyrazol-1-yl)butanamide" in DMSO (e.g., 10 mM). For the primary screen, create a working solution at a single high concentration (e.g., 100 µM) in the kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup (in a 384-well plate):

    • Test Wells: Add 2.5 µL of the test compound working solution.

    • Positive Control (No Inhibition): Add 2.5 µL of kinase buffer with the same final DMSO concentration as the test wells.

    • Negative Control (No Kinase Activity): Add 2.5 µL of kinase buffer with DMSO.

  • Enzyme Addition: To the test and positive control wells, add 2.5 µL of the recombinant kinase diluted in kinase buffer. To the negative control wells, add 2.5 µL of kinase buffer without the enzyme.

  • Initiate Reaction: Add 5 µL of a solution containing the kinase-specific substrate and ATP (at a concentration near the Kₘ for each kinase, if known) in kinase buffer to all wells.[11]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. Mix briefly on a plate shaker.

  • Readout: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

A common threshold for a "hit" in a primary screen is ≥50% inhibition.

Tier 2: IC₅₀ Determination and Selectivity Profiling

For any kinases where "4-(4-amino-1H-pyrazol-1-yl)butanamide" shows significant inhibition, the next step is to determine its potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Dose-Response Assay for IC₅₀ Determination

Principle: This protocol is similar to the primary screen, but instead of a single concentration of the inhibitor, a range of concentrations is used to determine the concentration at which 50% of the kinase activity is inhibited.

Procedure:

  • Compound Dilution Series: Prepare a serial dilution of "4-(4-amino-1H-pyrazol-1-yl)butanamide" in DMSO, followed by a further dilution in kinase buffer. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

  • Assay Setup: Set up the assay as described in Protocol 1, but in the test wells, add the different concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation:

Kinase TargetIC₅₀ (nM) [Hypothetical Data]
Kinase A75
Kinase B1,200
Kinase C>10,000

Tier 3: Elucidating the Mechanism of Action

Once the potency of "4-(4-amino-1H-pyrazol-1-yl)butanamide" is established, it is crucial to understand how it inhibits the target kinase. The following protocol will help determine if the compound is ATP-competitive.

Protocol 3: ATP Competition Assay

Principle: If an inhibitor is ATP-competitive, its apparent IC₅₀ value will increase as the concentration of ATP in the assay increases. This is because more ATP is present to outcompete the inhibitor for binding to the active site.[12] For a non-ATP-competitive inhibitor, the IC₅₀ will be largely independent of the ATP concentration.

Procedure:

  • Set up Multiple Dose-Response Experiments: Perform the IC₅₀ determination assay (Protocol 2) for the target kinase at several different fixed concentrations of ATP. It is recommended to use ATP concentrations below, at, and above the Kₘ(ATP) of the kinase (e.g., 0.1x Kₘ, 1x Kₘ, and 10x Kₘ).[11]

  • Data Analysis:

    • Calculate the IC₅₀ value for "4-(4-amino-1H-pyrazol-1-yl)butanamide" at each ATP concentration.

    • Plot the IC₅₀ values as a function of the ATP concentration. A clear rightward shift in the dose-response curves and an increase in the IC₅₀ value with increasing ATP concentration indicates an ATP-competitive mechanism of action.

G cluster_0 ATP Competition Assay Workflow A Perform Dose-Response Assay (Protocol 2) B Low ATP Concentration (e.g., 0.1x Km) A->B C Km ATP Concentration A->C D High ATP Concentration (e.g., 10x Km) A->D E Calculate IC50 for each condition B->E C->E D->E F Analyze IC50 shift E->F G Determine Mechanism F->G

Figure 2: Workflow for an ATP competition assay.

Conclusion and Further Steps

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of "4-(4-amino-1H-pyrazol-1-yl)butanamide" or any novel pyrazole-based compound as a potential kinase inhibitor. The tiered approach ensures a logical and efficient progression from hit identification to mechanistic understanding.

Successful characterization through these methods would position "4-(4-amino-1H-pyrazol-1-yl)butanamide" for further investigation, including:

  • Broader Kinome Profiling: To more comprehensively assess its selectivity.

  • Biophysical Binding Assays: (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to directly measure binding affinity (Kᴅ).

  • Cell-Based Assays: To determine its activity in a more physiologically relevant context.

By following these guidelines, researchers can generate high-quality, reproducible data to support the advancement of promising new kinase inhibitors in the drug discovery pipeline.

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  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

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  • PubMed. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. [Link]

  • PubMed. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. PubMed. [Link]

  • PubMed Central. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

Sources

HPLC analysis method for "4-(4-amino-1H-pyrazol-1-yl)butanamide" purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-(4-amino-1H-pyrazol-1-yl)butanamide

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Heterocyclic Compounds

In the landscape of modern drug discovery and development, heterocyclic compounds, particularly those containing the pyrazole scaffold, are of significant interest due to their diverse pharmacological activities.[1] The molecule 4-(4-amino-1H-pyrazol-1-yl)butanamide is a representative of this class, integrating a pyrazole core, a primary amino group, and a butanamide side chain. This unique combination of functional groups imparts a polar character to the molecule, which necessitates a carefully designed analytical method to ensure its purity and quality.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a robust and reliable analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This application note provides a comprehensive, step-by-step protocol for the purity analysis of 4-(4-amino-1H-pyrazol-1-yl)butanamide using Reversed-Phase HPLC (RP-HPLC). As a polar compound, particular attention is given to achieving adequate retention and symmetrical peak shape. The method is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4]

Method Development Rationale: Addressing the Challenge of a Polar Analyte

The primary challenge in the HPLC analysis of 4-(4-amino-1H-pyrazol-1-yl)butanamide is its polarity. Traditional RP-HPLC methods using standard C18 columns can sometimes result in poor retention for such hydrophilic molecules, with the analyte eluting at or near the void volume.[5] To overcome this, several strategic choices have been made in the development of this method:

  • Chromatographic Mode: Reversed-phase chromatography is selected for its versatility and wide applicability in the pharmaceutical industry.[6] It separates compounds based on their hydrophobicity.

  • Stationary Phase Selection: A C18 column is a good starting point for method development. However, for enhanced retention of polar compounds, a polar-endcapped C18 column or a polar-embedded phase column could be advantageous. This protocol will start with a standard C18 column, which is widely available.

  • Mobile Phase pH Control: The presence of a primary amino group (a basic functionality) and a pyrazole ring (which can also exhibit basic properties) means that the analyte's ionization state is pH-dependent. Operating the mobile phase at a pH where the analyte is in a consistent, and preferably partially ionized state, can improve retention and peak shape.[7] A low pH (around 2.5-3.5) is often chosen to protonate the basic nitrogens, which can enhance interaction with the stationary phase and improve peak symmetry.

  • Organic Modifier: Both acetonitrile and methanol are common organic modifiers in RP-HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. The choice between them can also influence selectivity.[7]

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the determination of the optimal detection wavelength for the analyte and can also be used for peak purity analysis, which is a key aspect of a stability-indicating method.[3]

Experimental Protocol: Purity Determination of 4-(4-amino-1H-pyrazol-1-yl)butanamide

This section details the step-by-step methodology for the HPLC analysis.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or Trifluoroacetic acid, TFA) for pH adjustment.

    • Reference standard of 4-(4-amino-1H-pyrazol-1-yl)butanamide of known purity.

    • Sample of 4-(4-amino-1H-pyrazol-1-yl)butanamide for analysis.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a suitable starting point.

  • Standard Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-(4-amino-1H-pyrazol-1-yl)butanamide reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Add approximately 25 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to equilibrate to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Sample Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-(4-amino-1H-pyrazol-1-yl)butanamide sample.

    • Follow the same procedure as for the standard solution preparation.

Chromatographic Conditions

The following are recommended starting conditions that may require optimization.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or the λmax determined by PDA)
Run Time 30 minutes
System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is done by injecting the standard solution multiple times (typically 5 or 6 replicate injections).

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main peak
Theoretical Plates (N) ≥ 2000 for the main peak
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for replicate injections
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability injections.

  • If the SST criteria are met, proceed with the analysis.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the standard solution.

  • Inject the sample solution. It is recommended to bracket the sample injections with standard injections for long sequences.

Data Analysis and Calculation of Purity

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that any peaks corresponding to the blank are disregarded. Peak areas below a certain threshold (e.g., 0.05%) may also be disregarded as per internal SOPs or regulatory guidelines.

Method Validation Strategy: A Self-Validating System

A comprehensive validation of this analytical method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][4]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by forced degradation studies (acid, base, oxidation, heat, light) and checking for peak purity using a PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is generally expected.[8]

  • Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo or by comparing the results to a reference material of known purity.[9]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this application note.

HPLC_Analysis_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample system_prep Equilibrate HPLC System prep_solutions->system_prep sst System Suitability Test (SST) system_prep->sst blank_inj Inject Blank (Diluent) sst->blank_inj std_inj Inject Standard Solution blank_inj->std_inj sample_inj Inject Sample Solution std_inj->sample_inj data_acq Data Acquisition sample_inj->data_acq integration Peak Integration data_acq->integration calculation Calculate % Purity integration->calculation report Generate Report calculation->report

Caption: High-level workflow for HPLC purity analysis.

Method_Validation_Process mv Method Validation (ICH Q2) specificity Specificity (Forced Degradation) mv->specificity linearity Linearity & Range mv->linearity accuracy Accuracy (% Recovery) mv->accuracy precision Precision (Repeatability & Intermediate) mv->precision lod_loq LOD & LOQ mv->lod_loq robustness Robustness mv->robustness

Sources

Application Notes & Protocols for the Crystallization of Small Molecule Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of small molecule pyrazole derivatives. This document moves beyond simple procedural lists to offer in-depth explanations of the underlying principles, ensuring a robust understanding and empowering researchers to troubleshoot and optimize their crystallization processes.

The Significance of Crystalline Pyrazoles in Drug Development

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its crystalline form. Obtaining a stable, pure, and well-defined crystalline structure is paramount for ensuring consistent bioavailability, manufacturability, and shelf-life of a drug product.[4] This guide provides a systematic approach to achieving high-quality crystals of pyrazole derivatives.

Foundational Principles of Pyrazole Crystallization

The crystallization of pyrazole derivatives, like any small molecule, is governed by the principles of solubility and supersaturation. The goal is to create a supersaturated solution from which the pyrazole molecules can self-assemble into a well-ordered crystal lattice. The choice of crystallization technique and solvent system is therefore critical and should be guided by the specific physicochemical properties of the pyrazole derivative .

The Role of Molecular Interactions

The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor.[5] These hydrogen bonding capabilities, along with potential π-π stacking interactions between the aromatic rings, play a significant role in the formation of the crystal lattice.[6][7] The nature and position of substituents on the pyrazole ring will influence these intermolecular interactions and, consequently, the compound's solubility and crystal packing.[3]

Solvent Selection: The Critical First Step

The ideal solvent for crystallization is one in which the pyrazole derivative exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[8] A preliminary solvent screen is an essential first step in any crystallization development.

Table 1: Recommended Solvents for Initial Screening of Pyrazole Derivative Crystallization [8][9]

SolventTypeBoiling Point (°C)General Applicability for Pyrazole Derivatives
EthanolProtic78A good starting point for many organic compounds, frequently used for pyrazoles.[9]
IsopropanolProtic82Similar to ethanol, can provide alternative solubility profiles.[9]
AcetoneAprotic56Effective for a broad range of polarities.[9]
Ethyl AcetateAprotic77A medium polarity solvent, often suitable for compounds with intermediate polarity.
MethanolProtic65Used in recrystallization of some pyrazole derivatives.[1]
AcetonitrileAprotic82Can be used in combination with other solvents.[1]
TolueneAromatic111May be effective for less polar pyrazole derivatives or as a co-solvent.
WaterProtic100Primarily used as an anti-solvent or for crystallizing acid addition salts.[9]

Decision Workflow for Selecting a Crystallization Technique

The choice of crystallization method depends on the solubility profile of the pyrazole derivative and the quantity of material available. The following diagram illustrates a decision-making workflow.

Crystallization_Workflow start Start: Crude Pyrazole Derivative solubility_screen Perform Solubility Screen start->solubility_screen good_temp_diff Good Solubility Difference with Temperature? solubility_screen->good_temp_diff slow_cooling Slow Cooling Crystallization good_temp_diff->slow_cooling Yes low_solubility Low Solubility in Most Solvents? good_temp_diff->low_solubility No oiling_out Compound Oils Out? slow_cooling->oiling_out end High-Quality Crystals slow_cooling->end vapor_diffusion Vapor Diffusion low_solubility->vapor_diffusion Yes high_solubility High Solubility in Most Solvents? low_solubility->high_solubility No vapor_diffusion->oiling_out vapor_diffusion->end anti_solvent Anti-Solvent Crystallization high_solubility->anti_solvent Yes high_solubility->oiling_out No anti_solvent->oiling_out anti_solvent->end adjust_conditions Adjust Solvent/Concentration/ Cooling Rate oiling_out->adjust_conditions Yes oiling_out->end No adjust_conditions->solubility_screen

Caption: Decision workflow for selecting a suitable crystallization technique for pyrazole derivatives.

Detailed Crystallization Protocols

The following protocols provide step-by-step instructions for common and effective crystallization techniques for small molecule pyrazole derivatives.

Protocol 1: Slow Cooling Crystallization

This is the most common recrystallization method and is effective when the pyrazole derivative has a significant difference in solubility at high and low temperatures.[10] The principle is to dissolve the compound in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly, leading to the formation of crystals as the solubility decreases.[11][12]

Step-by-Step Methodology:

  • Dissolution: Place the crude pyrazole derivative in a clean flask. Add a small amount of the chosen solvent (e.g., ethanol or isopropanol). Heat the mixture with stirring until the solvent boils. Continue to add the solvent dropwise until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger, higher-quality crystals, insulate the flask (e.g., in a Dewar flask or a beaker of warm sand) to slow the cooling process further.[10]

  • Ice Bath Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when only a small amount of the compound is available.[10] This method involves dissolving the pyrazole derivative in a solvent in which it is soluble and allowing a less soluble "anti-solvent" to slowly diffuse into the solution via the vapor phase, gradually inducing crystallization.[13]

Step-by-Step Methodology:

  • Preparation of the Sample Vial: Dissolve the pyrazole derivative in a small volume of a suitable solvent (e.g., acetone or methanol) in a small, open vial.

  • Preparation of the Reservoir: In a larger, sealable container (e.g., a beaker or jar), place a larger volume of a volatile anti-solvent in which the compound is insoluble (e.g., water, hexane, or diethyl ether).

  • Assembly: Carefully place the small vial containing the pyrazole solution inside the larger container with the anti-solvent. Ensure the inner vial does not touch the walls of the outer container.[10]

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the sample vial, causing the solubility of the pyrazole derivative to decrease and crystals to form over time (days to weeks).

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Protocol 3: Anti-Solvent Addition (Solvent-Layering)

This technique is useful when the pyrazole derivative is highly soluble in a particular solvent.[14][15][16] An "anti-solvent" in which the compound is insoluble is carefully added to a solution of the compound, causing a rapid decrease in solubility and inducing crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole derivative in a minimum amount of a "good" solvent (e.g., acetone or ethanol).

  • Layering the Anti-Solvent: Carefully layer a less dense, miscible anti-solvent (e.g., water or hexane) on top of the pyrazole solution. This should be done slowly and gently to create a distinct interface between the two solvents.

  • Incubation: Seal the container and allow it to stand undisturbed. Crystals will form at the interface of the two solvents as they slowly mix.

  • Crystal Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with the anti-solvent and dry them under vacuum.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide for Pyrazole Crystallization

ProblemPotential CauseSuggested Solution
Oiling Out (formation of a liquid instead of solid)The solution is too concentrated, or the cooling rate is too fast. The compound's melting point may be lower than the crystallization temperature.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a different solvent system.
No Crystals Form The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration or try a different solvent.
Formation of Very Fine Needles or Powder The cooling rate was too rapid, leading to rapid nucleation.Slow down the cooling process by insulating the flask. Consider using a solvent system that promotes slower crystal growth.
Low Yield The compound is still significantly soluble in the cold solvent. The initial amount of solvent used was too large.Ensure the solution is cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent for dissolution.

Advanced Techniques for Challenging Pyrazole Derivatives

For pyrazole derivatives that are difficult to crystallize using conventional methods, more advanced techniques may be employed.

  • Co-crystallization: This involves crystallizing the target pyrazole derivative with a second compound (a "co-former") to form a new crystalline solid with different physicochemical properties.[17]

  • Sublimation: For volatile pyrazole derivatives, sublimation can be a powerful purification and crystallization technique.[6]

  • Acid/Base Salt Formation: If the pyrazole derivative has a basic nitrogen atom, it can be reacted with an acid to form a salt. These salts often have very different solubility profiles and may be easier to crystallize.[9] The pure pyrazole can then be regenerated by neutralization.[8]

Data Summary and Experimental Record Keeping

Maintaining detailed records of crystallization experiments is crucial for reproducibility and optimization. The following table provides a template for recording experimental data.

Table 3: Example Experimental Data Log for Pyrazole Crystallization

Experiment IDPyrazole DerivativeCrystallization MethodSolvent SystemStarting Temp (°C)Final Temp (°C)Yield (%)Crystal MorphologyPurity (%)
Pz-Cryst-001Compound XSlow CoolingEthanol78485Needles99.5
Pz-Cryst-002Compound XAnti-Solvent AdditionAcetone/Water252590Prisms99.0
Pz-Cryst-003Compound YVapor DiffusionMethanol/Ether252575Plates99.8

Conclusion

The successful crystallization of small molecule pyrazole derivatives is a critical step in drug discovery and development. By understanding the fundamental principles of solubility and molecular interactions, and by systematically applying the protocols outlined in this guide, researchers can effectively produce high-quality crystalline materials. A methodical approach to solvent selection, technique optimization, and troubleshooting will ultimately lead to the desired solid-state form with the necessary purity and stability for further development.

References

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - NIH. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (URL: [Link])

  • Guide for crystallization. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH. (URL: [Link])

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. (URL: [Link])

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. (URL: [Link])

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (URL: [Link])

  • Advanced Control of Pharmaceutical Crystallization - IEEE Control Systems Society. (URL: [Link])

  • Antisolvent Crystallization - RM@Schools. (URL: [Link])

  • Pharmaceutical Crystallization in drug development - Syrris. (URL: [Link])

  • Slow Cooling During Recrystallization - YouTube. (URL: [Link])

  • Recent advances in the synthesis of new pyrazole derivatives - ResearchGate. (URL: [Link])

  • 3.4B: Cooling Slowly - Chemistry LibreTexts. (URL: [Link])

  • Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. (URL: [Link])

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (URL: [Link])

  • Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. (URL: [Link])

  • Crystallization - Organic Chemistry at CU Boulder. (URL: [Link])

  • Special Issue : Anti-Solvent Crystallization - MDPI. (URL: [Link])

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Application Note: A Guide to Determining the IC50 of 4-(4-amino-1H-pyrazol-1-yl)butanamide Against FLT3 Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is pivotal in the normal development of hematopoietic stem cells and progenitor cells.[1] In the landscape of cancer therapeutics, FLT3 has emerged as a critical target, particularly in Acute Myeloid Leukemia (AML).[2][3] Genetic alterations in the FLT3 gene are among the most common in AML, occurring in approximately one-third of newly diagnosed patients.[4][5] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the kinase.[6][7] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells, contributing to a poor prognosis.[4][7][8]

The development of small molecule inhibitors that target the ATP-binding site of FLT3 has become a cornerstone of modern AML therapy.[4] To characterize the potency of a novel inhibitor, the half-maximal inhibitory concentration (IC50) is a critical parameter. It quantifies the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.[9] This application note provides a comprehensive guide for researchers to determine the IC50 of a putative novel inhibitor, 4-(4-amino-1H-pyrazol-1-yl)butanamide , against the FLT3 kinase. The pyrazole scaffold is a well-established pharmacophore in the design of potent kinase inhibitors.[3][10]

We will detail two complementary methodologies: a direct, enzyme-based biochemical assay and a physiologically relevant cell-based assay. This dual approach provides a comprehensive profile of the inhibitor's potency, from its direct interaction with the purified enzyme to its efficacy in a cellular context.

Part 1: Biochemical Potency Assessment via ADP-Glo™ Kinase Assay

The first step in characterizing a new inhibitor is to measure its direct effect on the purified target enzyme, free from confounding factors like cell membrane permeability. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.

Principle of the Biochemical Assay

The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11] It is a two-step process: first, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a light signal directly proportional to the initial kinase activity.[12][13] By measuring the reduction in this signal in the presence of an inhibitor, we can accurately determine its potency.

Biochemical Assay Workflow

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis PREP1 Prepare serial dilution of Test Compound RXN Dispense Compound & Master Mix to 384-well plate. Incubate at RT. PREP1->RXN PREP2 Prepare Master Mix: FLT3 Enzyme, Substrate, ATP, Assay Buffer PREP2->RXN DET1 Add ADP-Glo™ Reagent to terminate reaction and deplete residual ATP RXN->DET1 DET2 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal DET1->DET2 DET3 Read luminescence on a plate reader DET2->DET3 ANA Calculate % Inhibition. Plot dose-response curve. Determine IC50 via non-linear regression. DET3->ANA

Biochemical IC50 determination workflow.
Detailed Protocol: FLT3 Biochemical IC50 Determination

This protocol is designed for a 384-well plate format.

1. Materials & Reagents:

Reagent Suggested Supplier
Recombinant Human FLT3 (aa 564-993) BPS Bioscience, Promega
Poly(Glu, Tyr) 4:1 Substrate Sigma-Aldrich
ATP, 10mM Solution Promega
ADP-Glo™ Kinase Assay Kit Promega (Cat# V9101)
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) Prepare in-house or from kit
Test Compound & Reference Inhibitor (e.g., Quizartinib) Synthesized/Purchased
DMSO (Anhydrous) Sigma-Aldrich

| 384-well solid white, low-volume plates | Corning |

2. Compound Preparation: a. Prepare a 10 mM stock solution of "4-(4-amino-1H-pyrazol-1-yl)butanamide" and the reference inhibitor in 100% DMSO. b. Perform a serial dilution series in DMSO. A common approach is a 10-point, 3-fold dilution series, starting from 1 mM (yielding a top final assay concentration of 10 µM). c. Prepare DMSO-only wells for the 100% activity control (no inhibition) and no-enzyme wells for the background control.

3. Assay Procedure: [14][15] a. Prepare Master Mix: For each 5 µL reaction, prepare a 2X Master Mix containing the kinase, substrate, and ATP in kinase buffer. The final concentrations should be optimized, but a good starting point is ~5 ng/µL FLT3, 0.2 mg/mL substrate, and 50 µM ATP.[14]

  • Expert Insight: The ATP concentration is critical. Using a concentration near the Km of the enzyme for ATP (~50 µM for FLT3) provides a sensitive measurement for ATP-competitive inhibitors.[16] b. Plate Compound: Add 0.5 µL of the serially diluted compound, DMSO control, or reference inhibitor to the appropriate wells of a 384-well plate. c. Start Kinase Reaction: Add 4.5 µL of the 2X Master Mix to each well to start the reaction. d. Incubate: Mix the plate gently on a plate shaker and incubate for 60-120 minutes at room temperature. e. Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[13] f. Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. g. Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5-1 second.

4. Data Analysis: a. Subtract Background: Subtract the average relative light unit (RLU) value from the "no enzyme" control wells from all other measurements. b. Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_DMSO_Control)) c. Determine IC50: Plot Percent Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression curve fit (variable slope, four parameters) in a program like GraphPad Prism to calculate the IC50 value.[17][18][19][20]

Part 2: Cell-Based Potency Assessment in an FLT3-Dependent AML Model

While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine an inhibitor's effectiveness in a more complex biological system. This context accounts for factors like cell membrane permeability and competition with high intracellular ATP concentrations. We will use the MV4-11 human AML cell line, which is dependent on the FLT3-ITD mutation for its proliferation and survival.[1][5]

Principle of the Cell-Based Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[21][22] A decrease in viable cells following treatment with the inhibitor reflects its cytotoxic or cytostatic effect, driven by the inhibition of FLT3 signaling. The "add-mix-measure" format makes it highly suitable for high-throughput screening.[22][23][24]

FLT3 Signaling Pathway

Mutated FLT3 provides a constant "on" signal, activating downstream pro-survival and proliferative pathways like STAT5, MAPK, and PI3K/AKT.[6][8][25] An effective inhibitor blocks this initial signal, leading to the shutdown of these pathways and ultimately, apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 (Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS/RAF/MEK FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation STAT5->Proliferation Inhibitor 4-(4-amino-1H-pyrazol-1-yl)butanamide Inhibitor->FLT3 Inhibition

Inhibition of mutated FLT3 signaling.
Detailed Protocol: MV4-11 Cell Viability IC50 Determination

1. Materials & Reagents:

Item Suggested Supplier
MV4-11 cell line (ATCC® CRL-9591™) ATCC
Iscove's Modified Dulbecco's Medium (IMDM) Gibco
Fetal Bovine Serum (FBS), Heat-Inactivated Gibco
Penicillin-Streptomycin Gibco
CellTiter-Glo® 2.0 Assay Promega (Cat# G9241)
Test Compound & Reference Inhibitor Synthesized/Purchased
DMSO (Cell culture grade) Sigma-Aldrich

| 96-well solid white, flat-bottom tissue culture plates | Corning |

2. Cell Culture: a. Culture MV4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. b. Maintain cells in suspension culture at a density between 1x10^5 and 1x10^6 viable cells/mL.

3. Assay Procedure: [26] a. Cell Seeding: Count viable cells (e.g., via Trypan Blue exclusion). Dilute cells to a density of 2x10^5 cells/mL in fresh culture medium. Seed 50 µL per well into a 96-well plate (10,000 cells/well). b. Compound Addition: Prepare a 2X concentration plate of your compound serial dilutions in culture medium. Add 50 µL of the 2X compound dilutions to the cells, bringing the final volume to 100 µL. The final DMSO concentration should not exceed 0.5%. c. Incubate: Incubate the plate for 72 hours at 37°C with 5% CO2. d. Equilibrate Plate: Before measurement, allow the plate to equilibrate to room temperature for approximately 30 minutes.[27] e. Add Reagent: Add 80-100 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium in the well).[23] f. Lyse Cells: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[27] g. Stabilize Signal: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][27] h. Measure Luminescence: Read the plate on a luminometer.

4. Data Analysis: a. Normalize Data: Subtract the average RLU from "no cell" control wells. Normalize the data to the vehicle (DMSO) control wells, which represent 100% viability. % Viability = 100 * (RLU_Inhibitor / RLU_DMSO_Control) b. Determine IC50: Plot Percent Viability versus the logarithm of the inhibitor concentration. Use a non-linear regression curve fit (variable slope, four parameters) in GraphPad Prism to calculate the cellular IC50 value.[19]

Part 3: Data Summary and Expert Insights

Interpreting the Results

A comprehensive inhibitor profile includes both biochemical and cellular IC50 values. These values are rarely identical, and the difference between them provides valuable information.

CompoundBiochemical FLT3 IC50 (nM)Cellular MV4-11 IC50 (nM)
4-(4-amino-1H-pyrazol-1-yl)butanamide Hypothetical ValueHypothetical Value
Quizartinib (Reference) ~1.1~4.2

Note: Reference values are illustrative and can vary based on assay conditions.

Causality Behind Experimental Choices & Data Interpretation:

  • Biochemical vs. Cellular IC50: A significantly higher cellular IC50 compared to the biochemical IC50 can suggest several factors:

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Efflux Pump Activity: The compound might be actively transported out of the cell.

    • Intracellular ATP Competition: The high concentration of ATP inside a cell (~1-10 mM) is much greater than that used in the biochemical assay, requiring a higher concentration of an ATP-competitive inhibitor to be effective.[28]

    • Plasma Protein Binding: If the cell culture medium contains serum, the compound can bind to proteins like albumin, reducing its free concentration available to act on the cells.

  • Self-Validating Protocols: The inclusion of a known reference inhibitor (e.g., Quizartinib, Sorafenib) in every experiment is crucial.[18] It validates the assay's performance and provides a benchmark against which the novel compound's potency can be compared. The dose-response curve should exhibit a clear sigmoidal shape with a top plateau near 100% and a bottom plateau near 0%.

Conclusion

This application note outlines a robust, dual-pronged strategy for determining the inhibitory potency of the novel compound "4-(4-amino-1H-pyrazol-1-yl)butanamide" against FLT3. By integrating a direct enzymatic assay with a physiologically relevant cell-based model, researchers can build a comprehensive understanding of the compound's potential as a therapeutic agent. The biochemical assay confirms on-target activity, while the cellular assay provides crucial insights into its efficacy in a biological context, guiding further steps in the drug discovery pipeline.

References

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]

  • Sixto-López, Y., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). [Link]

  • Weldon, D. J., et al. (2022). Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. ACS Omega. [Link]

  • Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]

  • Majid Ali. (2022). IC50 values by using GraphPad Prism. YouTube. [Link]

  • Lu, S., et al. (2023). Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT-540-717) as orally bioavailable FLT3 inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Hoff, K. G., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics. [Link]

  • ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. [Link]

  • ResearchGate. (n.d.). FLT3 inhibitor IC50 values in Ba/F3 cells expressing FLT3 mutations. [Link]

  • Petrov, D. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]

  • Griffiths, E. A., et al. (2021). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. [Link]

  • Asuquomo Abasi. (2018). How to calculate IC50. YouTube. [Link]

  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry. [Link]

  • Hannah, R., et al. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

  • Bell, L. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. BellBrook Labs. [Link]

  • Raut, P., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cureus. [Link]

  • Peretz, T., et al. (2022). Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis. Investigational New Drugs. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]

  • ResearchGate. (n.d.). Potency of FLT3 inhibitors in biochemical and cellular assays. [Link]

  • Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]

  • Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Let's Bio. (2021). Easy method to calculate IC50 and IC80 using Graphpad Prism. YouTube. [Link]

  • Unat. (n.d.). ADP Glo Protocol. [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]

  • Vichem Chemie. (n.d.). Development of selective FLT3 inhibitors. [Link]

  • Koschade, S., et al. (2021). Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. Cancers. [Link]

  • Aldoss, I., et al. (2022). Real-World Utilization of Midostaurin in Combination with Intensive Chemotherapy for Patients with FLT3 Mutated Acute Myeloid Leukemia: A Multicenter Study. Cancers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for pyrazole synthesis utilizing the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and field experience to help you navigate the complexities of this versatile reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Issue 1: Low to No Yield of the Desired 4-Formylpyrazole

Question: I am performing a Vilsmeier-Haack reaction on my pyrazole substrate, but I'm observing very low conversion of my starting material, even after several hours. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that typically points to one of three areas: the integrity of the Vilsmeier reagent, the reactivity of your substrate, or insufficient reaction parameters.

Probable Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[1] Any water present in your glassware or reagents will rapidly decompose it.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried overnight). Use anhydrous grade N,N-Dimethylformamide (DMF) and a fresh, high-purity bottle of phosphorus oxychloride (POCl₃). The reagent should be prepared in situ at low temperatures (0-5 °C) and used immediately for best results.[1]

  • Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole ring is substituted with strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups, the ring's nucleophilicity is significantly reduced, hindering the attack on the Vilsmeier reagent.[2]

    • Solution: For deactivated substrates, more forcing conditions are necessary. This can include increasing the reaction temperature (e.g., from room temperature to 70-120 °C) and using a larger excess of the Vilsmeier reagent (e.g., increasing from 2 equivalents to 5-10 equivalents of POCl₃).[2][3] Always monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.[1]

  • Inadequate Reaction Conditions: The reaction may simply be too slow under your current conditions.

    • Solution: If TLC shows a sluggish reaction at room temperature, consider gradually increasing the heat. Temperatures between 60-80°C are common, with some protocols calling for temperatures as high as 120°C for difficult substrates.[2][4] Reaction times can vary widely, from a few hours to over 24 hours.[5]

Troubleshooting Workflow: Low Product Yield

low_yield_workflow start Low or No Yield Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents are Fresh & Dry check_reagents->reagents_ok Yes reagents_bad Reagents are Suspect check_reagents->reagents_bad No check_substrate Analyze Substrate Reactivity reagents_ok->check_substrate remedy_reagents Action: Use Fresh Anhydrous Reagents, Dry Glassware reagents_bad->remedy_reagents remedy_reagents->start Retry substrate_activated Substrate is Electron-Rich check_substrate->substrate_activated Activated substrate_deactivated Substrate has EWGs check_substrate->substrate_deactivated Deactivated monitor_tlc Monitor by TLC substrate_activated->monitor_tlc increase_conditions Action: Increase Temperature (e.g., 70-120°C) & Reagent Stoichiometry (3-10 eq.) substrate_deactivated->increase_conditions increase_conditions->monitor_tlc side_reactions cluster_main Desired Pathway cluster_side Side Reaction Hydrazone Hydrazone Substrate Cyclization Cyclization & C4-Formylation Hydrazone->Cyclization High Temp (>70°C) Excess POCl₃ N_Formylation N-Formylation Hydrazone->N_Formylation Low Temp (<55°C) VH_Reagent Vilsmeier Reagent (POCl₃ + DMF) VH_Reagent->Cyclization VH_Reagent->N_Formylation Product 4-Formylpyrazole (Product) Cyclization->Product Byproduct N-Formylhydrazone (By-product) N_Formylation->Byproduct

Sources

Technical Support Center: Purification of 4-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. 4-Aminopyrazoles are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their unique physicochemical properties, stemming from the presence of the basic amino group and the pyrazole core, often present significant purification hurdles.

This document provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind common issues and offer validated, step-by-step protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding the purification of 4-aminopyrazole derivatives.

Q1: My 4-aminopyrazole derivative is streaking badly on my silica gel TLC plate. What is the primary cause and the quickest fix?

A1: The primary cause is the interaction between the basic amino group on your pyrazole and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to tailing or streaking.

Quick Fix: Add a small amount of a basic modifier to your mobile phase. The most common choices are:

  • Triethylamine (TEA): Add 0.1-1% (v/v) to your eluent.

  • Ammonia: Use a mobile phase saturated with ammonia, such as 1-10% methanol in dichloromethane with 0.1-1% aqueous ammonia.

These modifiers act as competitive bases, neutralizing the acidic sites on the silica and allowing your compound to elute symmetrically.

Q2: My compound seems to be degrading on the column. The collected fractions are discolored, and the yield is low. Why is this happening?

A2: 4-Aminopyrazoles can be susceptible to oxidation, especially when adsorbed onto an acidic support like silica gel for extended periods. The prolonged exposure to air and the catalytic effect of the acidic surface can lead to the formation of colored oxidative byproducts.

Troubleshooting Steps:

  • Deactivate the Silica: "Passivate" the silica gel by flushing the packed column with your mobile phase containing a basic modifier (like 1% TEA) before loading your sample.

  • Run the Chromatography Quickly: Minimize the residence time on the column. A well-optimized flash chromatography run should ideally be completed in 15-30 minutes.

  • Use an Alternative Stationary Phase: Consider using less acidic supports like neutral alumina or a reverse-phase (C18) column if the compound is particularly sensitive.

Q3: I am trying to perform an aqueous workup, but my 4-aminopyrazole derivative has poor solubility in common organic solvents. How can I effectively extract it?

A3: The basicity of the 4-amino group is key. You can leverage pH changes to manipulate the solubility of your compound.

Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic 4-aminopyrazole will protonate to form a water-soluble hydrochloride salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Separate the layers.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).

  • Your neutral 4-aminopyrazole will precipitate out or can be back-extracted into a fresh portion of organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

Section 2: Troubleshooting Guide - Purification Strategy Selection

Choosing the right initial purification strategy is critical for success. The following decision tree provides a logical workflow for selecting a method based on the properties of your compound and its impurities.

G start Crude Reaction Mixture check_solubility Is the product soluble in a common organic solvent? start->check_solubility check_pka Is the product significantly more basic than impurities? check_solubility->check_pka Yes chromatography Proceed to Chromatography check_solubility->chromatography No (Consider reverse-phase) check_thermal_stability Is the product thermally stable and crystalline? check_pka->check_thermal_stability No / Unsure extraction Perform Acid-Base Extraction check_pka->extraction Yes check_thermal_stability->chromatography No crystallization Attempt Direct Crystallization / Trituration check_thermal_stability->crystallization Yes end_extraction Extracted Product extraction->end_extraction end_chromatography Chromatographically Purified Product chromatography->end_chromatography end_crystallization Crystalline Product crystallization->end_crystallization

Caption: Decision tree for selecting a primary purification method.

Section 3: Detailed Troubleshooting Guide - Column Chromatography

Q4: I've added triethylamine to my mobile phase, but I'm still getting poor separation between my product and a closely-related impurity. What are my next steps?

A4: When basic modifiers are insufficient, you need to enhance the resolving power of your chromatographic system. This involves systematically optimizing the mobile phase and potentially changing the stationary phase.

Systematic Approach to Improving Resolution:

  • Optimize Solvent Strength: The polarity of your eluent is critical. If your compound elutes too quickly (high Rf), decrease the polarity. If it's retained too strongly (low Rf), increase the polarity. Aim for an Rf value of ~0.2-0.3 for the product to achieve the best separation.

  • Alter Solvent Selectivity: If adjusting polarity doesn't work, the issue is selectivity. Your impurity has a similar polarity. The solution is to change the composition of the mobile phase to exploit different intermolecular interactions.

    • Principle: Solvents are classified by their properties (e.g., hydrogen bond donors/acceptors, dipole moment). Switching from an alcohol (like methanol, a hydrogen bond donor/acceptor) to an ether (like MTBE, a hydrogen bond acceptor) or an aprotic polar solvent (like acetonitrile) can dramatically alter the elution order.

Solvent Class Example Solvents Primary Interactions
Protic Methanol, EthanolHydrogen bond donor & acceptor
Dipolar Aprotic Acetonitrile, AcetoneDipole-dipole, H-bond acceptor
Ethers Diethyl ether, MTBEH-bond acceptor
Chlorinated Dichloromethane (DCM)Weak H-bond acceptor
Hydrocarbons Hexanes, Heptanevan der Waals forces

Table 1: Mobile Phase Solvent Selectivity Classes

  • Consider an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Excellent for basic compounds. It lacks the acidic silanol groups of silica, often eliminating the need for mobile phase modifiers.

    • Reverse-Phase (C18) Silica: Separation is based on hydrophobicity. This is ideal if your product and impurity have different hydrophobic characteristics. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Q5: My synthesis used a palladium catalyst, and I'm concerned about metal contamination in my final product. How do I remove it?

A5: Residual transition metals are a common and critical issue, especially in drug development. The most effective method for removing them is by using a metal scavenger resin.[3]

What are Metal Scavengers? These are solid supports (often silica or polymer beads) functionalized with ligands that have a high affinity for specific metals. For palladium, scavengers with thiol (-SH) or amine functionalities are highly effective.

Experimental Protocol: Palladium Scavenging

  • Initial Purification: First, perform a standard purification (e.g., flash chromatography) to remove the bulk of organic impurities.

  • Dissolution: Dissolve the partially purified product in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Scavenger Selection: Choose a scavenger resin appropriate for palladium, such as ISOLUTE® Si-Thiol or a similar thiol-functionalized silica.

  • Incubation: Add the scavenger resin to the solution (typically 3-5 equivalents by weight relative to the theoretical amount of residual metal). Stir the mixture at room temperature for 4-16 hours.

  • Filtration: Remove the resin by simple filtration, washing the resin with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the metal-free product.

Section 4: Detailed Troubleshooting Guide - Crystallization & Precipitation

Q6: I can't get my 4-aminopyrazole derivative to crystallize. It just oils out or becomes an amorphous solid when I concentrate the solution. What should I do?

A6: This is a very common problem, especially with polar molecules that can form extensive hydrogen bond networks. A systematic approach to screening solvents and conditions is required.

G cluster_0 Step 1: Find a Good Solvent cluster_1 Step 2: Induce Crystallization a Dissolve compound in a small amount of solvent with heat b Does it fully dissolve? a->b c Good candidate solvent. Proceed to Step 2. b->c Yes d Try a more polar solvent b->d No e Slowly cool the solution to room temperature, then 0°C c->e d->a f Crystals form? e->f g Add an 'anti-solvent' dropwise f->g No j Isolate crystals by filtration f->j Yes h Scratch inner wall of flask with a glass rod g->h i Add a seed crystal h->i

Caption: Workflow for troubleshooting recrystallization.

Detailed Steps & Explanations:

  • Solvent Screening (The "Good" Solvent): The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.

    • Procedure: Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Heat the mixture to boiling. If it dissolves, it's a potential candidate.

  • Using an Anti-Solvent (The "Bad" Solvent): If you can't find a single good solvent, use a solvent pair.

    • Principle: Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., methanol, DCM). Then, slowly add a "bad" solvent (an "anti-solvent") in which it is insoluble (e.g., hexanes, water, diethyl ether) until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Inducing Crystallization:

    • Slow Cooling: Rapid cooling often leads to precipitation of amorphous material. Allow the solution to cool to room temperature slowly, then transfer it to a 0°C ice bath or refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny amount of pure, solid material, add a single speck (a "seed crystal") to the saturated solution to initiate crystallization.

Q7: My compound is an oil that is resistant to all crystallization attempts. Is there another option?

A7: Yes. If the neutral compound (the "free base") is an oil, converting it to a salt is an excellent strategy. Salts are ionic and typically have much higher melting points and crystallinity than their neutral counterparts.

Protocol: Salt Formation for Purification

  • Dissolve the crude oily free base in a suitable solvent like diethyl ether, MTBE, or ethyl acetate.

  • Slowly add a solution of an acid. For example, add a solution of HCl in diethyl ether or isopropanol dropwise while stirring.

  • The hydrochloride salt will often precipitate immediately as a crystalline solid.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid salt by filtration, wash with fresh cold solvent, and dry under vacuum.

  • The salt can then be used directly or, if needed, the free base can be regenerated by dissolving the salt in water and adding a base.

References
  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc, 2018(2), 321-365. [Link]

  • Al-Azmi, A., El-Taweel, F. M. A., & Al-Awadi, N. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

  • Dousson, C. B., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Genentech, Inc. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Sharma, V., & Kumar, V. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2020(1), 163-220. [Link]

  • Voskressensky, L. G., et al. (2022). Biologically active 4-aminopyrazole derivatives. ResearchGate. [Link]

  • Weiss, F., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(12), 5536-5541. [Link]

  • Nikpassand, M., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 9191-9199. [Link]

  • Gandeepan, P., & Li, C. J. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Organic & Biomolecular Chemistry, 19(32), 6934-6956. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. International Journal of Organic Chemistry, 1(4), 213-227. [Link]

  • Bayer CropScience AG. (2011). Process for the purification of pyrazoles.
  • Biotage. (n.d.). Metal scavengers for organic purification. [Link]

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optimizing amide coupling reaction with EDC/DCC for butanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbodiimide-mediated coupling reactions. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot and optimize your synthesis of butanamide and other amides with confidence.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) in amide synthesis.

Q1: What is the fundamental role of EDC and DCC in amide synthesis?

Directly reacting a carboxylic acid with an amine is typically ineffective because a rapid acid-base reaction occurs, forming a stable ammonium carboxylate salt.[1] This protonates the amine, neutralizing its nucleophilicity.[1] EDC and DCC are "coupling agents" or "activators." Their primary function is to convert the poor leaving group of the carboxylic acid's hydroxyl (-OH) into a much better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[1][2] They are considered "zero-length" crosslinkers because no part of their structure is incorporated into the final amide product.[3]

Q2: How does the activation mechanism work?

The reaction proceeds via a highly reactive O-acylisourea intermediate. The carbodiimide first activates the carboxylic acid to form this intermediate.[3] The amine then attacks the carbonyl carbon of this activated species, forming the amide bond and releasing a soluble urea derivative as a byproduct.[3]

Q3: What are the key differences between EDC and DCC, and how do I choose?

The choice between EDC and DCC primarily depends on the reaction solvent and the desired workup procedure. The main distinction lies in the solubility of their urea byproducts.

FeatureEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DCC (N,N'-Dicyclohexylcarbodiimide)
Byproduct 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)N,N'-dicyclohexylurea (DCU)
Byproduct Solubility Water-soluble[4]Insoluble in most common organic solvents[4]
Typical Workup Aqueous extraction (wash with dilute acid/base) to remove byproduct and excess reagent.[4]Filtration to remove the precipitated DCU byproduct.[4]
Common Use Cases Aqueous and organic phase reactions; bioconjugation; reactions where filtration is difficult.Solution-phase organic synthesis where the DCU precipitate can be easily filtered off.[4]

Expert Insight: For butanamide synthesis, which is typically performed in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), either reagent is suitable. However, EDC is often preferred for routine lab-scale synthesis due to the simpler aqueous workup, which avoids potential issues with fine precipitates of DCU that can be difficult to filter completely.[5][6]

Q4: What is the purpose of additives like HOBt and DMAP?

Additives are crucial for suppressing side reactions and, in some cases, accelerating the coupling process.

  • HOBt (1-Hydroxybenzotriazole): The O-acylisourea intermediate is highly reactive and unstable, prone to rearranging into an unreactive N-acylurea byproduct.[1][7] HOBt intercepts the O-acylisourea to form an active HOBt-ester. This new intermediate is more stable, suppressing the N-acylurea side reaction, and is also highly efficient at acylating the amine.[8] Furthermore, using HOBt is known to minimize racemization when coupling chiral carboxylic acids.[4][8]

  • DMAP (4-Dimethylaminopyridine): DMAP is a hyper-nucleophilic acylation catalyst. It can be used to form a highly reactive acyliminium ion intermediate, which can significantly speed up the reaction, particularly with unreactive or electron-deficient amines.[5] However, DMAP is a strong base and can induce racemization, so it should only be used in catalytic amounts (e.g., 0.1 eq).[4]

Q5: What are the most common side reactions to be aware of?

  • N-Acylurea Formation: As mentioned, this is the intramolecular rearrangement of the O-acylisourea intermediate. This is a common cause of low yields and can be largely suppressed by the addition of HOBt.[7]

  • Symmetric Anhydride Formation: Two molecules of the carboxylic acid can react with one molecule of the coupling agent to form a symmetric anhydride. This species can then react with the amine, but it consumes two equivalents of your starting acid for every one amide bond formed, reducing atom economy.[7]

  • Racemization: If the carboxylic acid has a chiral center at the alpha-position, the harsh activation conditions can lead to a loss of stereochemical integrity.[8] Adding HOBt is the standard method to mitigate this risk.[4]

Visualizing the Reaction: Mechanism of Action

The following diagram illustrates the key steps in the carbodiimide coupling reaction, including the role of HOBt as an essential additive.

G RCOOH Butanoic Acid (R-COOH) Carbodiimide EDC or DCC (R'-N=C=N-R'') O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + Carbodiimide Amide Butanamide (Product) O_Acyl->Amide + Amine Urea Urea Byproduct (Soluble or Insoluble) O_Acyl->Urea Byproduct Formation N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (No HOBt) HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acyl->HOBt_Ester + HOBt (Suppresses N-Acylurea formation) Amine Amine (R'''-NH2) HOBt HOBt (Additive) HOBt_Ester->Amide + Amine G start Low Yield of Butanamide q1 Are reagents fresh? (EDC/DCC) start->q1 a1_yes Check Stoichiometry (Use 1.1-1.2 eq of EDC/DCC) q1->a1_yes Yes a1_no Use fresh reagents q1->a1_no No q2 Using HOBt? a1_yes->q2 end_node Re-run Optimized Reaction a1_no->end_node a2_yes Optimize Reaction Conditions q2->a2_yes Yes a2_no Add HOBt (1.1 eq) to suppress N-acylurea side product q2->a2_no No q3 What is the solvent? a2_yes->q3 a2_no->end_node a3_dcm Switch to DMF (often superior) q3->a3_dcm DCM a3_dmf Check order of addition q3->a3_dmf DMF a3_dcm->end_node q4 What is order of addition? a3_dmf->q4 a4_pre Analyze Byproducts via LC-MS q4->a4_pre Pre-activation a4_other Use 'Pre-activation' method: 1. Acid + HOBt at 0C 2. Add EDC/DCC, stir 15 min 3. Add amine q4->a4_other All at once a4_pre->end_node a4_other->end_node

Sources

Technical Support Center: Stability of 4-(4-amino-1H-pyrazol-1-yl)butanamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-amino-1H-pyrazol-1-yl)butanamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in dimethyl sulfoxide (DMSO) stock solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reproducibility of their experiments.

Introduction: Understanding the Molecule

4-(4-amino-1H-pyrazol-1-yl)butanamide is a molecule of interest in many research applications. Its structure, featuring a primary aromatic amine on a pyrazole ring and a primary amide on a butyl chain, presents specific chemical liabilities that can lead to stability issues if not handled correctly. The primary concerns are susceptibility to hydrolysis and oxidation, which can be influenced by the storage solvent and conditions.

This guide is structured to first address common problems you might be facing in the lab through a troubleshooting guide, followed by a broader FAQ section for best practices. We will also provide detailed protocols for you to verify the stability of your own samples.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve problems you may be encountering with your stock solutions of 4-(4-amino-1H-pyrazol-1-yl)butanamide.

Question: My compound's biological activity is decreasing over time or is inconsistent between experiments. What could be the cause?

Answer: A decline in biological activity is a classic indicator of compound degradation. Given the structure of 4-(4-amino-1H-pyrazol-1-yl)butanamide, two primary degradation pathways are most likely:

  • Amide Hydrolysis: The butanamide side chain can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water. DMSO is notoriously hygroscopic and readily absorbs atmospheric moisture. This reaction can be catalyzed by acidic or basic impurities.[1][2]

  • Oxidation: The 4-amino group on the pyrazole ring is an electron-rich aromatic amine, making it susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, or trace metal impurities.

To investigate this, we recommend a systematic approach.

Workflow for Investigating Decreased Compound Activity

cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Experimental Verification cluster_3 Analysis & Confirmation A Decreased or inconsistent biological activity observed B Quarantine the existing stock solution. Do not use for critical experiments. A->B C Prepare a fresh stock solution from solid compound. B->C D Repeat key experiment with fresh vs. old stock solution. C->D E Does fresh stock restore activity? D->E F YES: Old stock has degraded. Implement preventative measures. E->F Yes G NO: Issue may be with assay, cells, or other reagents. Troubleshoot assay. E->G No H Perform LC-MS analysis on old stock to confirm degradation (See Protocol 1). F->H

Caption: Troubleshooting workflow for decreased compound activity.

Question: I see visible precipitates or cloudiness in my DMSO stock solution after thawing. Is this degradation or poor solubility?

Answer: This could be either, but precipitation of the intact compound is more common, especially after freeze-thaw cycles.[3][4] Here's how to differentiate and solve the issue:

  • Attempt to Re-dissolve: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. If the precipitate dissolves, it was likely a solubility issue due to the compound crashing out of solution upon freezing. Once a compound crystallizes from DMSO, it can be difficult to redissolve.[3]

  • Check for Water Contamination: If you are using a non-anhydrous grade of DMSO or if the stock has been opened frequently, it may have absorbed enough water to reduce the compound's solubility. Water is a key factor in causing compound loss from solution.[5][6]

  • Analyze the Supernatant: If the precipitate does not redissolve, it could be a degradant. Carefully aspirate the supernatant (the clear liquid) without disturbing the solid and analyze it via LC-MS. Compare the concentration to a freshly prepared standard. A significantly lower concentration in the supernatant suggests either precipitation or degradation where the degradant is also insoluble.

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing a stock solution of 4-(4-amino-1H-pyrazol-1-yl)butanamide?

A1: Adhering to a strict protocol for stock solution preparation is the first line of defense against stability issues.

Recommended Workflow for Stock Solution Preparation

A Start: Solid Compound C Warm compound to room temp in a desiccator before opening. A->C B Use high-purity, anhydrous DMSO (<0.05% water). D Dissolve to desired concentration (e.g., 10 mM is common). B->D C->B E Vortex and/or sonicate gently until fully dissolved. D->E F Aliquot into single-use volumes in tightly sealed vials. E->F G Flush vials with an inert gas (Argon or Nitrogen) before sealing. F->G H End: Store at -80°C. G->H

Caption: Recommended workflow for preparing DMSO stock solutions.

Q2: How should I store my DMSO stock solutions for maximum stability?

A2: Storage conditions are critical. Based on extensive studies, here are the recommendations:

ParameterRecommendationRationale
Temperature -80°CMinimizes molecular motion and slows chemical reactions. Significantly better than -20°C for long-term stability.[7][8]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen, thereby minimizing the risk of oxidation of the amino group.[6]
Container Polypropylene or glass vials with tight sealsPrevents solvent evaporation and moisture ingress. Studies show no significant difference between these materials for compound recovery.[5][6]
Aliquoting Single-use volumesThis is the most effective way to avoid repeated freeze-thaw cycles, which can increase the likelihood of precipitation and introduce moisture/oxygen.[5][6][7]

For solvent-based stocks, a general guideline is stability for up to 6 months at -80°C and 1 month at -20°C, though this is highly compound-dependent.[7][8]

Q3: How many times can I safely freeze-thaw my stock solution?

A3: Ideally, zero. Each freeze-thaw cycle exposes the solution to temperature fluctuations that can promote precipitation and degradation.[3] It also provides an opportunity for atmospheric moisture and oxygen to enter the vial. While some robust compounds can survive multiple cycles, it is impossible to know without empirical testing.[5][6][9] The strongest recommendation is to prepare single-use aliquots. If you must re-use a stock, limit it to 1-2 freeze-thaw cycles and re-qualify its performance if in doubt.

Q4: What could be the potential degradation products of 4-(4-amino-1H-pyrazol-1-yl)butanamide in DMSO?

A4: Based on its chemical structure, we can predict the most likely degradation products, which you could look for in an LC-MS analysis.

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 4-(4-amino-1H-pyrazol-1-yl)butanamide C₇H₁₂N₄O MW: 168.20 Hydrolysis_Product 4-(4-amino-1H-pyrazol-1-yl)butanoic acid C₇H₁₁N₃O₂ MW: 169.18 Parent->Hydrolysis_Product + H₂O (acid/base catalyst) Oxidation_Product Oxidation_Product Parent->Oxidation_Product + [O] (air, light)

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Rapid Stability Assessment by LC-MS

This protocol allows you to quantify the amount of parent compound remaining in your stock solution over time.

Objective: To determine the percentage of intact 4-(4-amino-1H-pyrazol-1-yl)butanamide in an aged DMSO stock relative to a freshly prepared standard.

Materials:

  • Aged DMSO stock solution ("Test Sample")

  • Solid 4-(4-amino-1H-pyrazol-1-yl)butanamide

  • Anhydrous, high-purity DMSO

  • Acetonitrile (ACN) and Water (LC-MS grade) with 0.1% formic acid

  • LC-MS system with UV and MS detectors

Methodology:

  • Prepare "Fresh Standard":

    • Accurately weigh a small amount of the solid compound.

    • Dissolve it in anhydrous DMSO to create a fresh 10 mM stock solution. This is your 100% reference standard.

  • Prepare Samples for Injection:

    • Standard Curve: Perform a serial dilution of your "Fresh Standard" with ACN/Water (50:50) to create standards at 10 µM, 5 µM, 1 µM, and 0.5 µM.

    • Test Sample Prep: Dilute your "Test Sample" (the aged stock) with ACN/Water (50:50) to a theoretical concentration that falls within your standard curve (e.g., 5 µM).

  • LC-MS Analysis:

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Detection:

      • UV/DAD: Monitor at a relevant wavelength (e.g., 254 nm, or the compound's λmax if known).

      • MS: Use electrospray ionization in positive mode (ESI+). Monitor for the protonated parent ion [M+H]⁺ (m/z 169.1).

  • Data Analysis:

    • Generate a standard curve by plotting the peak area from the UV or MS detector versus the concentration of the "Fresh Standard" dilutions.

    • Using the standard curve, determine the actual concentration of your diluted "Test Sample".

    • Calculate the percent remaining: (Actual Concentration / Theoretical Concentration) * 100%.

Interpretation:

  • >95% remaining: The stock is likely stable under the tested conditions.

  • 90-95% remaining: Minor degradation may be occurring. Consider preparing fresh stock sooner.

  • <90% remaining: Significant degradation has occurred. The stock should be discarded, and handling/storage procedures must be revised.

References

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Lipinski, C. (2002). Issues in Compound Storage in DMSO.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • Qiu, R., et al. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Bunton, C. A., et al. (1961). Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. Journal of the American Chemical Society, 83(19), 4295–4305.
  • Lin, S.-H., et al. (2009). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes.
  • Hsieh, M.-C., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2465.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Babasaki, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736–2743.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Capoferri, L., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Royal Society of Chemistry. (2023).
  • ACS Publications. (2018). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • El-Sayed, N. N. E., et al. (2022).
  • ResearchGate. (2008). (PDF) Stability of Screening Compounds in Wet DMSO.
  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • The Organic Chemistry Tutor. (2020).
  • Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Purdue University.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?. Retrieved from [Link]

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minimizing N-acylurea byproduct formation in carbodiimide coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing N-Acylurea Byproduct Formation

Welcome to the technical support center for carbodiimide-mediated coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize carbodiimide chemistry for the formation of amide bonds—a cornerstone of peptide synthesis, bioconjugation, and small molecule drug discovery.

As a senior application scientist, I've frequently assisted teams in troubleshooting their coupling reactions, and one of the most persistent challenges is the formation of the N-acylurea byproduct. This stable, unreactive species represents a dead-end for your starting material, leading to reduced yields and complex purification challenges. This guide provides in-depth, field-tested insights and actionable protocols to help you understand, control, and minimize this problematic side reaction.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have about N-acylurea formation.

Q1: What is N-acylurea and why is it a problem?

N-acylurea is a stable, neutral byproduct formed during carbodiimide coupling reactions. It arises from an irreversible intramolecular rearrangement of the key reactive intermediate, the O-acylisourea.[1][2] Once formed, the N-acylurea is unreactive towards the desired amine nucleophile, effectively "poisoning" the activated carboxylic acid and reducing the overall yield of your target amide.[3] In solution-phase synthesis, its removal can be challenging due to similar solubility profiles with the desired product, complicating purification.[1]

Q2: I see a new spot on my TLC/peak in my LCMS that I can't identify. Could it be N-acylurea?

It's highly possible. The N-acylurea byproduct will have a molecular weight equal to the sum of your carboxylic acid and the carbodiimide used (minus a molecule of water, as it's a condensation product). It is generally less polar than the starting carboxylic acid. If you are coupling an amine, the byproduct will not stain with ninhydrin, which can sometimes lead to confusion with the desired product. Mass spectrometry is the most definitive way to identify it.

Q3: What is the fundamental cause of N-acylurea formation?

The formation of N-acylurea is a kinetic competition. After the carbodiimide (like EDC or DCC) activates the carboxylic acid to form the highly reactive O-acylisourea intermediate, two main pathways are available:

  • Productive Pathway: The O-acylisourea is intercepted by the amine nucleophile to form the desired amide bond.

  • Side Reaction Pathway: The O-acylisourea, if not quickly intercepted, undergoes an intramolecular O-to-N acyl migration to form the stable N-acylurea.[4][5]

Any factor that slows down the productive pathway or increases the lifetime of the O-acylisourea intermediate will favor the formation of the N-acylurea byproduct.[1]

Q4: Are certain carbodiimides worse than others for this side reaction?

Yes, the structure of the carbodiimide can influence the propensity for N-acylurea formation. One study found that in a specific catalytic cycle, N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) produced the most N-acylurea (53%), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (33%), and N,N'-Diisopropylcarbodiimide (DIC) (17%).[3] This suggests that the steric and electronic environment around the carbodiimide core plays a role in the rate of the rearrangement.

Q5: I'm performing a solid-phase peptide synthesis (SPPS). Do I still need to worry about N-acylurea?

While removing the N-acylurea byproduct is simpler in SPPS (it can be washed away), its formation still signifies an incomplete coupling.[1] This results in deletion sequences in your final peptide, reducing the purity and overall yield of the desired full-length product. Therefore, minimizing its formation is just as critical in SPPS as it is in solution-phase synthesis.

Troubleshooting Guide: Diagnosing and Solving N-Acylurea Formation

Use this section to diagnose the potential causes of excessive byproduct formation in your experiment and find targeted solutions.

Symptom / Observation Probable Cause Scientific Explanation & Solution
High levels of N-acylurea detected, especially with hindered amines or carboxylic acids. Slow Interception of O-Acylisourea Intermediate Explanation: Sterically hindered starting materials react more slowly. This extends the lifetime of the highly reactive O-acylisourea intermediate, providing a larger window of opportunity for it to rearrange into the N-acylurea byproduct.[1] Solution: Use a Coupling Additive. Introduce a nucleophilic coupling additive like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Ethyl Cyano(hydroxyimino)acetate (OxymaPure). These additives rapidly react with the O-acylisourea to form a more stable, yet still reactive, active ester. This new intermediate is less prone to rearrangement and hydrolysis, effectively "rescuing" the activated acid and giving the amine more time to react.[1] OxymaPure is often recommended as a safer, non-explosive alternative to HOBt and its derivatives.[6]
Reaction yield decreases when performed at room temperature or higher. Temperature-Dependent Rearrangement Explanation: The O-to-N acyl migration is an intramolecular rearrangement with a specific activation energy. Higher temperatures provide the energy needed to overcome this barrier, accelerating the rate of N-acylurea formation relative to the desired bimolecular coupling.[7] Solution: Reduce the Reaction Temperature. Perform the coupling at 0 °C by running the reaction in an ice bath. For particularly sensitive or slow reactions, temperatures as low as -15 °C can be beneficial. Always start the reaction at 0 °C, and if necessary, allow it to slowly warm to room temperature over several hours.[7][8]
Increased byproduct formation in polar aprotic solvents like DMF or DMSO. Solvent-Stabilized Transition State Explanation: The intramolecular rearrangement to N-acylurea proceeds through a charged or highly polar transition state. Polar aprotic solvents can stabilize this transition state, lowering the activation energy and accelerating the side reaction. Solution: Switch to a Less Polar Solvent. Whenever possible, use solvents with a lower dielectric constant, such as Dichloromethane (DCM) or Chloroform.[5] These solvents disfavor the formation of the polar rearrangement transition state, thereby suppressing N-acylurea formation.
Poor yields and significant N-acylurea when running the reaction at neutral or slightly basic pH. pH-Dependent Reactivity and Stability Explanation: The optimal pH for EDC coupling is typically between 4.5 and 6.0.[9][10] At higher pH (>7.0), the O-acylisourea intermediate is more susceptible to rapid hydrolysis, and N-acylurea formation increases significantly (e.g., from ~2% at pH 6.0 to ~6% at pH 7.0 in one study).[11] At very low pH (<4.0), the amine nucleophile becomes protonated and non-nucleophilic, halting the reaction.[10] Solution: Control the Reaction pH. Use a non-nucleophilic buffer such as MES (2-(N-morpholino)ethanesulfonic acid) to maintain the pH in the optimal 4.5-6.0 range.[9] Avoid phosphate and carboxylate-containing buffers (like acetate), as they can participate in the reaction and reduce efficiency.[9][12]
Significant N-acylurea formation even when using a coupling additive. Suboptimal Stoichiometry or Order of Addition Explanation: Pre-activating the carboxylic acid with the carbodiimide for an extended period before adding the amine and coupling additive can lead to byproduct formation. The O-acylisourea forms immediately and will begin to rearrange if the additive is not present to intercept it. Solution: Optimize Reagent Stoichiometry and Addition Order. Do not "pre-activate." Mix the carboxylic acid, amine, and the coupling additive (e.g., HOBt, OxymaPure) together in the solvent first. Then, add the carbodiimide (e.g., EDC) to this mixture to initiate the reaction. This ensures the additive is immediately available to trap the O-acylisourea as it forms. Use a slight excess (1.1-1.2 equivalents) of the carbodiimide and coupling additive relative to the limiting reagent.

Visualizing the Reaction: Mechanism of Action

Understanding the reaction pathways is key to controlling the outcome. The following diagrams illustrate the desired coupling process and the competing side reaction.

G cluster_activation Step 1: Activation cluster_pathways Step 2: Competing Pathways Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + Carbodiimide EDC Carbodiimide (EDC/DCC) Product R-CO-NH-R' (Desired Amide) Intermediate->Product + Amine (Fast) Byproduct N-Acylurea (Side Product) Intermediate->Byproduct Rearrangement (Slow) Amine R'-NH2 (Amine) Urea Urea

Caption: Carbodiimide Coupling vs. N-Acylurea Formation.

The diagram above shows the critical branch point. The desired reaction is the rapid, bimolecular attack of the amine on the O-acylisourea intermediate. The side reaction is a slower, unimolecular rearrangement.

G cluster_activation Step 1: Activation cluster_trapping Step 2: Additive Trapping cluster_coupling Step 3: Coupling Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea Acid->Intermediate + Carbodiimide EDC Carbodiimide (EDC/DCC) ActiveEster Active Ester (e.g., OBt-Ester) Intermediate->ActiveEster + Additive (Very Fast) Additive Additive (HOBt/Oxyma) Product R-CO-NH-R' (Desired Amide) ActiveEster->Product + Amine Amine R'-NH2 (Amine)

Caption: Role of Coupling Additives in Preventing Rearrangement.

This workflow demonstrates how additives like HOBt or OxymaPure act as "rescuing agents," converting the unstable O-acylisourea into a more stable active ester, which then proceeds to form the desired amide.

Experimental Protocols

Here are detailed, step-by-step methodologies for minimizing N-acylurea formation in common coupling scenarios.

Protocol 1: General Purpose EDC/OxymaPure Coupling in DCM (Solution Phase)

This protocol is ideal for coupling primary amines to carboxylic acids with good organic solubility.

  • Reagent Preparation:

    • Ensure all glassware is dry.

    • Use anhydrous Dichloromethane (DCM) as the solvent.

    • Allow EDC•HCl and OxymaPure to warm to room temperature in a desiccator before weighing. EDC is hygroscopic and should be handled quickly.[9]

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

    • Add the amine (1.0-1.1 eq) and OxymaPure (1.1 eq).

    • Dissolve the components in anhydrous DCM (aim for a concentration of 0.1-0.5 M).

    • Stir the mixture for 5-10 minutes to ensure complete dissolution.

  • Initiation and Reaction:

    • Cool the flask to 0 °C using an ice-water bath.

    • Add EDC•HCl (1.1 eq) to the stirred solution in one portion.

    • Maintain the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress using TLC or LCMS.

  • Work-up and Purification:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and EDC), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and OxymaPure), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel. The N-acylurea byproduct, if present, is typically less polar than the desired amide.

Protocol 2: Aqueous Coupling of a Peptide to a Protein using EDC/Sulfo-NHS

This protocol is designed for bioconjugation in an aqueous environment, such as labeling a protein with a peptide.

  • Buffer and Reagent Preparation:

    • Coupling Buffer: Prepare a 0.1 M MES buffer with 0.5 M NaCl, adjusted to pH 6.0. Do not use phosphate or acetate buffers.[9][12]

    • Prepare stock solutions of your peptide, EDC, and Sulfo-NHS immediately before use. EDC hydrolyzes in aqueous solutions.[9]

  • Protein Activation (Two-Step Method):

    • Dissolve the protein containing the carboxylic acid groups (e.g., on Asp/Glu residues) in the cold (4 °C) Coupling Buffer.

    • Add a 10-20 fold molar excess of EDC and a 25-50 fold molar excess of Sulfo-NHS to the protein solution. The Sulfo-NHS stabilizes the active intermediate.

    • Incubate the reaction at room temperature for 15-30 minutes.

  • Quenching and Amine Addition:

    • (Optional but recommended) Quench the excess EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes. This prevents unwanted crosslinking of the amine-containing molecule.

    • Add the amine-containing peptide (typically at a 10-50 fold molar excess relative to the protein) to the activated protein solution.

  • Coupling Reaction:

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4 °C.

  • Purification:

    • Remove excess, unreacted peptide and byproducts (including the urea and N-acylurea) by dialysis or using a desalting column with an appropriate molecular weight cutoff (MWCO).

References

  • Ramazani, A., Nasrabadi, F. Z., Rezaei, A., Rouhani, M., Ahankar, H., Aslabia, P. A., Joo, S. W., Slepokura, K., & Lis, T. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(11), 1945–1953. [Link]

  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11634–11641. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]

  • de Kort, M., Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society. [Link]

  • Shah, S., Singh, M., & Kumar, M. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Bioconjugate Chemistry, 26(2), 251–259. [Link]

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. [Link]

  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Chemistry Portal. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts. [Link]

  • Adámek, T., et al. (2020). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. ResearchGate. [Link]

  • Lallana, E., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2724. [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... ResearchGate. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5594–5606. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

Sources

alternative coupling reagents for sterically hindered amines and carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in synthetic chemistry: the formation of amide bonds between sterically hindered carboxylic acids and amines. This guide is designed for researchers, chemists, and drug development professionals who have encountered limitations with standard coupling protocols. Here, we move beyond simple reagent lists to provide in-depth troubleshooting, mechanistic insights, and field-tested strategies to overcome even the most difficult couplings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions that arise when a routine amide coupling reaction fails.

Q1: My standard HATU/DIPEA (or DCC/HOBt) protocol is giving me low to no yield. What's the underlying problem?

Answer: When coupling sterically demanding substrates, the reaction's success hinges on two key steps: the activation of the carboxylic acid and the nucleophilic attack by the amine. Steric bulk around the carboxylic acid can slow down the formation of the activated ester intermediate.[1][2] More significantly, steric hindrance around the amine's nitrogen atom dramatically reduces its nucleophilicity, making the subsequent attack on the activated carbonyl very difficult. Standard reagents like HATU or HBTU form bulky activated esters, which can create a "logjam" when the incoming amine is also sterically demanding.[3][4]

Q2: Before I switch to an exotic reagent, what simple experimental parameters can I modify?

Answer: Several parameters can be adjusted:

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. However, be mindful that higher temperatures can increase the risk of racemization, especially for chiral carboxylic acids.[5]

  • Reaction Time: Hindered couplings are kinetically slow. Extending the reaction time from a few hours to 12-24 hours is often necessary.

  • Solvent: While DMF is a common choice, its polarity can sometimes be suboptimal. Switching to a less polar solvent like Dichloromethane (DCM) or a more coordinating one like N-Methyl-2-pyrrolidone (NMP) can influence reagent solubility and reaction rates.

  • Order of Addition & Pre-activation: Instead of mixing all components at once, try pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the hindered amine. This ensures the activated species is present at a maximum concentration when the nucleophile is introduced.

Q3: I see a lot of starting material left, but also some new spots on my TLC. What are the likely side reactions?

Answer: With hindered substrates, slow desired reactions give side reactions time to occur.

  • Guanidinylation: If you are using a uronium/aminium-based reagent (like HATU, HBTU, HCTU) in excess, the hindered amine might react with the reagent itself, forming a guanidinium byproduct that "caps" your amine and terminates the reaction.[3] This is a common issue when the activation of the carboxylic acid is slow.[1][3]

  • N-Acylurea Formation: With carbodiimide reagents (DCC, DIC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea if the amine attack is too slow.[5] The use of additives like HOBt or OxymaPure is crucial to intercept this intermediate and form a more stable active ester, but even this can fail in severely hindered cases.

  • Racemization: Prolonged exposure of an activated chiral carboxylic acid (especially N-protected amino acids) to base can lead to racemization via an oxazolone intermediate.[1][6]

Section 2: Troubleshooting Guide for Hindered Couplings

This guide provides a structured approach to diagnosing and solving specific experimental failures.

Issue 1: Reaction Stalled - Low Conversion to Product

This is the most common failure mode, where both starting materials are consumed slowly or not at all.

Causality Analysis Workflow

The following diagram outlines a decision-making process for troubleshooting stalled reactions.

G cluster_solutions Recommended Actions start Low Conversion Observed preactivation Was pre-activation of the acid performed? start->preactivation temp Was the reaction run at elevated temperature? preactivation->temp No preactivation->temp Yes sol_preactivate Action: Pre-activate acid with reagent/base for 30 min before adding amine. preactivation->sol_preactivate No reagent_choice Is the coupling reagent potent enough? temp->reagent_choice No temp->reagent_choice Yes sol_temp Action: Increase temperature to 40-60 °C and monitor for 12-24h. temp->sol_temp No outcome_fail Proceed to Alternative Reagents (Section 3) reagent_choice->outcome_fail Yes, still fails sol_reagent Action: Switch to a more powerful onium salt (e.g., COMU) or consider acyl fluoride formation. reagent_choice->sol_reagent No outcome_success Problem Solved sol_preactivate->outcome_success If successful sol_temp->outcome_success If successful sol_reagent->outcome_success If successful

Caption: Troubleshooting workflow for low-conversion amide couplings.

Issue 2: Guanidinylation Side Product Detected

This is specific to uronium/aminium reagents and indicates a reactivity mismatch.

Mechanistic Insight

Uronium/aminium salts are excellent reagents but possess a reactive core that can be attacked by amines. When the intended reaction (amine attacking the activated ester) is slow due to steric hindrance, the competing reaction (amine attacking the coupling reagent) becomes significant.

G reagents R₂-NH₂ Uronium Reagent (e.g., HATU) Activated R₁-CO-OAt desired_path Desired Amide Product R₁-CO-NH-R₂ reagents:amine->desired_path Slow attack due to sterics side_reaction Guanidinium Byproduct [R₂-NH-C(=NMe₂)NMe₂]⁺ reagents:amine->side_reaction Competing attack on reagent

Caption: Competing pathways leading to desired amide vs. guanidinylation.

Solutions
  • Switch to Phosphonium Salts: Reagents like PyBOP and PyAOP lack the guanidinium-forming core and are therefore "cleaner" for slow, hindered couplings.[3] They can be used in excess to drive the reaction to completion without the risk of this side reaction.[3]

  • Stoichiometry Control: If you must use a uronium reagent, use the carboxylic acid in slight excess relative to the coupling reagent to ensure the reagent is consumed during the activation step.

Section 3: Alternative Coupling Reagents and Advanced Strategies

When simple troubleshooting fails, a change in strategy is required. The following reagents and methods are specifically suited for sterically demanding couplings.

High-Potency Onium Salts

These reagents generate highly reactive activated esters, increasing the rate of the desired aminolysis step.

Reagent ClassExamplesMechanism of Action & Key Advantages for Hindered CouplingsPotential Downsides
Phosphonium PyBOP, PyAOP Forms OBt or OAt active esters. Absence of the guanidinium core prevents amine capping, making them ideal for slow reactions where an excess of reagent is beneficial.[3][6]PyAOP is highly efficient but expensive. BOP generates carcinogenic HMPA as a byproduct and should be avoided.[5][6]
Immonium/Uronium HATU, HCTU Generate highly reactive OAt (from HATU) or O-6-ClBt (from HCTU) esters. The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the coupling.[3] Effective for many hindered systems.Can cause guanidinylation if used improperly.[3] HOAt and its derivatives are potentially explosive and require careful handling.[5]
Oxyma-Based COMU, PyOxim Incorporates the non-explosive OxymaPure additive. COMU exists in the more reactive uronium form and shows coupling efficiencies comparable or superior to HATU.[5][6][7] It is also more soluble and requires only 1 equivalent of base.[6][7]Can still cause guanidinylation, though some studies suggest it is less prone than HBTU/HATU. Limited stability in solution over long periods.[7]
Strategy 2: Acyl Halide Intermediates

Converting the carboxylic acid to a highly reactive acyl halide can overcome the poor nucleophilicity of the hindered amine. This is often a method of last resort due to the harshness of the reagents.

Acyl Fluorides: The Smallest Halogen

Acyl fluorides are excellent intermediates because the small size of the fluorine atom minimizes steric clash during the nucleophilic attack.[4] They are more stable than acyl chlorides but reactive enough for difficult couplings.

Protocol: In-situ Acyl Fluoride Formation using BTFFH [4] This protocol is adapted from literature and should be optimized for your specific substrates.

  • Dissolve: In an inert atmosphere (N₂ or Ar), dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DCM or THF.

  • Add Base: Add a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Cool: Cool the mixture to 0 °C.

  • Add Fluorinating Agent: Add BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) (1.1 equiv) portion-wise.

  • Activate: Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for 1 hour. You can monitor the formation of the acyl fluoride by ¹⁹F NMR if desired.

  • Add Amine: Add the sterically hindered amine (1.2 equiv) to the solution.

  • React: Stir at room temperature or gently heat (40 °C) until the reaction is complete (monitor by LC-MS or TLC).

  • Work-up: Perform a standard aqueous work-up to remove byproducts and excess reagents.

Other Powerful Reagents
  • Triphosgene (BTC): Can be used to generate acyl chlorides in situ. It is highly effective but also highly toxic and requires handling with extreme caution in a well-ventilated fume hood.[5]

  • T3P® (Propylphosphonic Anhydride): A versatile and safer alternative to many chlorinating agents. It activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine. It is known for high yields and low racemization.

Strategy 3: Unconventional C-C Bond Forming Approach

For cases of extreme steric hindrance where traditional C-N bond formation fails, a complete change in retrosynthesis may be necessary.

Grignard Reagents + Isocyanates

A method reported by Gilman and re-examined for modern synthesis involves the addition of a Grignard reagent (R-MgBr) to an isocyanate (R'-N=C=O) to form the amide bond.[2][8] This C-C bond-forming strategy circumvents the difficult nucleophilic attack of a hindered amine. This is a specialized approach but has been shown to form amides that are otherwise inaccessible.[8]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry Blogs. Retrieved from [Link]

  • Sperry, J. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 180-186. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Retrieved from [Link]

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Validation & Comparative

Harnessing the Aminopyrazole Scaffold: A Comparative Analysis of Kinase Inhibitors for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: February 2026

The relentless progression of neurodegenerative diseases such as Alzheimer's and Parkinson's presents one of the most significant challenges in modern medicine. A growing body of evidence points to the dysregulation of protein kinase signaling as a central driver of neuronal damage and death. This has spurred the development of targeted kinase inhibitors, with the aminopyrazole scaffold emerging as a particularly promising chemical starting point. This guide provides a comparative analysis of key aminopyrazole-based inhibitors, offering experimental insights and protocols to aid researchers in this critical field.

The Rationale for Kinase Inhibition in Neurodegeneration

Protein kinases are fundamental regulators of cellular processes. In the central nervous system, their precise activity is crucial for neuronal survival, synaptic plasticity, and inflammation. In neurodegenerative conditions, several kinases become chronically hyperactive, contributing to pathological hallmarks like protein aggregation and neuronal cell death. The aminopyrazole core is a "privileged scaffold" in medicinal chemistry; its unique structure allows it to act as a bidentate ligand, forming hydrogen bonds that are key to fitting into the ATP-binding pocket of many kinases[1]. This versatility has led to its use in developing inhibitors for a range of kinase targets implicated in neurodegeneration.

Key Kinase Targets and their Aminopyrazole Inhibitors

Several kinases have been identified as high-value targets in the context of neurodegenerative diseases. Here, we compare aminopyrazole inhibitors developed against some of the most prominent ones.

Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease

Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, often leading to hyperactivation of its kinase domain[2]. This makes LRRK2 a prime target for therapeutic intervention[3][4]. The development of LRRK2 inhibitors is considered a highly attractive strategy for slowing disease progression[4].

One notable advancement in this area is the development of a brain-penetrant aminopyrazole LRRK2 inhibitor, referred to as compound 18 in a key study. Researchers utilized aminopyrazoles as bioisosteres for anilines to create a novel series of LRRK2 inhibitors[5][6][7]. This compound demonstrated high potency and selectivity, and importantly, showed good brain exposure and a significant reduction in phosphorylated LRRK2 levels in rodent models[5][6]. The design of this inhibitor successfully addressed liabilities of earlier compounds, such as poor solubility and metabolic instability[5][6].

Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's Disease

GSK-3β is a key player in the pathology of Alzheimer's disease, involved in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. A study on 3-aminopyrazole derivatives identified a bisindole-substituted compound that showed moderate inhibition of GSK-3β with an IC50 of 1.76 ± 0.19 μM[8]. This compound also demonstrated anti-inflammatory effects by reducing microglial activation and astrocyte proliferation in the brains of mice injected with lipopolysaccharide (LPS)[8].

p38 MAPK in Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases. The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of pro-inflammatory cytokine production[8]. A 5-aminopyrazole derivative, SR-318 , was identified as a potent and selective inhibitor of p38α/β MAPK, with IC50 values of 5 nM and 32 nM, respectively[8]. In a whole blood assay, SR-318 inhibited LPS-stimulated TNF-α release with an IC50 of 0.283 mM, demonstrating its potential to quell neuroinflammatory responses[8].

Comparative Overview of Aminopyrazole Inhibitors
InhibitorTarget KinaseDisease ContextKey In Vitro DataIn Vivo EfficacyReference
Compound 18 LRRK2Parkinson's DiseaseCell IC50 = 28 nM; Highly selective against a panel of 185 kinases[5]Good brain exposure and significant reduction of pLRRK2 in rodent brain[5][6][5][6]
Bisindole-substituted 3-aminopyrazole (Compound 10) GSK-3βAlzheimer's DiseaseIC50 = 1.76 ± 0.19 μM[8]Reduced microglial activation and astrocyte proliferation in LPS-injected mice[8][8]
SR-318 p38α/β MAPKNeuroinflammationIC50α = 5 nM; IC50β = 32 nM; TNF-α release IC50 = 0.283 mM[8]Not specified in the provided text.[8]
Signaling Pathway Visualization

The following diagram illustrates the central role of LRRK2 in a simplified Parkinson's disease-related pathway and the point of intervention for aminopyrazole inhibitors.

LRRK2_Pathway cluster_Neuron Neuron LRRK2_mut LRRK2 G2019S Mutation LRRK2_active Hyperactivated LRRK2 Kinase LRRK2_mut->LRRK2_active Increases Kinase Activity Substrate Rab GTPases & Other Substrates LRRK2_active->Substrate Phosphorylates Substrate_p Phosphorylated Substrates Substrate->Substrate_p Dysfunction Vesicular Trafficking Deficits & Neuronal Damage Substrate_p->Dysfunction Inhibitor Aminopyrazole LRRK2 Inhibitor (e.g., Compound 18) Inhibitor->LRRK2_active Inhibits ATP Binding

Caption: LRRK2 pathway inhibition by aminopyrazoles.

Experimental Corner: Protocols for Evaluating Inhibitor Efficacy

To ensure scientific integrity, the evaluation of novel inhibitors requires robust and reproducible experimental protocols. Here, we outline a general workflow for characterizing an aminopyrazole-based kinase inhibitor.

Experimental Workflow

Experimental_Workflow A Step 1: In Vitro Kinase Assay (Biochemical Potency - IC50) B Step 2: Kinome Selectivity Screen (Off-Target Effects) A->B C Step 3: Cell-Based Potency Assay (Target Engagement - EC50) A->C D Step 4: ADME/Tox Profiling (Solubility, Permeability, Metabolism) C->D E Step 5: In Vivo Pharmacokinetics (PK) (Brain Penetration) D->E F Step 6: In Vivo Pharmacodynamics (PD) (Target Modulation in Brain) E->F G Step 7: Efficacy in Disease Model (Behavioral & Pathological Readouts) F->G

Caption: Workflow for inhibitor characterization.

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (Example)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase.

Principle: This is a biochemical assay that measures the ability of an inhibitor to block the phosphorylation of a model substrate by the LRRK2 enzyme. The readout is often luminescence-based, where the amount of ATP remaining after the reaction is quantified. A decrease in signal indicates higher kinase activity, while a strong signal indicates inhibition.

Materials:

  • Recombinant human LRRK2 (wild-type or mutant)

  • LRRKtide (a model peptide substrate)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test aminopyrazole inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the aminopyrazole inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme/Substrate Addition: Prepare a master mix of LRRK2 enzyme and LRRKtide substrate in kinase buffer. Add this mix to all wells.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) to ensure competitive binding conditions are accurately assessed.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Develop Luminescence: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Validation:

  • Why use Km ATP concentration? This ensures that the inhibitor is competing with a physiologically relevant concentration of the enzyme's natural substrate, providing a more accurate measure of competitive inhibition.

  • Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate is crucial. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is robust and reproducible. A Z' > 0.5 is considered excellent.

Protocol 2: Cellular Target Engagement Assay

This protocol assesses whether the inhibitor can enter cells and inhibit the target kinase in a more complex biological environment.

Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase within a cell line. For LRRK2, this is often the phosphorylation of Rab10. A reduction in phosphorylated Rab10 indicates successful target engagement by the inhibitor.

Materials:

  • A relevant cell line (e.g., SH-SY5Y neuroblastoma cells, or mouse embryonic fibroblasts from a relevant model).

  • Test aminopyrazole inhibitor.

  • Cell lysis buffer.

  • Antibodies: Primary antibody against phospho-Rab10, primary antibody for total Rab10 (as a loading control), and a secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting).

  • Western blot or ELISA reagents.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the aminopyrazole inhibitor for a set period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA). d. Incubate with the primary antibody for phospho-Rab10 overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with an antibody for total Rab10 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Rab10 signal to the total Rab10 signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

Causality and Validation:

  • Why measure a downstream substrate? This provides direct evidence that the inhibitor is not only binding to the kinase but is also functionally blocking its catalytic activity within the cell.

  • Self-Validation: The inclusion of a loading control (total Rab10 or a housekeeping protein like GAPDH) is non-negotiable. It validates that any observed decrease in the phospho-protein is due to inhibition, not differences in the amount of protein loaded onto the gel.

Future Directions and Conclusion

The aminopyrazole scaffold has proven to be a highly effective starting point for the development of potent and selective kinase inhibitors for neurodegenerative diseases. The success of brain-penetrant LRRK2 inhibitors in preclinical models provides a strong rationale for their continued development and potential clinical translation[5][6][7]. Similarly, aminopyrazole-based inhibitors targeting GSK-3β and p38 MAPK offer promising avenues for tackling the multifaceted pathology of Alzheimer's disease and neuroinflammation[8].

The path forward requires a continued focus on optimizing drug-like properties, particularly brain penetrance and metabolic stability. Furthermore, rigorous preclinical evaluation in a wider range of disease models will be essential to validate the therapeutic potential of these compounds. The experimental protocols outlined in this guide provide a framework for the robust characterization of new aminopyrazole inhibitors, ensuring that only the most promising candidates advance toward clinical trials.

References

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of Molecular Structure. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals (Basel). [Link]

  • A Randomized Trial to Evaluate Ampyra for Gait Impairment in Parkinson's Disease. ClinicalTrials.gov. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Investigational treatments for neurodegenerative diseases caused by inheritance of gene mutations: lessons from recent clinical trials. Journal of Neurology. [Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Publications. [Link]

  • Neurodegenerative disorder – Trials in Disease – Overview of Information and Clinical Research. ClinicalTrials.eu. [Link]

  • Investigational Drug Interferes with Mechanisms Linked to Alzheimer's Disease. German Center for Neurodegenerative Diseases (DZNE). [Link]

  • LRRK2 Targeting Strategies as Potential Treatment of Parkinson's Disease. International Journal of Molecular Sciences. [Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor | Request PDF. ResearchGate. [Link]

  • LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives. Clinical Pharmacology: Advances and Applications. [Link]

  • Lilly Neurological Disorders Clinical Trials | Nervous System Health Research. Eli Lilly and Company. [Link]

  • Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Biomolecules. [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease. Journal of Fudan University (Medical Sciences). [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • Clinical trials with antibiotics on neurodegenerative diseases. ResearchGate. [Link]

  • Targeting LRRK2 in Parkinson's disease. Signal Transduction and Targeted Therapy. [Link]

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The Art of Precision: A Comparative Guide to Kinase Inhibitor Selectivity, Featuring the IRAK4 Inhibitor PF-06650833

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for a successful kinase inhibitor is a journey toward specificity. The human kinome, with its more than 500 members, presents a vast landscape of potential targets, but also a significant challenge: hitting the intended target without causing a cascade of off-target effects. This guide offers an in-depth, objective comparison of kinase inhibitor selectivity profiles, using the highly selective pyrazole-based inhibitor PF-06650833 (Zimlovisertib) as our focal point. We will dissect its performance against a spectrum of well-known inhibitors, providing the crucial experimental data and methodological insights necessary for informed decision-making in drug discovery.

The Centrality of Selectivity in Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a highly successful class of therapeutics. However, the structural conservation of the ATP-binding site across the kinome makes achieving selectivity a formidable task.

An inhibitor's selectivity profile dictates its therapeutic window and potential for adverse effects. A highly selective inhibitor, like PF-06650833, promises a more targeted intervention with a cleaner safety profile. Conversely, a multi-targeted or "promiscuous" inhibitor, such as Dasatinib, can be effective by hitting multiple oncogenic drivers simultaneously, but often at the cost of increased off-target toxicities[1]. Understanding this spectrum of selectivity is paramount.

To empirically determine these profiles, two robust methodologies are widely employed: large-scale kinase panel screening, such as KINOMEscan®, and biophysical validation methods like Differential Scanning Fluorimetry (DSF). The choice of assay is critical; KINOMEscan® provides a broad, quantitative measure of binding affinity across the kinome, while DSF offers a direct measure of target engagement and stabilization, thus validating the screening data.

Spotlight on a Pyrazole-Based Inhibitor: The Selectivity Profile of PF-06650833

While the specific compound "4-(4-amino-1H-pyrazol-1-yl)butanamide" lacks extensive public data, we turn our focus to a structurally related and well-characterized clinical-stage compound, PF-06650833 (Zimlovisertib) . This potent, orally available pyrazole-based inhibitor targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that acts as a key node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors, central drivers of innate immunity and inflammation[2].

PF-06650833 was designed for high selectivity to minimize off-target effects, a crucial consideration for treating chronic inflammatory diseases like rheumatoid arthritis and lupus[2][3].

Experimental Data Snapshot: PF-06650833

A comprehensive kinase panel revealed the exceptional selectivity of PF-06650833. When screened against 278 different kinases, only a dozen kinases besides IRAK4 showed an IC50 value below 1 µM. Notably, the inhibitor demonstrated a remarkable ~7,000-fold selectivity for IRAK4 over the closely related IRAK1 , underscoring its precision-engineered design.

Comparative Kinase Selectivity Profiles

To contextualize the performance of PF-06650833, we compare it with three clinically approved kinase inhibitors, each representing a distinct point on the selectivity spectrum.

Inhibitor Primary Target(s) Inhibitor Class Selectivity Profile Overview Key Off-Targets (if applicable)
PF-06650833 IRAK4Highly SelectiveExhibits potent inhibition of IRAK4 with minimal interaction with other kinases, including the closely related IRAK1.[4]Very few significant off-targets identified in broad panel screening.
Tofacitinib JAK1, JAK3[5]SelectivePrimarily inhibits JAK1 and JAK3, with lower potency against JAK2. Shows selectivity over the TYK2 member of the JAK family.[5]JAK2, other kinases at higher concentrations.
Crizotinib ALK, ROS1, c-Met[6][7]Multi-Targeted (Narrow Spectrum)Potently inhibits a small, defined set of receptor tyrosine kinases. Preclinical testing showed high selectivity against a panel of over 120 kinases.[6]Multiple kinases can be inhibited at clinically relevant concentrations.
Dasatinib BCR-ABL, SRC family kinases[8]Multi-Targeted (Broad Spectrum) / PromiscuousInhibits a wide range of kinases across different families. Known for its broad activity profile.[1][9]Numerous kinases including c-KIT, PDGFR, and others.[8]

This table summarizes publicly available data and is intended for comparative purposes.

Visualizing the Impact: Signaling Pathways

The selectivity of an inhibitor directly translates to its effect on cellular signaling. Below are simplified diagrams of the primary pathways targeted by our selected inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammation Inflammatory Cytokine Production NFkB_MAPK->Inflammation PF06650833 PF-06650833 PF06650833->IRAK4 caption IRAK4 Signaling Pathway Inhibition

Caption: IRAK4 Signaling Pathway Inhibition

JAK_STAT_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK1 / JAK3 CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Tofacitinib Tofacitinib Tofacitinib->JAK caption JAK-STAT Signaling Pathway Inhibition

Caption: JAK-STAT Signaling Pathway Inhibition

Multi_Target_Signaling_Pathways cluster_crizotinib Crizotinib Targets cluster_dasatinib Dasatinib Targets ALK ALK Downstream Downstream Signaling (Proliferation, Survival) ALK->Downstream ROS1 ROS1 ROS1->Downstream cMET c-Met cMET->Downstream BCR_ABL BCR-ABL BCR_ABL->Downstream SRC SRC Family SRC->Downstream cKIT c-KIT cKIT->Downstream Crizotinib Crizotinib Crizotinib->ALK Crizotinib->ROS1 Crizotinib->cMET Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC Dasatinib->cKIT caption Multi-Targeted Inhibition

Caption: Multi-Targeted Inhibition

Experimental Methodologies: A Guide to Best Practices

The integrity of any selectivity comparison rests on the quality of the experimental data. Here, we detail the principles and protocols for the two primary methods discussed.

Method 1: KINOMEscan® Competition Binding Assay

This technology provides a quantitative survey of inhibitor binding across a large panel of kinases. The causality behind this choice is its breadth; screening against hundreds of kinases provides a global view of selectivity and potential off-target liabilities early in the discovery process.

Workflow Diagram

KINOMEscan_Workflow cluster_assay Assay Components Kinase DNA-tagged Kinase Mix Incubate Components Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Inhibitor Test Inhibitor Inhibitor->Mix Wash Wash & Elute Mix->Wash qPCR Quantify Kinase via qPCR Wash->qPCR Analysis Calculate Kd or % Inhibition qPCR->Analysis caption KINOMEscan® Experimental Workflow

Caption: KINOMEscan® Experimental Workflow

Step-by-Step Protocol:

  • Assay Principle: The KINOMEscan® assay is an active site-directed competition binding assay. It does not measure enzymatic activity but rather the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.[10]

  • Component Preparation: The three core components are: a kinase tagged with a unique DNA identifier, a proprietary ligand immobilized on a solid support (e.g., beads), and the test compound (inhibitor).[10]

  • Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: After incubation, unbound components are washed away. The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[10]

  • Data Analysis: The amount of kinase captured is inversely proportional to the test compound's binding affinity. A low qPCR signal indicates strong binding of the inhibitor. Data is typically reported as percent of control (DMSO) or as a dissociation constant (Kd) derived from a dose-response curve.

Method 2: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a biophysical technique used to assess the thermal stability of a protein. Its application in kinase inhibitor screening is a self-validating system: a potent inhibitor that engages its target will physically stabilize the protein's structure. This stabilization is observed as an increase in the protein's melting temperature (Tm).

Step-by-Step Protocol:

  • Principle of Action: DSF measures the temperature at which a protein unfolds. A fluorescent dye (e.g., SYPRO™ Orange) binds to the hydrophobic regions of a protein that become exposed upon thermal denaturation, causing an increase in fluorescence.[11]

  • Reaction Setup: A solution containing the purified kinase, the fluorescent dye, and a buffer is prepared. This master mix is aliquoted into a multi-well plate (e.g., a 384-well PCR plate).

  • Compound Addition: The test inhibitor (or DMSO as a control) is added to the wells.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, which gradually heats the samples (e.g., from 25°C to 95°C). The instrument monitors the fluorescence in each well in real-time as the temperature increases.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + inhibitor). A significant positive ΔTm indicates that the inhibitor has bound to and stabilized the kinase.[11]

Conclusion: Weaving Data into Discovery

The kinase selectivity profile of an inhibitor is not merely a data point; it is the cornerstone of its therapeutic hypothesis. The highly selective profile of the pyrazole-based inhibitor PF-06650833 illustrates a "precision strike" approach, targeting the IRAK4 node in inflammatory signaling with minimal collateral damage. This stands in stark contrast to the "shock and awe" strategy of a broad-spectrum inhibitor like Dasatinib, which engages multiple targets to achieve its effect. Between these extremes lie inhibitors like Tofacitinib and Crizotinib, which demonstrate tailored multi-targeting within specific kinase families.

By leveraging robust, orthogonal methodologies like KINOMEscan® and Differential Scanning Fluorimetry, researchers can build a comprehensive and reliable understanding of an inhibitor's behavior. This guide serves as a framework for not only interpreting this critical data but also for appreciating the nuanced strategic decisions that drive modern drug discovery. The ultimate goal remains the same: to translate a deep understanding of kinase biology and inhibitor selectivity into safe and effective medicines.

References

  • Fleming, M., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology. Available at: [Link]

  • ClinicalTrials.gov. (2021). A Study of PF-06650833 in Hospitalized Participants With COVID-19 Pneumonia and Exuberant Inflammation. National Library of Medicine. Available at: [Link]

  • Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology. Available at: [Link]

  • Konopka, J. B., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. Available at: [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Harvard Medical School. Available at: [Link]

  • Eurofins Discovery. (2023). KINOMEscan Technology. Available at: [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]

  • Lee, M. R., et al. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology. Available at: [Link]

  • Reactome. IRAK1 or IRAK2 binds to the activated IRAK4 :activated TLR:MyD88:TIRAP complex. Available at: [Link]

  • LINCS Data Portal. Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181). Available at: [Link]

  • Möbitz, H., et al. (2017). What makes a kinase promiscuous for inhibitors?. PMC. Available at: [Link]

  • PubMed. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Available at: [Link]

  • Shan, Y., et al. (2014). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. Available at: [Link]

  • ResearchGate. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Available at: [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PMC. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). XELJANZ (tofacitinib) tablets Label. Available at: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling. Available at: [Link]

  • Kazandjian, D., et al. (2014). Crizotinib: A comprehensive review. PMC. Available at: [Link]

  • Shaw, A. T., et al. (2019). Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001. Annals of Oncology. Available at: [Link]

  • Wikipedia. (2023). IRAK4. Available at: [Link]

  • GOV.UK. (2021). Xeljanz (tofacitinib): Increased risk of major adverse cardiovascular events and malignancies (excluding non-melanoma skin cancer) with the use of tofacitinib compared to TNF-alpha inhibitors. Available at: [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

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  • OncLive. (2017). Crizotinib Resistance in ALK+ NSCLC. YouTube. Available at: [Link]

  • Parmentier, J. M., et al. (2021). Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis. PMC. Available at: [Link]

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  • VJHemOnc. (2020). Dasatinib response in AML. YouTube. Available at: [Link]

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A Head-to-Head Comparison of Kinase Inhibitors: FN-1501 and 4-(4-amino-1H-pyrazol-1-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Scope of this Guide:

Initial research into a direct comparison between "FN-1501" and "4-(4-amino-1H-pyrazol-1-yl)butanamide" has revealed a significant disparity in the publicly available scientific data. FN-1501 is a well-documented clinical-stage multi-kinase inhibitor with a substantial body of preclinical and clinical research. Conversely, "4-(4-amino-1H-pyrazol-1-yl)butanamide" does not appear in the scientific literature as a kinase inhibitor or a therapeutic agent in development for oncology. Therefore, a direct, data-driven, head-to-head comparison as initially requested is not feasible at this time.

This guide will proceed by providing a comprehensive, in-depth analysis of FN-1501 , covering its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. This will fulfill the core requirements of a detailed technical guide for researchers, scientists, and drug development professionals interested in this promising therapeutic agent. We will also briefly discuss the chemical class to which "4-(4-amino-1H-pyrazol-1-yl)butanamide" belongs to provide some context.

FN-1501: A Potent Multi-Kinase Inhibitor Targeting FLT3 and CDKs

FN-1501, chemically known as 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, is an investigational small molecule inhibitor targeting several key kinases implicated in cancer pathogenesis.[1] Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), making it a promising candidate for the treatment of various hematological malignancies and solid tumors.[2][3]

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

FN-1501 exerts its anti-cancer effects by simultaneously inhibiting two critical signaling pathways:

  • FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. By potently inhibiting both wild-type and mutated FLT3, FN-1501 can block downstream signaling pathways, such as the STAT5, RAS/MAPK, and PI3K/AKT pathways, leading to the induction of apoptosis and inhibition of leukemic cell proliferation.[5][6]

  • CDK Inhibition: Cyclin-dependent kinases are a family of serine/threonine kinases that regulate the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division. FN-1501 has been shown to inhibit CDK2, CDK4, and CDK6.[1][7] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the G1-S phase transition of the cell cycle and inducing cell cycle arrest. Inhibition of CDK2 further contributes to this cell cycle blockade.[3]

The dual inhibition of FLT3 and CDKs by FN-1501 represents a rational therapeutic strategy. In cancers where both pathways are active, this multi-targeted approach may lead to synergistic anti-tumor activity and potentially overcome resistance mechanisms that can arise from targeting a single pathway.

FN-1501_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates RAS RAS -> MAPK FLT3->RAS Activates PI3K PI3K -> AKT FLT3->PI3K Activates FN1501 FN-1501 FN1501->FLT3 Inhibits CDK46 CDK4/6 FN1501->CDK46 Inhibits CDK2 CDK2 FN1501->CDK2 Inhibits Apoptosis Apoptosis FN1501->Apoptosis Induces Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS->Proliferation PI3K->Proliferation Rb Rb -> pRb CDK46->Rb G1S G1-S Transition CDK2->G1S Rb->G1S Promotes G1S->Proliferation

Caption: Signaling pathways targeted by FN-1501.

Biochemical and Cellular Activity

FN-1501 has demonstrated potent inhibitory activity against its target kinases in biochemical assays.

Kinase TargetIC₅₀ (nM)
FLT3 0.28[7]
CDK2/cyclin A 2.47[7]
CDK4/cyclin D1 0.85[7]
CDK6/cyclin D1 1.96[7]

In cellular assays, FN-1501 has shown potent anti-proliferative activity against cancer cell lines harboring FLT3 mutations. For example, in the MV4-11 human acute myeloid leukemia cell line, which has an FLT3-ITD mutation, FN-1501 exhibited an IC₅₀ of 0.008 µM.[1] This cellular potency is consistent with its ability to inhibit the phosphorylation of FLT3 and its downstream targets like STAT5, as well as the phosphorylation of the Rb protein.[1][5]

Kinase Selectivity Profile

A critical aspect of kinase inhibitor development is selectivity. Off-target kinase inhibition can lead to unwanted toxicities. While FN-1501 is a multi-targeted inhibitor, it has been profiled against a panel of other kinases to assess its selectivity. In addition to FLT3 and CDKs, FN-1501 has been reported to inhibit other kinases such as KIT, PDGFR, VEGFR2, ALK, and RET at higher concentrations.[2] This broader kinase profile may contribute to its anti-tumor activity in a variety of cancer types.[5][6]

Preclinical In Vivo Efficacy and Safety

In preclinical xenograft models using the MV4-11 cell line, FN-1501 demonstrated significant anti-tumor activity, inducing tumor regression at a dose of 15 mg/kg.[1] This efficacy was superior to that of the standard chemotherapy agent cytarabine at 50 mg/kg.[1] Acute toxicity studies in mice indicated that FN-1501 has a better safety profile than the pan-CDK inhibitor AT7519, with a higher LD₅₀ (186 mg/kg for FN-1501 vs. 32 mg/kg for AT7519).[1]

Clinical Development and Preliminary Findings

FN-1501 has advanced into Phase I/II clinical trials in patients with advanced solid tumors and relapsed/refractory AML (NCT03690154).[2] Preliminary results from these studies have shown that FN-1501 is reasonably safe and well-tolerated.[2][8][9] The most common treatment-related adverse events were generally low-grade and included fatigue, nausea, and diarrhea.[2] Dose-limiting toxicities were observed at higher doses, leading to the determination of a maximum tolerated dose (MTD) of 170 mg.[2][8] Promising preliminary anti-tumor activity has been observed in patients with various solid tumors, including a confirmed partial response in a patient with serous endometrial carcinoma.[5]

Experimental Methodologies for Evaluating FN-1501

The development of FN-1501 has relied on a suite of standard and advanced experimental techniques to characterize its activity and guide its clinical development.

Biochemical Kinase Assays

These assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase.

Workflow:

  • Reagents: Purified recombinant kinase, substrate (e.g., a peptide with a tyrosine or serine/threonine residue for phosphorylation), ATP (often radiolabeled with ³²P or ³³P), and the test compound (FN-1501).

  • Reaction: The kinase, substrate, and test compound are incubated together in a buffer that supports kinase activity. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using fluorescence or luminescence can be employed.

  • Data Analysis: The percentage of kinase inhibition at various concentrations of the test compound is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Reagents 1. Prepare Reagents (Kinase, Substrate, FN-1501) Incubation 2. Incubate & Initiate with ATP Reagents->Incubation Detection 3. Stop Reaction & Detect Phosphorylation Incubation->Detection Analysis 4. Analyze Data (IC50 Determination) Detection->Analysis

Caption: Workflow for a biochemical kinase assay.

Cellular Proliferation Assays

These assays measure the effect of a compound on the growth and viability of cancer cells.

Workflow:

  • Cell Culture: Cancer cell lines (e.g., MV4-11) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded into multi-well plates and treated with a range of concentrations of the test compound (FN-1501).

  • Incubation: The cells are incubated for a period of time (typically 24-72 hours) to allow the compound to exert its effect.

  • Viability Measurement: Cell viability is assessed using various methods, such as:

    • MTT/XTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the data is used to generate a dose-response curve and determine the IC₅₀ value.

Western Blotting for Target Engagement and Downstream Signaling

This technique is used to verify that the drug is hitting its intended target within the cell and to assess the impact on downstream signaling pathways.

Workflow:

  • Cell Treatment and Lysis: Cells are treated with the test compound for a specific duration. After treatment, the cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins of interest (e.g., phospho-FLT3, total FLT3, phospho-Rb, total Rb).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, and the resulting light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to assess changes in their levels or phosphorylation status.

Understanding 4-(4-amino-1H-pyrazol-1-yl)butanamide in Context

While not a direct comparator to FN-1501 in the context of kinase inhibition, "4-(4-amino-1H-pyrazol-1-yl)butanamide" belongs to the pyrazole class of compounds. Pyrazoles are a versatile class of heterocyclic compounds that are privileged scaffolds in medicinal chemistry and have been incorporated into a wide range of drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[10][11] The specific biological activity of "4-(4-amino-1H-pyrazol-1-yl)butanamide" itself is not well-defined in the public domain.

Conclusion

FN-1501 is a promising multi-kinase inhibitor with a rational dual mechanism of action targeting both FLT3 and CDKs. Preclinical data have demonstrated its potent anti-tumor activity, and early clinical results suggest a manageable safety profile with preliminary signs of efficacy in patients with advanced cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of FN-1501. A direct comparison with "4-(4-amino-1H-pyrazol-1-yl)butanamide" is not currently possible due to a lack of available scientific data on the latter compound's biological activity. Researchers interested in kinase inhibitors for oncology should focus on the extensive data available for compounds like FN-1501 to inform their research and development efforts.

References

  • A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors. PubMed Central. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • FIH phase I dose escalation study of FN1501, an investigational FLT-3 inhibitor with multiple targets in patients with relapsed or refractory solid tumors and acute myeloid leukemia. ASCO Publications. [Link]

  • FIH phase I dose escalation study of FN1501, an investigational FLT-3 inhibitor with multiple targets in patients with relapsed or refractory solid tumors and acute myeloid leukemia. | Request PDF. ResearchGate. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • A multicenter, open-label, phase I/II study of FN-1501 in patients with advanced solid tumors and acute myeloid leukemia. ASCO Publications. [Link]

  • Abstract CT131: A Phase I safety and tolerance study of FN-1501, a novel FLT3 inhibitor, in patients with advanced solid tumors and acute myeloid leukemia. AACR Journals. [Link]

  • Definition of CDK2/4/6/FLT3 inhibitor FN-1501. NCI Drug Dictionary. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

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The Double-Edged Sword: A Comparative Guide to Evaluating the Off-Target Kinase Inhibition Profile of Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopyrazole Scaffold and the Selectivity Imperative

In the landscape of kinase inhibitor discovery, the 3-aminopyrazole moiety has emerged as a "privileged scaffold."[1] Its versatile structure provides a robust foundation for designing potent inhibitors against a multitude of kinases, from Fibroblast Growth Factor Receptors (FGFRs) to Cyclin-Dependent Kinases (CDKs).[1][2] However, this potency comes with a critical challenge: ensuring selectivity. The human kinome is a vast and structurally related family of over 500 enzymes, making unintended off-target interactions a primary concern in drug development.[3]

Off-target inhibition is a classic double-edged sword. On one side, it can lead to unforeseen toxicities, derailing an otherwise promising clinical candidate.[3] For instance, inhibition of certain tyrosine kinases has been linked to cardiotoxicity.[4] On the other side, a carefully characterized off-target profile can reveal opportunities for "polypharmacology," where a single drug can be effective against multiple diseases by design.[4] The well-known inhibitor Imatinib, initially developed for Chronic Myeloid Leukemia (CML) by targeting Bcr-Abl, found a second life treating gastrointestinal stromal tumors due to its potent inhibition of c-Kit.[4]

For researchers, scientists, and drug development professionals working with aminopyrazole compounds, a comprehensive understanding of the off-target profile is not just a regulatory hurdle but a strategic necessity. This guide provides an in-depth comparison of the principal methodologies used to evaluate kinase inhibitor selectivity, moving beyond a simple listing of techniques to explain the causality behind experimental choices and the interpretation of their results. Our goal is to equip you with the knowledge to design a self-validating, robust profiling strategy that uncovers both the risks and opportunities hidden within your compound's kinome-wide interactions.

The Modern Kinase Profiling Workflow: From Prediction to Physiological Relevance

A robust strategy for evaluating off-target effects is multi-layered, typically progressing from broad, predictive methods to highly specific, biologically relevant assays. Each stage acts as a filter, refining our understanding of the compound's behavior and prioritizing resources effectively.

G cluster_0 In Silico & In Vitro Funnel A Computational Prediction (Broadest Funnel) B Biochemical Assays (High-Throughput Screening) A->B Prioritizes kinases for screening D Cell-Based Assays (Physiological Confirmation) A->D Direct hypothesis testing C Chemical Proteomics (Native Environment Profiling) B->C Validates hits in a native context C->D Confirms functional cellular effect

Caption: A typical kinase inhibitor profiling funnel.

Methodology Deep Dive: A Comparative Analysis

Choosing the right assay requires understanding the fundamental questions each technique is designed to answer. Here, we compare the core methodologies: biochemical assays, chemical proteomics, and cell-based assays.

Biochemical (Enzymatic) Assays: The High-Throughput Workhorse

Biochemical assays are the first-line defense in kinase profiling. They directly measure the ability of a compound to inhibit the catalytic activity of a purified, often recombinant, kinase enzyme.[5][6]

Core Principle: These assays quantify the transfer of a phosphate group from ATP to a substrate.[6] Inhibition is measured by a decrease in this activity. A variety of detection methods exist, including radiometric assays ([³²P]- or [³³P]-ATP), fluorescence, and luminescence-based formats like Promega's ADP-Glo™, which measures ADP production.[4][5][7]

Experimental Protocol (Generalized for ADP-Glo™):

  • Reaction Setup: In a multi-well plate, dispense the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the aminopyrazole compound across a range of concentrations. Include a known inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.[5]

  • Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination & ATP Depletion: Add the first reagent (ADP-Glo™ Reagent) to stop the kinase reaction and eliminate any remaining ATP.

  • Signal Generation: Add the second reagent (Kinase Detection Reagent), which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction that produces light.[7]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the signal against the inhibitor concentration to calculate the IC50 value—the concentration required to inhibit 50% of the kinase's activity.[5]

G Biochemical Assay Workflow A 1. Dispense Kinase, Substrate, ATP B 2. Add Aminopyrazole (Test Compound) A->B C 3. Incubate (Kinase Reaction) B->C D 4. Stop Reaction & Deplete ATP C->D E 5. Convert ADP to ATP & Generate Light D->E F 6. Measure Signal & Calculate IC50 E->F

Caption: Workflow for a typical biochemical kinase assay.

Strengths vs. Limitations:

FeatureStrengthsLimitations
Throughput Very high; can screen against hundreds of kinases in parallel.[4]---
Quantitation Provides precise IC50 values, excellent for structure-activity relationship (SAR) studies.[5][8]---
Biological Context ---Uses isolated, recombinant enzymes which may lack necessary cofactors, scaffolding proteins, or post-translational modifications found in a cell.
Target Scope Excellent for known targets.Cannot identify novel or unexpected off-targets.
Chemical Proteomics: Profiling in a Near-Native Environment

Chemical proteomics techniques assess inhibitor binding to a large complement of endogenous kinases directly from cell or tissue lysates. This provides a more biologically relevant snapshot of selectivity.[9]

The Kinobeads approach is a form of affinity chromatography.[4] It uses a cocktail of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the expressed kinome from a lysate.[9][10]

Core Principle: The test compound is added to the lysate and competes with the beads for binding to its target kinases. Kinases that are strongly inhibited by the free compound will not bind to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry (MS).[10]

G Kinobeads Workflow A 1. Lyse Cells (Release Native Kinases) B 2. Incubate Lysate with Aminopyrazole Cmpd A->B C 3. Add Kinobeads (Affinity Capture) B->C D 4. Elute & Digest Bound Proteins C->D E 5. Analyze Peptides by LC-MS/MS D->E F 6. Identify & Quantify Depleted Kinases E->F

Caption: The Kinobeads experimental workflow.

Strengths vs. Limitations:

FeatureStrengthsLimitations
Bias Unbiased; can identify completely unexpected targets.[11]May miss kinases with low expression levels or those that do not bind the specific bead matrix.[11]
Biological Context Profiles endogenously expressed kinases in their native state, including complexes.[11]---
Mechanism ---Primarily identifies targets that bind the ATP pocket competitively; may not capture allosteric inhibitors.[11]
Throughput Lower than biochemical assays.---

The KiNativ™ platform is an activity-based protein profiling (ABPP) technique that measures target engagement in the native proteome.[12][13]

Core Principle: It utilizes a specialized biotin-labeled ATP/ADP probe that covalently modifies a conserved lysine residue within the active site of kinases.[13][14] If an aminopyrazole inhibitor is bound to the kinase's active site, it will block the probe from binding. The extent of this "protection from labeling" is quantified by MS, directly reflecting the inhibitor's engagement with its targets in the lysate.[12][14]

G KiNativ™ Workflow A 1. Incubate Lysate with Aminopyrazole Cmpd B 2. Add Biotin-ATP/ADP Probe (Covalent Labeling) A->B C 3. Digest Proteins & Enrich Biotinylated Peptides B->C D 4. Analyze Peptides by LC-MS/MS C->D E 5. Quantify 'Protected' Kinases (Target Engagement) D->E

Caption: The KiNativ™ activity-based profiling workflow.

Strengths vs. Limitations:

FeatureStrengthsLimitations
Data Type Provides direct evidence of target engagement in a functional active site.[12][15]---
Biological Context Measures interactions with native kinases in a complex biological sample (lysate).[13][16]---
Quantitation Can be used to determine binding constants (IC50s) across hundreds of kinases simultaneously.[13]---
Scope ---Limited to proteins that bind the ATP/ADP probe.
Cell-Based Assays: The Ultimate Litmus Test

Ultimately, a compound must work in a living cell. Cell-based assays are critical for confirming that biochemical potency and target engagement translate into a functional cellular outcome.[17]

Core Principle: These assays measure the downstream consequences of kinase inhibition. This can be done by assessing the phosphorylation of a direct substrate, measuring changes in gene expression, or observing a phenotypic outcome like cell proliferation.[17] The NanoBRET™ Target Engagement assay is a particularly powerful tool that measures compound binding to a target kinase in live cells.[17]

Experimental Protocol (Generalized for a Cellular Phosphorylation Assay):

  • Cell Culture & Treatment: Plate cells and treat them with various concentrations of the aminopyrazole compound for a specific duration.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Western Blot or ELISA: Use an antibody specific to the phosphorylated form of the kinase's substrate to measure the level of phosphorylation (e.g., phospho-ERK as a readout for MEK inhibition).

  • Analysis: Quantify the decrease in substrate phosphorylation as a function of inhibitor concentration to determine a cellular IC50.

Strengths vs. Limitations:

FeatureStrengthsLimitations
Biological Relevance Highest physiological relevance, accounting for cell permeability, efflux pumps, and intracellular ATP concentrations.[17]---
Data Interpretation ---Can be complex; a phenotypic effect may result from inhibiting multiple nodes in a pathway.
Throughput Generally lower than biochemical or proteomic methods.---
Mechanism Confirms functional consequence of target engagement.---

The Role of Computational Prediction

Before embarking on costly wet-lab experiments, computational approaches can provide a valuable roadmap.[18] Techniques like inverse docking, machine learning, and binding site similarity comparisons can screen a compound against hundreds of kinase structures in silico.[19][20][21] These methods predict potential off-targets based on structural or chemical features, helping to prioritize which kinases to include in an experimental screening panel.[19][22] While these predictions are powerful for hypothesis generation, they are not a substitute for experimental validation due to the complexities of protein dynamics and cellular environments.[18][23]

Synthesizing the Data: A Hypothetical Case Study

Let's consider a hypothetical aminopyrazole compound, AP-42 , designed as an inhibitor for JNK3, a kinase implicated in neurodegeneration.[8][24] Our goal is to build its selectivity profile.

Step 1 (Biochemical Screen): We screen AP-42 against a panel of 400 kinases. Step 2 (Proteomics): We run a KiNativ™ experiment in a neuronal cell line lysate to confirm target engagement in a more relevant context. Step 3 (Cell-Based): We perform a cellular assay to measure the inhibition of c-Jun phosphorylation (a direct JNK substrate) in intact neuronal cells.

Table 1: Comparative Off-Target Profile of Compound AP-42

Target KinaseBiochemical IC50 (nM)KiNativ™ IC50 (nM)Cellular IC50 (nM) (p-cJun)Interpretation & Action
JNK3 (On-Target) 15 25 50 Excellent on-target activity confirmed across all platforms. The rightward shift in cellular assays is expected due to factors like cell permeability and ATP competition.
JNK13550110Structurally related off-target. Good selectivity over JNK1 is observed.
p38α250300>1000Moderate biochemical activity that translates poorly to the cellular context. Considered a low-risk off-target.
FGFR2 80 100 150 Unexpected Off-Target. Potent activity is confirmed across all platforms. This could be a liability or an opportunity for repurposing in FGFR-driven cancers.[2] Further investigation is required.
CDK16>10,000Not Detected>10,000No significant activity.
LRRK2500Not Detected>10,000Weak biochemical "hit" that is not confirmed in the native proteome or cellular assay. Likely an artifact of the in vitro assay.

This integrated data tells a compelling story. AP-42 is a potent JNK3 inhibitor with good selectivity against the closely related JNK1. However, the profiling uncovered a significant and unexpected interaction with FGFR2. This finding, which might have been missed by a more limited screening approach, is critical. It prompts a new line of inquiry: is the FGFR2 inhibition a potential toxicity risk, or could AP-42 be optimized as a dual JNK3/FGFR2 inhibitor for a different therapeutic indication?

Conclusion

Evaluating the off-target profile of aminopyrazole kinase inhibitors is a multi-faceted process that requires a thoughtful, integrated approach. There is no single "best" method; rather, the strength of a profiling campaign lies in the logical combination of predictive, high-throughput, native, and functional assays. By starting with broad biochemical or computational screens and progressively validating hits in more physiologically relevant systems like chemical proteomics and cell-based assays, researchers can build a comprehensive and reliable selectivity profile. This rigorous, self-validating system is essential for making informed decisions, mitigating risks, and ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Lim, H. S., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. [Link]

  • Zhao, Z., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Zhao, Z., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Harrison, T., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • Brown, A. G. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology. [Link]

  • van Linden, O. P. J., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • Kazi, A., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry. [Link]

  • Berger, B. T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • Medard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Kazi, A., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry. [Link]

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Berger, B. T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. (2018). BioSpace. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2024). MDPI. [Link]

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. (2019). mediaTUM. [Link]

  • KiNativ data. HMS LINCS Project. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024). RSC Medicinal Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-amino-1H-pyrazol-1-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-amino-1H-pyrazol-1-yl)butanamide. As a nitrogen-containing heterocyclic compound, this substance is integral to various research and development pipelines, particularly in pharmacology where such scaffolds are widely explored for their biological activity.[1][2] The causality behind these procedures is rooted in a precautionary risk assessment based on the compound's constituent chemical moieties—a pyrazole core and a butanamide side chain—and adherence to federal and institutional safety standards.

The protocols herein are designed to be a self-validating system, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence, safeguarding both personal safety and environmental integrity.

Hazard Identification and Risk Assessment

The primary structural components are an amino-pyrazole and a butanamide group.

  • Amino-pyrazole Core: Compounds like 4-Amino-1H-pyrazole are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Pyrazole itself is classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage.[5]

  • Butanamide Side Chain: Butanamide is considered hazardous and may be harmful if swallowed.[6][7]

Based on this analysis, 4-(4-amino-1H-pyrazol-1-yl)butanamide should be handled as a hazardous substance with the following anticipated classifications.

Anticipated Hazard GHS Hazard Code Rationale / Causal Link
Skin IrritationH315The pyrazole moiety is associated with skin irritation.[3][8]
Serious Eye IrritationH319Both pyrazole and amino-pyrazole analogs are documented eye irritants.[3][5][8]
Respiratory IrritationH335Amino-pyrazole compounds may cause respiratory irritation upon inhalation of dust.[3][8]
Harmful if SwallowedH302Both the pyrazole and butanamide parent structures are classified as harmful if ingested.[5][6][7]

Given these potential hazards, all waste containing this compound must be treated as regulated hazardous chemical waste.

Pre-Disposal Procedures: In-Lab Handling & Segregation

Proper disposal begins with meticulous handling and segregation at the point of generation.[9][10] This prevents accidental exposure and hazardous reactions from incompatible waste mixing.[11]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks identified in the hazard assessment:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][12]

  • Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[6][8]

  • Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, use a NIOSH-approved respirator.[7]

Step 2: Waste Segregation

The fundamental principle of waste segregation is to keep different hazard classes separate.

  • Designated Waste Containers: Dedicate specific, clearly labeled containers for waste generated from 4-(4-amino-1H-pyrazol-1-yl)butanamide.

  • Solid vs. Liquid: Use separate containers for solid and liquid waste streams.

  • Avoid Incompatibilities: Do NOT mix this waste with:

    • Strong oxidizing agents.[12]

    • Strong acids or bases (unless part of a specific neutralization protocol).

    • Reactive wastes (e.g., cyanides, sulfides).[10]

    • Biologically active or infectious waste.

This segregation is critical because nitrogen-containing compounds can potentially react with other chemicals, leading to the generation of toxic gases or unforeseen hazards.

Step-by-Step Disposal Protocols

All disposal activities must comply with institutional policies, which are based on regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14]

Protocol 3.1: Unused/Expired Solid Compound
  • Container Selection: Place the original container, if intact, into a larger, sealable, and chemically resistant container (a plastic tub or pail is often preferred).[10] This provides secondary containment.

  • Labeling: Affix a hazardous waste label to the outer container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(4-amino-1H-pyrazol-1-yl)butanamide."

    • The accumulation start date (the date the first material was placed in the container).

    • An indication of the hazards (e.g., "Irritant," "Harmful").

  • Storage: Store the container in a designated Satellite Accumulation Area within the laboratory.[9][10] Keep the container closed except when adding waste.[11]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office for disposal at a licensed chemical destruction plant or via controlled incineration.[15]

Protocol 3.2: Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
  • Collection: Place all contaminated solid items (e.g., gloves, paper towels, pipette tips) into a designated, durable plastic bag or a lined, rigid container.

  • Labeling: Label the container or bag as "Hazardous Waste" with the chemical name and associated hazards.

  • Storage & Pickup: Keep the container sealed and store it in the Satellite Accumulation Area.[9] Consolidate with other solid chemical waste for EHS pickup.

Protocol 3.3: Solutions and Liquid Waste

Under no circumstances should this compound or its solutions be disposed of down the drain.[11][16] The potential for environmental persistence and unknown aquatic toxicity necessitates this precaution.

  • Container Selection: Use a sealable, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).

  • Collection: Collect all aqueous and organic solvent solutions containing the compound in this container. Do not overfill (leave at least 10% headspace).

  • Labeling: Label the container as "Hazardous Waste." List all chemical constituents, including solvents, with their approximate percentages. For example:

    • Methanol: 95%

    • Water: 4.9%

    • 4-(4-amino-1H-pyrazol-1-yl)butanamide: 0.1%

  • Storage & Pickup: Keep the container tightly capped and store it in secondary containment (such as a chemical-resistant tray) within the Satellite Accumulation Area. Arrange for EHS pickup.

Protocol 3.4: Empty Containers

An "empty" container that held the neat compound is still considered hazardous waste until properly decontaminated.[11]

  • Decontamination (Triple Rinse):

    • Rinse the container three times with a suitable solvent (e.g., ethanol or methanol) in which the compound is soluble.

    • Crucially, collect all three rinses as hazardous liquid waste and add them to your designated liquid waste container as described in Protocol 3.3.[17]

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label.[17] The container can then typically be disposed of in the regular trash or recycled, pending institutional policy.

Spill Management Protocol

In the event of a small, manageable spill of the solid compound:

  • Control & Alert: Alert personnel in the immediate area. Ensure proper PPE is worn.

  • Containment: Prevent the powder from becoming airborne.

  • Cleanup: Gently sweep up the solid material and place it into a sealed container for disposal as hazardous solid waste.[12][18] Use absorbent pads for any liquid spills.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[19]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper management and disposal of waste containing 4-(4-amino-1H-pyrazol-1-yl)butanamide.

G Disposal Workflow for 4-(4-amino-1H-pyrazol-1-yl)butanamide cluster_0 1. Identification & Segregation cluster_1 2. Primary Containment cluster_2 3. Labeling cluster_3 4. Storage & Final Disposal start Identify Waste Containing 4-(4-amino-1H-pyrazol-1-yl)butanamide waste_type Waste Type? start->waste_type solid_waste Segregate in Lined Solid Waste Bin waste_type->solid_waste Solid liquid_waste Segregate in Sealable Liquid Waste Bottle waste_type->liquid_waste Liquid container_waste Triple Rinse Container waste_type->container_waste Empty Container label_solid Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) - Accumulation Date solid_waste->label_solid label_liquid Label Container: - 'Hazardous Waste' - All Constituents (%) - Hazards - Accumulation Date liquid_waste->label_liquid rinsate Collect Rinsate as Liquid Waste container_waste->rinsate rinsate->liquid_waste store_saa Store Closed Container in Satellite Accumulation Area label_solid->store_saa label_liquid->store_saa ehs_pickup Arrange EHS Pickup for Final Disposal store_saa->ehs_pickup

Caption: Decision workflow for handling and disposing of the target compound.

References

  • MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Chemsrc. (2025, August 22). Butanamide | CAS#:541-35-5. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Elsevier. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catalysis Today, 60(3-4), 289-295. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Retrieved from [Link]

  • JETIR. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • MSC Chemical Safety Manual. The OSHA Lab Standard. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025, October 7). Pyrazole - Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022, April 22). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PMC. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Hertfordshire. Butanamide - AERU. Retrieved from [Link]

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Comprehensive Handling Guide: Personal Protective Equipment for 4-(4-amino-1H-pyrazol-1-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(4-amino-1H-pyrazol-1-yl)butanamide, a research chemical whose specific toxicological properties are not extensively documented. In the absence of direct data, a conservative approach grounded in the analysis of structurally similar compounds is paramount for ensuring laboratory safety. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance built on established safety principles to foster a culture of proactive risk management.

Hazard Assessment: An Evidence-Based Approach

The following table summarizes the pertinent hazard and precautionary statements derived from analogous compounds, forming the basis for our personal protective equipment (PPE) recommendations.

Hazard ClassificationGHS Hazard Statement (Code)Associated Precautionary Measures (Code)Source (Analogs)
Skin Irritation Causes skin irritation (H315)Wash skin thoroughly after handling (P264). Wear protective gloves (P280). IF ON SKIN: Wash with plenty of soap and water (P302+P352). If skin irritation occurs: Get medical advice/attention (P332+P313).[1][2][3][4]
Eye Irritation Causes serious eye irritation (H319)Wear eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If eye irritation persists: Get medical advice/attention (P337+P313).[1][2][3][4]
Respiratory Irritation May cause respiratory irritation (H335)Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271). IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340). Call a POISON CENTER or doctor if you feel unwell (P312).[1][2][4]

Core PPE Requirements for Safe Handling

Based on the hazard assessment, the following PPE is mandatory when handling 4-(4-amino-1H-pyrazol-1-yl)butanamide in any form (solid or solution). The principle is to create a comprehensive barrier to prevent exposure through inhalation, skin contact, or eye contact.[5]

  • Laboratory Coat: A long-sleeved, cuffed lab coat made of a low-permeability material is required to protect the skin and personal clothing from contamination.[6][7] It should be kept fully fastened.

  • Gloves: Double-gloving with powder-free nitrile chemotherapy gloves is required.[6][7] The outer glove should extend over the cuff of the lab coat.[8]

    • Causality: Double-gloving provides a critical fail-safe. Should the outer glove be compromised, the inner glove continues to offer protection. Gloves must be changed every 30 minutes or immediately upon known contact with the chemical to prevent permeation.[6][8]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6][9] Standard safety glasses with side shields do not provide adequate protection against splashes.[6] When there is a significant risk of splashing, such as when handling larger quantities, a full-face shield should be worn in addition to goggles.[7]

    • Causality: This level of protection is necessitated by the high likelihood of serious eye irritation, as indicated by analogous compounds.[1][2][3][4]

  • Respiratory Protection: All handling of the solid compound or volatile solutions must be performed within a certified chemical fume hood or other ventilated enclosure.[10] If such engineering controls are not available or are insufficient to control airborne particulates, a fit-tested N95 respirator is required.[6][11]

    • Causality: A standard surgical mask does not protect against chemical dust or vapors and is insufficient.[6][11] An N95 respirator is the minimum requirement to mitigate the risk of respiratory tract irritation.[1][2][4]

Operational Plans and Protocols

Adherence to standardized procedures is critical for minimizing risk. The following protocols provide step-by-step guidance for common laboratory operations.

Donning and Doffing of Personal Protective Equipment

The sequence of donning and doffing PPE is designed to prevent the cross-contamination of clean areas and your skin from potentially contaminated equipment.[12] Hand hygiene is a critical step in this process.[13][14]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don_Start START Don_HH1 1. Perform Hand Hygiene Don_Start->Don_HH1 Don_Gown 2. Put on Lab Coat/Gown Don_HH1->Don_Gown Don_Mask 3. Put on N95 Respirator (if required) Don_Gown->Don_Mask Don_Goggles 4. Put on Eye Protection (Goggles/Face Shield) Don_Mask->Don_Goggles Don_Gloves 5. Put on Gloves (Double) Don_Goggles->Don_Gloves Don_End READY Don_Gloves->Don_End Doff_Start START Doff_Gloves 1. Remove Outer Gloves Doff_Start->Doff_Gloves Doff_Gown 2. Remove Lab Coat/Gown (Turn inside out) Doff_Gloves->Doff_Gown Doff_HH1 3. Perform Hand Hygiene Doff_Gown->Doff_HH1 Doff_Goggles 4. Remove Eye Protection Doff_HH1->Doff_Goggles Doff_Mask 5. Remove N95 Respirator Doff_Goggles->Doff_Mask Doff_Gloves2 6. Remove Inner Gloves Doff_Mask->Doff_Gloves2 Doff_HH2 7. Perform Final Hand Hygiene Doff_Gloves2->Doff_HH2 Doff_End COMPLETE Doff_HH2->Doff_End

Caption: PPE Donning and Doffing Workflow.

Protocol for Handling Solid Compound (e.g., Weighing)
  • Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.

  • PPE: Don all required PPE as per the sequence outlined in Section 3.1.

  • Handling: Carefully open the container of 4-(4-amino-1H-pyrazol-1-yl)butanamide inside the fume hood. Avoid generating dust.[3][15]

  • Weighing: Use a clean spatula to transfer the desired amount of solid to a weigh boat. Close the primary container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or secondary container.

  • Cleanup: Clean any residual powder from the spatula and work surface using a solvent-dampened wipe. Dispose of the wipe and weigh boat as hazardous waste.

  • Completion: Securely close the receiving vessel. Doff PPE according to the sequence in Section 3.1.

Protocol for Preparing Solutions
  • Preparation: Perform all steps inside a chemical fume hood.

  • PPE: Don all required PPE.

  • Dispensing Solid: Weigh the required amount of solid compound following the protocol in Section 3.2.

  • Dissolution: Place the vessel containing the solid on a stir plate. Slowly add the desired solvent, pointing the opening of the container away from your face.

  • Mixing: Begin stirring. If necessary, cap the vessel securely before agitation or sonication.

  • Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed container.[16]

  • Completion: Clean all equipment. Dispose of all contaminated consumables as hazardous waste. Doff PPE.

Emergency Procedures: Spill Management

Prompt and correct response to a chemical spill is crucial to prevent exposure and environmental contamination.

Minor Spill Cleanup Protocol (Solid Powder, <1 gram)

A minor spill is one that can be safely managed by trained laboratory personnel without immediate risk of fire, explosion, or significant chemical exposure.

  • Alert: Immediately alert personnel in the vicinity.[17]

  • Isolate: Restrict access to the spill area.

  • Assess: Ensure the spill is minor and you have the correct PPE and materials to clean it up.

  • PPE: If not already wearing it, don the full required PPE (double gloves, lab coat, goggles, N95 respirator).

  • Contain: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal of dust.[18]

  • Clean: Carefully dampen the absorbent material with water (if compatible) to minimize dust generation. Working from the outside in, collect the material using tongs or a scoop.[17][19][20]

  • Package: Place all contaminated materials into a designated, sealable hazardous waste bag or container.[19]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials in the hazardous waste bag.

  • Dispose: Seal the waste container, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal according to institutional guidelines.[19]

  • Doff & Wash: Remove PPE as per the doffing procedure and wash hands thoroughly.

Spill_Response Start Spill Occurs Alert 1. Alert Others & Isolate Area Start->Alert Assess 2. Assess Risk (Minor vs. Major) Alert->Assess PPE 3. Don Full PPE Assess->PPE Minor Spill Evacuate Evacuate & Call Emergency Response Assess->Evacuate Major Spill (>1g or Uncontrolled) Contain 4. Cover Spill (Prevent Dust) PPE->Contain Clean 5. Collect Material (Outside-In) Contain->Clean Package 6. Package Waste Clean->Package Decon 7. Decontaminate Surface Package->Decon Dispose 8. Dispose of as Hazardous Waste Decon->Dispose End Cleanup Complete Dispose->End

Caption: Workflow for Minor Chemical Spill Response.

Disposal Plan

All waste generated from handling 4-(4-amino-1H-pyrazol-1-yl)butanamide is considered hazardous. Segregation and proper labeling are mandatory.

  • Contaminated PPE: All used gloves, disposable lab coats, shoe covers, and other contaminated items must be placed in a designated hazardous waste container immediately after removal.[12] Do not discard them in the regular trash.

  • Chemical Waste: Unused or waste quantities of the solid compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal plant.[1][3][4][9] Do not discharge to sewer systems or contaminate waterways.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your daily workflow, you can confidently handle 4-(4-amino-1H-pyrazol-1-yl)butanamide while upholding the highest standards of laboratory safety and scientific integrity.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide.
  • Fisher Scientific. (2024, March 1). SAFETY DATA SHEET: 4-Amino-1H-pyrazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Amino-4-(4-fluorophenyl)-1H-pyrazole.
  • Echemi. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1) Safety Data Sheets.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Pyrazole.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from The City University of New York website.
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from University of Tennessee, Knoxville EHS website.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Amino-1H-pyrazole.
  • National Institute on Drug Abuse (NIDA). (2025, August 19). Ordering Guidelines for Research Chemicals and Controlled Substances.
  • Cornell University EHS. (n.d.). 5.4 Chemical Spill Procedures. Retrieved from Cornell University Environmental Health and Safety website.
  • Ausmed. (2025, April 29). Donning and Doffing PPE Correctly.
  • PubChem. (n.d.). 4-(4-amino-1H-pyrazol-1-yl)butanamide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals.
  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Cayman Chemical. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • GOV.UK. (2024, February 1). Guide to donning (putting on) and doffing (removing) PPE (non-AGP) in adult social care settings (text only version).
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
  • U.S. Environmental Protection Agency (EPA). (2025, November 18). Safer Chemicals Research.
  • Mun Global. (n.d.). Donning and Doffing Personal Protective Equipment.
  • Virginia Infection Prevention Training Center. (2024, March 8). Donning & Doffing.
  • Medline. (2023, March 5). SAFETY DATA SHEET.
  • Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.